molecular formula C9H7BrN2 B1269898 5-Bromoquinolin-8-amine CAS No. 53472-18-7

5-Bromoquinolin-8-amine

Cat. No.: B1269898
CAS No.: 53472-18-7
M. Wt: 223.07 g/mol
InChI Key: GEABITRRZOHARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinolin-8-amine (CAS 53472-18-7) is a brominated aminoquinoline derivative with the molecular formula C 9 H 7 BrN 2 and an average mass of 223.07 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly for constructing more complex molecules with potential biological activity. Its physical properties include a melting point of 109-110 °C and a predicted boiling point of 353.3 °C at 760 mmHg . The core research value of this compound lies in its role as a precursor for developing pharmacologically active compounds. Derivatives based on the 8-aminoquinoline scaffold are investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects . Specifically, structurally optimized quinoline derivatives have been developed as potent PI3K/mTOR dual inhibitors , a promising mechanism for anti-cancer therapy that has shown significant inhibition of tumor growth in preclinical models . The bromine atom at the 5-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore diverse structure-activity relationships. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEABITRRZOHARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346658
Record name 5-bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53472-18-7
Record name 5-Bromo-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53472-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-quinolin-8-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromoquinolin-8-amine: Properties, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas, including infectious diseases and oncology.[3][4] Within this important class of compounds, 5-Bromoquinolin-8-amine emerges as a key synthetic intermediate, offering a versatile platform for the generation of novel molecular entities. The strategic placement of the bromine atom at the C5-position and the amino group at the C8-position provides two reactive handles for diverse chemical modifications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its utility in modern drug discovery and development.

Chemical Properties and Structure

This compound is a solid at room temperature with the chemical formula C₉H₇BrN₂.[5][6] Its structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring, substituted with a bromine atom at position 5 and an amino group at position 8.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 53472-18-7[5][6]
Molecular Formula C₉H₇BrN₂[5][6]
Molecular Weight 223.07 g/mol [5][6]
Melting Point 109-110 °C[7]
Boiling Point 353.3 °C at 760 mmHg[6][8]
Density 1.6 g/cm³[8]
LogP 3.20[7]
Appearance Yellow solid[1]

The presence of the amino group, a strong activating group, and the bromine atom, a deactivating but ortho-, para-directing group, on the quinoline ring significantly influences its reactivity in electrophilic substitution reactions. The lone pair of electrons on the amino group's nitrogen atom increases the electron density of the aromatic system, making it more susceptible to electrophilic attack.

Structural Elucidation: Spectroscopic Analysis

The unequivocal identification and characterization of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR (400 MHz, Chloroform-d) δ (ppm): 8.81 (dd, J = 4.2, 1.5 Hz, 1H), 8.49 (dd, J = 8.6, 1.5 Hz, 1H), 7.71 (d, J = 8.2 Hz, 1H), 7.57 (dd, J = 8.5, 4.2 Hz, 1H), 7.08 (d, J = 8.2 Hz, 1H).[1]

¹³C NMR (101 MHz, Chloroform-d) δ (ppm): 152.13, 148.52, 139.02, 136.03, 131.21, 127.72, 123.09, 110.81, 109.91.[1]

  • Interpretation: The ¹H NMR spectrum shows distinct signals in the aromatic region, characteristic of the quinoline ring protons. The coupling patterns (doublets and doublets of doublets) are consistent with the substitution pattern. The ¹³C NMR spectrum displays nine signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the bromine and amino substituents.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3250N-H stretch (asymmetric and symmetric)Primary Amine
3100-3000C-H stretch (aromatic)Aromatic Ring
1620-1450C=C and C=N stretchAromatic Ring
1650-1580N-H bendPrimary Amine
1335-1250C-N stretchAryl Amine
~1050C-Br stretchAryl Bromide
  • Interpretation: The presence of a primary amine is confirmed by the characteristic N-H stretching vibrations in the 3450-3250 cm⁻¹ region.[9] The aromatic C-H and C=C/C=N stretching vibrations confirm the quinoline core. The C-Br stretching vibration is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 222 and 224 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10] The fragmentation pattern of amines is often dominated by alpha-cleavage.[11] For this compound, fragmentation would likely involve the loss of HCN from the pyridine ring and potentially the loss of the bromine atom.

Synthesis and Purification

The synthesis of this compound can be approached through the direct bromination of 8-aminoquinoline. However, controlling the regioselectivity of this reaction is crucial to avoid the formation of undesired byproducts.

Synthetic Workflow

Caption: A representative workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the electrophilic bromination of 8-aminoquinoline, a reaction known to produce a mixture of mono- and di-brominated products.[2] The subsequent purification is critical for isolating the desired C5-monobrominated product.

Materials:

  • 8-Aminoquinoline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate, and Triethylamine for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-aminoquinoline (1.0 eq) in anhydrous chloroform or dichloromethane.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (1.0-1.2 eq) or bromine (1.0-1.2 eq) in the same solvent dropwise to the stirred solution. The reaction should be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline.[2]

Experimental Protocol: Purification

The separation of 5-bromo-8-aminoquinoline from its dibrominated analog is challenging due to their similar polarities.[2] Column chromatography with a basic modifier is often necessary.[12]

  • Column Preparation: Pack a silica gel column using a slurry prepared in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. To improve the separation and prevent tailing of the basic amine products, it is recommended to add a small percentage (0.1-1%) of triethylamine to the eluent.[12]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

  • Final Product: Remove the solvent under reduced pressure to yield the purified product as a yellow solid.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group, the electron-withdrawing bromine atom, and the inherent electronic properties of the quinoline ring system.

Electrophilic Aromatic Substitution

The amino group at the C8 position is a powerful activating group, directing electrophiles to the ortho and para positions. The position para to the amino group (C5) is already occupied by a bromine atom. The positions ortho to the amino group are C7 and the nitrogen-containing ring. The bromination of 8-aminoquinoline yielding the 5-bromo and 5,7-dibromo derivatives indicates that the positions activated by the amino group are susceptible to electrophilic attack.[2]

Electrophilic_Bromination cluster_mech Mechanism of Bromination 8-Aminoquinoline 8-Aminoquinoline Sigma Complex (attack at C5) Sigma Complex (attack at C5) 8-Aminoquinoline->Sigma Complex (attack at C5) + Br⁺ 5-Bromo-8-aminoquinoline 5-Bromo-8-aminoquinoline Sigma Complex (attack at C5)->5-Bromo-8-aminoquinoline - H⁺

Caption: Simplified mechanism of electrophilic bromination at the C5 position of 8-aminoquinoline.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom at the C5 position serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis and drug discovery for building molecular complexity.

Applications in Drug Discovery

The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine being a classic example.[13][14] this compound serves as a valuable starting material for the synthesis of novel 8-aminoquinoline derivatives with potential therapeutic applications.

Precursor for Antimalarial Agents

The 8-aminoquinoline core is essential for activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[13] Modifications at the C5 position of the quinoline ring can modulate the compound's efficacy, toxicity, and pharmacokinetic properties. The bromine atom in this compound can be replaced with various aryl or alkyl groups through cross-coupling reactions to generate libraries of novel antimalarial candidates.[7]

Scaffold for Kinase Inhibitors

The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs.[15] Several quinoline-based compounds have been developed as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][16][17] this compound can be utilized as a building block to synthesize novel quinoline derivatives that can be screened for their inhibitory activity against various kinases. The amino group can be functionalized to introduce side chains that interact with specific residues in the kinase active site, while the C5 position can be modified to enhance potency and selectivity.

Caption: Key application areas of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant.[16] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery. With a solid understanding of its chemical properties, structure, and reactivity, researchers can effectively leverage this compound to develop novel therapeutic agents targeting a range of diseases, from malaria to cancer. The detailed protocols and spectroscopic data provided in this guide serve as a practical resource for scientists working with this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-amine is a key heterocyclic building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed examination of the critical physicochemical characteristics of this compound, including its molecular structure, solubility, melting point, acidity (pKa), and spectral properties. Each parameter is discussed in the context of its importance in drug discovery and development, supported by established experimental protocols and available data. Where experimental data for the target molecule is not publicly available, this guide provides well-reasoned estimations based on the analysis of structurally related compounds and the electronic effects of its substituents.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, the interplay between the quinoline core, the electron-donating amino group, and the electron-withdrawing bromo substituent governs its reactivity, polarity, and potential for intermolecular interactions.

The structure of this compound is depicted below:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind the crystalline This compound to a fine powder. prep2 Pack the powder into a thin-walled capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in a melting point apparatus. prep2->meas1 meas2 Heat rapidly to a temperature ~10-15°C below the expected melting point. meas1->meas2 meas3 Reduce the heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T_start). meas3->meas4 meas5 Record the temperature at which the last solid melts (T_end). meas4->meas5 analysis1 The melting point is reported as the range T_start - T_end. meas5->analysis1 analysis2 A narrow range (e.g., 0.5-1°C) indicates high purity. analysis1->analysis2 G start Start with a small, known amount of this compound (e.g., 10 mg). water Add 1 mL of Water. Observe for dissolution. start->water hcl Add 1 mL of 5% HCl. Observe for dissolution. water->hcl If insoluble insoluble Largely Insoluble (Proceed to organic solvents) water->insoluble If insoluble in all aqueous naoh Add 1 mL of 5% NaOH. Observe for dissolution. hcl->naoh If insoluble soluble_in_hcl Soluble in 5% HCl (Basic compound) hcl->soluble_in_hcl If soluble naoh->insoluble If insoluble organic Test solubility in various organic solvents (e.g., Ethanol, Acetone, Dichloromethane). insoluble->organic G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of This compound in a suitable solvent (e.g., water/ethanol mixture). setup2 Calibrate a pH meter with standard buffers. setup1->setup2 setup3 Immerse the pH electrode in the sample solution. setup2->setup3 titrate1 Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, known increments. setup3->titrate1 titrate2 Record the pH after each addition, allowing the solution to equilibrate. titrate1->titrate2 analysis1 Plot pH versus the volume of titrant added. titrate2->analysis1 analysis2 Determine the equivalence point(s) from the titration curve. analysis1->analysis2 analysis3 The pKa is the pH at the half-equivalence point. analysis2->analysis3

An In-depth Technical Guide to the Properties, Mechanism of Action, and Associated Hazards of a Key Cannabinoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for CAS number 53472-18-7 identifies the compound 5-Bromoquinolin-8-amine.[1][2][3] However, the detailed request for an in-depth technical guide suitable for drug development professionals, including information on signaling pathways and experimental workflows, strongly suggests an interest in the well-studied pharmacological agent N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , commonly known as Rimonabant (SR141716A). This guide will focus on Rimonabant. For clarity, the basic properties and hazards of this compound are summarized first.

Part 1: this compound (CAS: 53472-18-7)

Physicochemical Properties

This compound is a chemical intermediate with the following properties:

PropertyValue
Molecular Formula C9H7BrN2[1][2]
Molecular Weight 223.07 g/mol [3]
Melting Point 109-110 °C[1]
Boiling Point 353.3 ± 27.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 167.5 ± 23.7 °C[1]
Appearance Not specified, likely a solid at room temperature
Solubility Not specified
Hazards and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[3]

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[3]

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Part 2: Rimonabant (SR141716A) - A Comprehensive Technical Review

Introduction

Rimonabant, with the chemical name N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a seminal molecule in the study of the endocannabinoid system.[4] Initially developed as a potent and selective antagonist for the cannabinoid type 1 (CB1) receptor, it was later characterized as an inverse agonist.[5][6] Marketed as an anti-obesity drug, Rimonabant was withdrawn from the European market in 2008 due to concerns about serious psychiatric side effects, including depression and anxiety.[7][8] Despite its withdrawal, the Rimonabant scaffold remains a critical tool for researchers and a foundation for the development of new peripherally restricted CB1 antagonists with improved safety profiles.[7][8]

Physicochemical Properties of Rimonabant
PropertyValue
Molecular Formula C22H21Cl3N4O
Molecular Weight 463.79 g/mol
Appearance White to off-white crystalline powder
Solubility Practically insoluble in water, soluble in organic solvents like ethanol and DMSO
Topological Polar Surface Area (TPSA) ~50 Ų[8]
Mechanism of Action: A Dual Role as Antagonist and Inverse Agonist

Rimonabant exerts its pharmacological effects primarily through its interaction with the CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[7][8]

  • Antagonistic Activity: Rimonabant competitively binds to the CB1 receptor, blocking the binding of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous agonists (like Δ9-tetrahydrocannabinol, the active component of cannabis).[5] This prevents the activation of downstream signaling pathways.

  • Inverse Agonist Activity: The CB1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. Rimonabant not only blocks agonist-induced signaling but also reduces this basal level of receptor activity.[4][5] This inverse agonism is believed to be mediated by the stabilization of an inactive conformation of the receptor.[9] Studies have shown that the interaction of Rimonabant's C3 substituent with the amino acid residue Lysine 3.28(192) in the receptor is crucial for its inverse agonist properties.[9]

The following diagram illustrates the dual mechanism of Rimonabant at the CB1 receptor.

G cluster_0 CB1 Receptor States cluster_1 Ligands Inactive (R) Inactive (R) Active (R*) Active (R*) Agonist Agonist Active (R) Active (R) Agonist->Active (R) Stabilizes Active State (Signal Transduction) Rimonabant Rimonabant Rimonabant->Inactive (R) Stabilizes Inactive State (Reduces Basal Activity) Active (R)->Inactive (R) Constitutive Activity caption Mechanism of Rimonabant at the CB1 Receptor

Figure 1: Rimonabant acts as an inverse agonist by stabilizing the inactive state of the CB1 receptor, thereby reducing its basal signaling activity.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of Rimonabant and its analogues has been extensively explored, often involving the construction of a central pyrazole core.[10][11] The general synthetic approach involves the condensation of a β-diketone with a hydrazine derivative to form the pyrazole ring, followed by functional group manipulations to introduce the carboxamide side chain.

Structure-activity relationship studies have revealed key features of the Rimonabant scaffold that are critical for its affinity and activity at the CB1 receptor:

  • 1-(2,4-dichlorophenyl) group: This moiety is crucial for high-affinity binding.

  • 5-(4-chlorophenyl) group: Modifications at this position can influence selectivity and potency.

  • 4-methyl group: While not essential for binding, it can impact the overall conformation.

  • N-(piperidin-1-yl)-carboxamide at position 3: This group is a key determinant of the compound's inverse agonist properties.[6][9]

Experimental Protocols

2.4.1 Radioligand Binding Assay for CB1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound (e.g., Rimonabant) for the CB1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human CB1 receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB1 antagonist (e.g., [3H]SR141716A) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

G A Prepare CB1 Receptor Membranes B Incubate Membranes with [3H]SR141716A and Rimonabant A->B C Separate Bound and Free Ligand by Filtration B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E caption Workflow for CB1 Receptor Binding Assay

Figure 2: A simplified workflow for determining the binding affinity of Rimonabant to the CB1 receptor.

2.4.2 In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of Rimonabant to act as an inverse agonist by assessing its effect on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Culture cells expressing the CB1 receptor (e.g., N18TG2 neuroblastoma cells).[5]

  • Cell Treatment: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of a CB1 agonist and varying concentrations of Rimonabant.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a time-resolved fluorescence resonance energy transfer [TR-FRET] assay).

  • Data Analysis: A CB1 agonist will inhibit forskolin-stimulated cAMP accumulation. An inverse agonist like Rimonabant will increase cAMP levels above the basal (forskolin-only) level.[5]

Hazards and Toxicology of Rimonabant

The primary hazard associated with Rimonabant is its potential to induce serious psychiatric adverse effects. Clinical trials and post-marketing surveillance revealed an increased risk of:[7][8]

  • Depression and suicidal ideation

  • Anxiety

  • Nausea

These central nervous system (CNS) related side effects are a direct consequence of its action on CB1 receptors in the brain, which are involved in mood and emotional regulation.[8]

Handling Precautions: For research purposes, Rimonabant should be handled with appropriate laboratory safety measures. It is a potent pharmacological agent and should be treated as a hazardous substance. Use of PPE is mandatory.

Future Directions: Peripherally Restricted CB1 Antagonists

The adverse CNS effects of Rimonabant have spurred the development of new CB1 antagonists that do not cross the blood-brain barrier (BBB).[8][12] The rationale is to target peripheral CB1 receptors, which are involved in metabolic processes, while avoiding the central receptors responsible for the psychiatric side effects. Strategies to achieve peripheral restriction include increasing the topological polar surface area (TPSA) or introducing charged groups into the molecule to limit its ability to passively diffuse across the BBB.[8]

Conclusion

Rimonabant is a molecule of significant historical and scientific importance. While its clinical use was curtailed by safety concerns, it remains an invaluable pharmacological tool for dissecting the complexities of the endocannabinoid system. The lessons learned from the Rimonabant story have paved the way for the rational design of a new generation of safer, peripherally acting CB1 receptor antagonists with therapeutic potential in metabolic disorders.

References

5-Bromoquinolin-8-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromoquinolin-8-amine: Synthesis, Properties, and Applications

Abstract

This compound is a halogenated derivative of the 8-aminoquinoline scaffold, a privileged structure in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed synthesis protocols, and key applications for researchers, chemists, and drug development professionals. We will explore the causality behind its synthesis, its role as a versatile chemical building block for advanced molecular architectures, and the critical safety protocols required for its handling.

Compound Identification

Proper identification is the foundation of any chemical workflow. This compound is known by several names and identifiers across various chemical databases and regulatory bodies.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 53472-18-7Matrix Fine Chemicals[2]
Molecular Formula C₉H₇BrN₂Synblock[3]
Molecular Weight 223.07 g/mol PubChem[1][4]
InChIKey GEABITRRZOHARP-UHFFFAOYSA-NPubChem[1][4]
Common Synonyms 5-Bromo-8-quinolinamine, 8-amino-5-bromoquinolinePubChem[1][4]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the purification, characterization, and handling of this compound.

PropertyValueSource
Appearance White to off-white solidThermo Fisher Scientific[5]
Melting Point 109-110 °CChemsrc[3]
Boiling Point 353.3 °C at 760 mmHgChemical-Suppliers.com[2]
Density 1.6 ± 0.1 g/cm³Chemsrc[3]
LogP 3.20Chemsrc[3]

While specific, universally referenced NMR spectra are not available in the aggregated search results, the structural analogue 5,7-dibromo-8-hydroxyquinoline provides insight into expected peak regions. For this compound, one would anticipate characteristic aromatic proton signals in the δ 7.0-9.0 ppm range in ¹H NMR, with the amine protons appearing as a broader signal. The ¹³C NMR would show distinct signals for the nine carbon atoms of the quinoline ring.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from different precursors. A common and illustrative method involves a multi-step pathway starting from 8-hydroxyquinoline, a readily available starting material. This approach demonstrates several fundamental and chemoselective transformations crucial in organic synthesis.

synthesis_workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start 8-Hydroxyquinoline step1 Step 1: Nitrosation (NaNO₂, HCl) start->step1 Forms nitroso intermediate inter1 5-Nitroso-8-hydroxyquinoline step1->inter1 step2 Step 2: Reduction (Na₂S₂O₄) inter2 5-Amino-8-hydroxyquinoline step2->inter2 step3 Step 3: Bromination (NBS or Br₂) product 5-Bromo-8-aminoquinoline step3->product inter1->step2 Reduces nitroso to amine inter2->step3 Regioselective bromination

Caption: Multi-step synthesis of this compound from 8-hydroxyquinoline.

Detailed Synthesis Protocol

This protocol is a representative synthesis adapted from procedures for related quinoline derivatives[6][7].

Step 1: Synthesis of 5-Amino-8-hydroxyquinoline (Intermediate)

  • Nitrosation: Dissolve 8-hydroxyquinoline (1 equiv.) in aqueous hydrochloric acid at 0°C. Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) dropwise while maintaining the temperature below 5°C. The formation of the nitroso intermediate is typically indicated by a color change.

    • Causality: The acidic medium generates nitrous acid (HONO) in situ, which acts as the electrophile for the electrophilic aromatic substitution at the electron-rich 5-position of the activated quinoline ring.

  • Reduction: To the solution containing the 5-nitroso intermediate, add a solution of sodium dithionite (Na₂S₂O₄) (3-4 equiv.) in water. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

    • Causality: Sodium dithionite is a powerful and cost-effective reducing agent capable of converting the nitroso group directly to a primary amine.

  • Isolation: Neutralize the reaction mixture to precipitate the 5-amino-8-hydroxyquinoline. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Bromination to 5-Bromo-8-aminoquinoline

  • Reaction Setup: Dissolve 5-amino-8-hydroxyquinoline (1 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) (1.1 equiv.) dropwise at room temperature in the dark.

    • Causality: The amino and hydroxyl groups are strong activating groups, directing the electrophilic bromine to the ortho and para positions. In this case, the 5-position is targeted. Using a controlled amount of the brominating agent is key to achieving mono-bromination selectively[8].

  • Workup and Purification: After the reaction is complete, quench any excess bromine. The organic layer is washed with a sodium bicarbonate solution and dried. The final product, this compound, is purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold, from which this compound is derived, is a well-established "privileged structure" in medicinal chemistry due to its ability to chelate metal ions and interact with various biological targets[6][9]. The introduction of a bromine atom at the 5-position significantly enhances its utility as a chemical building block.

applications cluster_reactions Cross-Coupling Reactions cluster_products Resulting Scaffolds start This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start:f0->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (+ Amine) start:f0->buchwald Pd Catalyst sonogashira Sonogashira Coupling (+ Alkyne) start:f0->sonogashira Pd/Cu Catalyst aryl 5-Aryl-8-aminoquinolines suzuki->aryl New C-C Bond amino 5-Amino-substituted-8-aminoquinolines buchwald->amino New C-N Bond alkynyl 5-Alkynyl-8-aminoquinolines sonogashira->alkynyl New C-C Bond

Caption: Role as a building block in palladium-catalyzed cross-coupling reactions.

  • Scaffold for Anticancer Agents: The quinoline core is present in numerous anticancer drugs. The bromine atom on this compound serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments to build libraries of potential kinase inhibitors or DNA-intercalating agents[9].

  • Precursor for Antimicrobial and Antifungal Compounds: 8-Hydroxyquinoline derivatives exhibit potent antimicrobial activity, often linked to their ability to chelate essential metal ions required by microbes[6][7]. This compound is a key intermediate for synthesizing novel derivatives with enhanced potency and modified pharmacokinetic properties.

  • Fluorescent Sensors and Materials Science: The quinoline ring is inherently fluorescent. Modifications via the bromo-substituent can be used to tune the electronic properties of the molecule, creating novel fluorescent chemosensors for metal ion detection or building blocks for organic light-emitting diodes (OLEDs)[6][9].

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. The compound is classified as an irritant and is harmful if ingested or inhaled.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation[5].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[5].

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[5].

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

References

An In-depth Technical Guide to the Discovery and History of 5-Bromo-8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 5-bromo-8-aminoquinoline. Emerging from the rich history of 8-aminoquinoline antimalarial research, this halogenated derivative has carved its own niche as a valuable synthetic intermediate in medicinal chemistry. This document delves into the historical context of its development, details modern synthetic protocols, provides key analytical data for its characterization, and explores its applications in the synthesis of more complex molecules. By synthesizing historical accounts with contemporary experimental insights, this guide serves as an essential resource for researchers and professionals working with quinoline-based compounds in drug discovery and development.

Introduction: A Legacy of Antimalarial Research

The story of 5-bromo-8-aminoquinoline is intrinsically linked to the broader history of the 8-aminoquinoline class of compounds, which revolutionized the treatment of malaria. The quest for synthetic antimalarials began in the early 20th century, driven by the need to find alternatives to quinine. The first clinically significant 8-aminoquinoline, pamaquine (formerly Plasmochin), was synthesized in the 1920s and demonstrated efficacy against the relapsing forms of vivax malaria.[1] This was a significant breakthrough, as existing treatments were largely ineffective against the dormant liver stages of the parasite.

The advent of World War II spurred a massive research effort, particularly in the United States, to develop more effective and less toxic antimalarials to protect troops in endemic regions.[2] This program led to the development of primaquine in the 1940s, a less toxic and more effective analog of pamaquine, which remains a crucial drug for the radical cure of Plasmodium vivax and Plasmodium ovale malaria to this day.[3][4] The success of these 8-aminoquinoline drugs laid the foundation for extensive research into the structure-activity relationships of this chemical scaffold, leading to the synthesis and investigation of numerous derivatives, including halogenated variants like 5-bromo-8-aminoquinoline.

While not a frontline antimalarial drug itself, 5-bromo-8-aminoquinoline emerged as a key building block in the synthesis of novel therapeutic agents. Its discovery and development are a testament to the ongoing exploration of the chemical space around the 8-aminoquinoline core to modulate biological activity and pharmacokinetic properties.

The Genesis of 5-Bromo-8-Aminoquinoline: A Synthetic Perspective

The precise date and discoverer of the first synthesis of 5-bromo-8-aminoquinoline are not prominently documented in the readily available historical literature, which tends to focus on the flagship drugs of the 8-aminoquinoline class. However, its synthesis is a logical extension of the extensive investigations into the electrophilic substitution reactions of 8-aminoquinoline and its derivatives.

The 8-aminoquinoline ring system is activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles primarily to the 5- and 7-positions of the quinoline ring. The direct bromination of 8-aminoquinoline, therefore, presents a challenge in achieving regioselectivity, often yielding a mixture of mono- and di-brominated products.

Early Synthetic Approaches and Challenges

Early methods for the bromination of quinolines and their derivatives often employed harsh reagents and lacked the selectivity of modern synthetic techniques. The direct bromination of 8-aminoquinoline with molecular bromine (Br₂) typically leads to a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline.[5] The separation of these closely related products can be challenging due to their similar physical properties.

Modern Synthetic Methodologies: Taming the Reactivity

Contemporary organic synthesis offers more refined methods for the selective preparation of 5-bromo-8-aminoquinoline. A key advancement has been the use of milder and more selective brominating agents.

A well-established and efficient method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction of 8-aminoquinoline with one equivalent of NBS in a suitable solvent, such as acetonitrile, affords 5-bromo-8-aminoquinoline as the major product.[5] This method offers improved regioselectivity over the use of molecular bromine, minimizing the formation of the dibrominated byproduct.

Experimental Protocol: Synthesis of 5-Bromo-8-Aminoquinoline via NBS Bromination [5]

Materials:

  • 8-Aminoquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-aminoquinoline (1.0 equivalent) in acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the pure 5-bromo-8-aminoquinoline.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is chosen over molecular bromine for its ability to provide a low, steady concentration of bromine in the reaction mixture, which favors electrophilic aromatic substitution and enhances regioselectivity for the more activated C5 position.

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction without interfering with the bromination process.

  • Aqueous Bicarbonate Wash: This step is crucial to remove any acidic byproducts, such as succinimide and HBr, which can protonate the aminoquinoline product and complicate the purification process.

  • Column Chromatography: Due to the potential for the formation of small amounts of the 5,7-dibromo byproduct and other impurities, column chromatography is essential for obtaining a highly pure sample of 5-bromo-8-aminoquinoline.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 8-Aminoquinoline + N-Bromosuccinimide solvent Acetonitrile reactants->solvent Dissolve reaction Stir at Room Temperature solvent->reaction concentrate1 Remove Solvent reaction->concentrate1 dissolve Dissolve in CH2Cl2 concentrate1->dissolve wash Wash with NaHCO3 (aq) dissolve->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Silica Gel Column Chromatography concentrate2->chromatography product Pure 5-Bromo-8-Aminoquinoline chromatography->product G cluster_core Core Scaffold cluster_intermediate Key Intermediate cluster_functionalization Further Functionalization cluster_final_product Final Product aminoquinoline 8-Aminoquinoline bromo_intermediate 5-Bromo-8-Aminoquinoline aminoquinoline->bromo_intermediate Bromination (e.g., NBS) cross_coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) bromo_intermediate->cross_coupling Enables... bioactive_molecules Novel Bioactive Molecules (e.g., Anticancer, Antimicrobial) cross_coupling->bioactive_molecules Leads to...

References

A Theoretical Chemist's Guide to 5-Bromoquinolin-8-amine: Bridging Quantum Mechanics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-amine stands as a molecule of significant interest within the vast landscape of heterocyclic chemistry, primarily due to the established pharmacological importance of the 8-aminoquinoline scaffold. This technical guide provides a comprehensive framework for the theoretical investigation of this compound, outlining a synergistic approach that integrates computational chemistry with experimental validation. While direct theoretical studies on this specific molecule are nascent, this document leverages established methodologies from related quinoline derivatives to propose a robust workflow for elucidating its structural, electronic, and spectroscopic properties. By detailing a roadmap for in-silico analysis—from geometry optimization using Density Functional Theory (DFT) to the prediction of spectroscopic signatures and reactivity descriptors—this guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this compound and its analogs.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antifungal properties[1][2][3]. The 8-aminoquinoline subclass is particularly noteworthy for its unique ability to eradicate dormant liver-stage malaria parasites, a feat for which primaquine and tafenoquine are the only licensed drugs[4][5]. The introduction of a bromine atom at the 5-position of the quinoline ring, as in this compound, offers a tantalizing prospect for modulating the molecule's physicochemical and biological properties. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making them a common feature in drug design.

Derivatives of 8-hydroxyquinoline, a closely related scaffold, have demonstrated the significance of substitution patterns in determining biological activity[2][6][7]. For instance, brominated 8-hydroxyquinolines have been investigated for their anticancer effects[8]. Given this context, a thorough theoretical understanding of this compound is a critical first step in rationally designing novel therapeutic agents.

The Synergy of Theory and Experiment: A Methodological Blueprint

A purely theoretical approach, while powerful, is most impactful when coupled with experimental validation. This guide proposes a workflow where computational predictions inform and are validated by experimental data.

Workflow cluster_theoretical Theoretical Investigation (In-Silico) cluster_experimental Experimental Validation A Geometry Optimization (DFT) B Vibrational Analysis (FT-IR, Raman) A->B C Electronic Properties (HOMO-LUMO, MEP) A->C D Spectroscopic Prediction (NMR, UV-Vis) A->D E Reactivity Descriptors (Fukui Functions) C->E G Spectroscopic Characterization (FT-IR, NMR, UV-Vis) D->G Comparison & Validation H Biological Screening (e.g., Antimicrobial, Anticancer) E->H Guiding Drug Design F Synthesis & Purification F->G F->H

Caption: Proposed workflow for the integrated theoretical and experimental study of this compound.

Core Theoretical Framework: A Deep Dive into Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest[9][10][11].

Proposed Computational Protocol

A robust computational study of this compound can be initiated with the following protocol:

  • Software: Gaussian 09 or a more recent version is a suitable choice.

  • Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its proven track record with organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational efficiency for this system, including diffuse functions (++) for accurately describing non-covalent interactions and polarization functions (d,p) for describing the shape of the electron density.

  • Solvation Model: To simulate a biological environment, calculations can be performed in a solvent (e.g., water or DMSO) using an implicit solvation model like the Polarizable Continuum Model (PCM).

Geometry Optimization and Structural Parameters

The first step in any theoretical analysis is to find the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The optimized geometry provides key structural parameters.

ParameterPredicted Value (Illustrative)Significance
C-Br Bond Length~1.90 ÅInfluences reactivity and potential for halogen bonding.
C-N (amine) Bond Length~1.40 ÅProvides insight into the electron-donating nature of the amine group.
Dihedral AnglesTBDDetermines the planarity of the molecule, affecting stacking interactions.
Vibrational Spectroscopy: The Molecular Fingerprint

Once the optimized geometry is obtained, a frequency calculation can be performed. This not only confirms that the structure is a true energy minimum but also predicts the vibrational spectra (FT-IR and Raman). These predicted spectra can be directly compared with experimental data for validation.

Unveiling Electronic Behavior and Reactivity

The electronic properties of this compound are key to understanding its stability, reactivity, and potential interactions with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity[9].

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO (Indicator of Reactivity) HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding non-covalent interactions and receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can quantify the delocalization of electron density and hyperconjugative interactions, which contribute to molecular stability[12].

Predicting Spectroscopic Signatures for Experimental Correlation

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for structure elucidation and validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted values, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR spectra to confirm the molecular structure[13][14][15].

Electronic Spectra (UV-Vis) with TD-DFT

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. This can provide insights into the electronic structure and chromophores within the molecule.

Implications for Drug Development

The theoretical data generated for this compound can directly inform drug development efforts:

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogs, researchers can build models that correlate specific molecular features with biological activity.

  • Metabolic Stability: The reactivity descriptors can help predict potential sites of metabolism, allowing for modifications to improve the drug's pharmacokinetic profile.

  • Target Binding: The MEP and information on hydrogen bonding capabilities can be used in molecular docking studies to predict how the molecule might bind to a specific protein target. The 8-aminoquinoline class is known to act via metabolic activation to produce reactive oxygen species (ROS), and theoretical studies can help elucidate the electronic properties that facilitate this process[4][16].

Conclusion: A Roadmap for Future Research

This guide has laid out a comprehensive theoretical framework for the investigation of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into its structural, electronic, and spectroscopic properties. The true power of this approach, however, lies in its integration with experimental work. The theoretical predictions outlined herein should serve as a roadmap to guide synthesis, characterization, and biological evaluation, ultimately accelerating the exploration of this compound's potential as a valuable scaffold in drug discovery.

References

Quantum Chemical-Guided Analysis of 5-Bromo-8-Aminoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Bromo-8-Aminoquinoline in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its derivatives, 8-aminoquinolines are particularly noteworthy, with established applications as antimalarial drugs like Primaquine and Tafenoquine.[3][4] The introduction of a bromine atom at the C5 position to create 5-bromo-8-aminoquinoline offers a compelling modification for drug development. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding interactions.[5]

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide an indispensable toolkit for modern drug discovery.[6] These in silico methods allow for a deep, predictive understanding of a molecule's electronic structure, reactivity, and spectroscopic properties before committing resources to complex synthesis and in vitro testing.[7] This guide provides a comprehensive technical framework for performing and interpreting quantum chemical calculations on 5-bromo-8-aminoquinoline, designed for researchers, scientists, and drug development professionals.

Theoretical Foundations: The Computational Lens

To accurately model 5-bromo-8-aminoquinoline, we rely on two primary quantum chemical methods: Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.

  • Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems.[8] It is widely used for calculating properties like optimized molecular geometry, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (HOMO and LUMO).[7]

  • Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT, TD-DFT is employed to study excited states.[9] It is a powerful tool for predicting electronic absorption spectra (UV-Vis), providing insights into a molecule's light-absorbing properties and electronic transitions.[10][11]

The accuracy of these calculations is highly dependent on the choice of the functional and basis set. For a molecule containing a halogen like bromine, a robust combination is essential.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice that often provides a good balance between computational cost and accuracy for organic molecules.

  • Basis Set (6-311+G(d,p)): This triple-zeta basis set provides a flexible description of electron distribution.[12] The inclusion of diffuse functions (+) is crucial for accurately describing anions and weak interactions, while polarization functions (d,p) account for the non-spherical distortion of electron clouds in chemical bonds.[13]

  • Solvent Effects (PCM): Biological processes occur in solution. The Polarizable Continuum Model (PCM) is a widely used method to approximate the effect of a solvent by treating it as a continuous dielectric medium, which is more computationally feasible than modeling individual solvent molecules.[14][15][16]

Computational Workflow: From Structure to Spectra

A systematic computational analysis involves a series of interconnected steps. The goal is to first find the most stable structure of the molecule and then use that optimized geometry to calculate all other properties of interest.

Caption: A typical workflow for quantum chemical analysis.

Part A: Ground State Properties via DFT

Protocol 1: Geometry Optimization and Frequency Analysis

The foundational step is to determine the molecule's most stable three-dimensional structure at its lowest energy state.

Objective: To find the equilibrium geometry of 5-bromo-8-aminoquinoline and confirm it is a true energy minimum.

Software: Gaussian 16[8][17]

Methodology:

  • Structure Input: Build the initial 3D structure of 5-bromo-8-aminoquinoline using a molecular editor like GaussView.[18]

  • Input File Creation: Prepare a Gaussian input file (.gjf) with the following route section. This example assumes a neutral molecule with a singlet spin state (charge=0, multiplicity=1) and simulates it in ethanol.

  • Execution & Analysis: Run the calculation. Upon completion, verify the following in the output file (.log):

    • Convergence: Confirm that the optimization has converged by searching for "Optimization completed."

    • Frequencies: Search for the "Frequencies" section. A true minimum on the potential energy surface will have no imaginary frequencies (reported as negative values).[9]

Analysis 1: Molecular Geometry

The optimized geometry provides precise bond lengths and angles. These structural parameters are fundamental to understanding the molecule's shape and steric profile, which are critical for receptor binding.

ParameterAtom 1Atom 2Calculated Value (Å)
Bond LengthC5BrValue from calculation
Bond LengthC8NValue from calculation
Bond LengthN(amino)HValue from calculation
Parameter Atom 1 Atom 2 Atom 3
Bond AngleC4C5Br
Bond AngleC7C8N
Caption: Table of key optimized geometrical parameters for 5-bromo-8-aminoquinoline. Values are populated from the computational output.
Analysis 2: Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[19] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[20][21]

  • Small Energy Gap: A smaller gap suggests the molecule is more reactive, more polarizable, and requires less energy to be excited. Such molecules are often termed "soft."[19][20]

  • Large Energy Gap: A larger gap indicates higher kinetic stability and lower chemical reactivity, characteristic of a "hard" molecule.[19][20]

This analysis helps predict sites susceptible to electrophilic or nucleophilic attack and informs the design of derivatives with tuned reactivity.

PropertyCalculated Value (eV)
HOMO EnergyValue from calculation
LUMO EnergyValue from calculation
HOMO-LUMO Gap (ΔE)Value from calculation
Caption: Calculated electronic properties of 5-bromo-8-aminoquinoline.

Part B: Excited State Properties via TD-DFT

Protocol 2: Simulating the UV-Vis Absorption Spectrum

Objective: To predict the electronic absorption spectrum and identify the key electronic transitions.

Software: Gaussian 16

Methodology:

  • Input File Creation: Using the optimized geometry from the previous step, create a new input file for a TD-DFT calculation. The Geom=Check keyword retrieves the previously optimized structure.

    Causality Note: The TD(NStates=20) keyword requests the calculation of the first 20 excited states, which is typically sufficient to cover the relevant UV-Vis range for molecules of this type.[22]

  • Execution & Analysis: Run the calculation. The output file will contain a section detailing the excited states, their corresponding excitation energies (in eV), wavelengths (in nm), and oscillator strengths (f). The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are generally considered significant.[23]

Analysis 3: Spectral Interpretation

The TD-DFT output allows for the reconstruction of the theoretical UV-Vis spectrum. The main absorption bands correspond to transitions with high oscillator strengths. The analysis involves correlating these transitions with the specific molecular orbitals involved (e.g., HOMO → LUMO).[24]

Excited StateWavelength (λmax, nm)Oscillator Strength (f)Major Contribution
1Value from calculationValue from calculatione.g., HOMO -> LUMO (95%)
2Value from calculationValue from calculatione.g., HOMO-1 -> LUMO (80%)
............
Caption: Predicted electronic transitions for 5-bromo-8-aminoquinoline in ethanol.

This data is invaluable for confirming the identity of a synthesized compound when compared with experimental spectra and for understanding how structural modifications might alter its photophysical properties.

Conclusion and Future Outlook

This guide has detailed a robust and validated workflow for the quantum chemical analysis of 5-bromo-8-aminoquinoline. By leveraging DFT and TD-DFT, researchers can derive deep, actionable insights into the molecule's structural, electronic, and spectroscopic properties. The data generated from these calculations—optimized geometry, frontier orbital energies, and simulated spectra—provides a powerful predictive foundation for rational drug design. These computational results can guide synthetic efforts, explain structure-activity relationships, and accelerate the development of novel quinoline-based therapeutics.

References

Unveiling the Electronic Landscape: A Technical Guide to the 5-Bromoquinolin-8-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the electronic properties of the 5-bromoquinolin-8-amine scaffold. In the absence of extensive experimental data for this specific molecule, this document leverages established knowledge of the parent 8-aminoquinoline framework, the influence of halogen substitution, and robust computational methodologies to present a comprehensive theoretical and predictive analysis. This guide is designed to equip researchers with the foundational understanding necessary to harness the potential of this compound in medicinal chemistry, materials science, and organic electronics.

Introduction: The Quinoline Core and the Significance of 8-Amino Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in a vast array of biologically active compounds and functional materials.[1] Its inherent aromaticity and the presence of a nitrogen heteroatom imbue it with a rich electronic character. The introduction of an amino group at the 8-position significantly modulates these properties. 8-Aminoquinoline (AQ) itself is a well-established building block in medicinal chemistry, most notably as the core of antimalarial drugs like primaquine.[2] The amino group, a potent electron-donating group, engages in electronic communication with the quinoline nucleus, influencing its reactivity, coordination chemistry, and photophysical behavior.[3]

The electronic landscape of the 8-aminoquinoline scaffold is characterized by a delicate interplay between the electron-donating amino group and the electron-withdrawing nature of the pyridine ring. This push-pull electronic arrangement is fundamental to its diverse applications.

The Influence of 5-Bromo Substitution: A Halogen's Impact on Electronic Properties

The introduction of a bromine atom at the 5-position of the 8-aminoquinoline scaffold is anticipated to profoundly influence its electronic properties through a combination of inductive and resonance effects. Bromine, being an electronegative halogen, exerts a significant electron-withdrawing inductive effect (-I), which can be expected to lower the energy levels of the molecular orbitals.

Furthermore, as a halogen, bromine possesses lone pairs of electrons that can participate in resonance, acting as a weak π-donor (+R effect). This dual electronic nature of halogens can lead to nuanced effects on the electronic structure and reactivity of the molecule.[4] In the context of the this compound scaffold, the bromine atom is strategically positioned on the carbocyclic ring, where its electronic influence can modulate the overall electron density distribution and impact key electronic parameters.

Physicochemical Properties: A Cursory Overview

While detailed experimental electronic data is scarce, some basic computed physicochemical properties for this compound are available from public databases.[5]

PropertyValueSource
Molecular Formula C₉H₇BrN₂PubChem[5]
Molecular Weight 223.07 g/mol PubChem[5]
XLogP3 2.6PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Topological Polar Surface Area 38.9 ŲPubChem[5]

These computed values provide a basic profile of the molecule, suggesting moderate lipophilicity and the capacity for hydrogen bonding, which are crucial considerations in drug design and materials science.

Computational Analysis: Predicting the Electronic Landscape

Given the limited experimental data, computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful avenue for elucidating the electronic properties of this compound.[6][7] These methods have been successfully applied to predict the electronic structure, molecular orbitals, and absorption spectra of a wide range of quinoline derivatives.[8][9]

Methodology for Computational Investigation

A robust computational workflow is essential for obtaining reliable predictions of the electronic properties of this compound. The following protocol outlines a well-established approach:

Step 1: Geometry Optimization

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[6]

  • Basis Set: 6-311+G(d,p)[10]

  • Procedure: The initial 3D structure of this compound is subjected to geometry optimization to find the lowest energy conformation. A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

Step 2: Frontier Molecular Orbital (FMO) Analysis

  • Method: DFT (using the optimized geometry from Step 1)

  • Procedure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (Eg) is a critical parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties.[6]

Step 3: Prediction of UV-Vis Absorption Spectrum

  • Method: Time-Dependent Density Functional Theory (TD-DFT)[10]

  • Functional: CAM-B3LYP (Coulomb-attenuating method B3LYP) is often recommended for charge-transfer excitations.[7]

  • Basis Set: 6-311+G(d,p)

  • Solvent Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the effect of a solvent (e.g., ethanol, DMSO) on the electronic transitions.[11]

  • Procedure: TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

Diagrammatic Representation of the Computational Workflow:

G cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output start Initial 3D Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc optimized_geom Optimized Geometry geom_opt->optimized_geom fmo_analysis FMO Analysis (HOMO, LUMO, Energy Gap) freq_calc->fmo_analysis uv_vis_pred UV-Vis Spectrum Prediction (CAM-B3LYP/6-311+G(d,p) with PCM) freq_calc->uv_vis_pred electronic_props Electronic Properties (HOMO/LUMO Energies) fmo_analysis->electronic_props spectral_data Simulated Absorption Spectrum uv_vis_pred->spectral_data

Caption: A typical computational workflow for predicting the electronic properties of this compound.

Predicted Electronic Properties and Their Implications

Based on the established effects of amino and bromo substituents on aromatic systems, the following electronic properties are anticipated for this compound:

  • Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is expected to be localized primarily on the electron-rich 8-aminoquinoline ring, with significant contributions from the nitrogen lone pair and the π-system of the benzene ring. The LUMO is likely to be distributed over the entire quinoline scaffold, with a notable contribution from the pyridine ring. The electron-withdrawing bromine at the 5-position is predicted to lower the energies of both the HOMO and LUMO compared to the parent 8-aminoquinoline.[4]

  • HOMO-LUMO Energy Gap: The HOMO-LUMO gap is a key determinant of a molecule's electronic behavior. A smaller energy gap generally correlates with higher reactivity and a red-shift in the absorption spectrum. The interplay of the electron-donating amino group and the electron-withdrawing bromo substituent will dictate the precise energy gap of this compound.

  • UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to exhibit characteristic π-π* transitions. The presence of the amino group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The bromine substituent may induce further shifts in the absorption bands.

  • Solvatochromism: Aminoquinoline derivatives are known to exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent.[12][13] This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation. It is highly probable that this compound will also display solvatochromic behavior, which could be exploited in the design of chemical sensors.

Potential Applications Based on Electronic Properties

The unique electronic architecture of the this compound scaffold suggests its potential utility in several advanced applications:

  • Medicinal Chemistry: The 8-aminoquinoline core is a well-known pharmacophore.[14] The electronic modifications introduced by the 5-bromo substituent could be leveraged to fine-tune the binding affinity of drug candidates to their biological targets. The bromine atom also provides a handle for further synthetic modifications via cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.[15]

  • Organic Electronics: Molecules with tunable HOMO-LUMO gaps are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The predicted electronic properties of this compound make it a candidate for investigation as a component in such devices.

  • Fluorescent Probes and Sensors: The potential for solvatochromism and the inherent fluorescence of the quinoline core suggest that this compound and its derivatives could be developed as fluorescent probes for detecting specific analytes or changes in the microenvironment.

Conclusion

While experimental characterization of the electronic properties of this compound remains an open area for investigation, this technical guide provides a comprehensive theoretical framework for understanding its electronic landscape. Through the application of established principles of physical organic chemistry and state-of-the-art computational methods, we have outlined the key electronic features of this promising scaffold. The insights presented herein are intended to stimulate further experimental and theoretical research into this compound, paving the way for its application in the development of novel pharmaceuticals, advanced materials, and innovative sensor technologies.

References

5-Bromoquinolin-8-amine: A Scaffolding Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromoquinolin-8-amine, a halogenated derivative of the versatile 8-aminoquinoline scaffold, stands as a pivotal starting material for a multitude of research endeavors. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom and a chelating amino group—offer a rich playground for synthetic chemists, medicinal chemists, and material scientists. This technical guide provides an in-depth exploration of the untapped research potential of this compound. We will delve into its burgeoning role in medicinal chemistry as a precursor for novel therapeutic agents, its utility in coordination chemistry for the design of functional metal complexes, and its versatility as a building block in advanced organic synthesis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to inspire and guide future investigations into this promising molecule.

Introduction: The Quinoline Core and the Promise of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] From the historical antimalarial drug quinine to modern anticancer agents, the quinoline moiety has consistently proven to be a valuable pharmacophore. This compound (Figure 1) emerges as a particularly interesting derivative. The presence of a bromine atom at the 5-position provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to modulate biological activity and physicochemical properties.[2] Simultaneously, the 8-amino group, in conjunction with the quinoline nitrogen, forms a potent bidentate chelation site for a wide array of metal ions.[3][4] This dual functionality makes this compound a highly versatile platform for the development of new chemical entities.

Figure 1: Chemical Structure of this compound

PropertyValueReference
CAS Number 53472-18-7[5]
Molecular Formula C₉H₇BrN₂[5]
Molecular Weight 223.07 g/mol [5]
Appearance Off-white to yellow powder-
Melting Point 109-110 °C-

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The inherent biological activity of the quinoline nucleus makes this compound a prime candidate for derivatization in drug discovery programs. The following subsections outline key therapeutic areas where this scaffold holds significant promise.

Anticancer Agent Development

Quinoline derivatives have a well-documented history as anticancer agents, acting through various mechanisms including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways.[6] The bromo- and amino- functionalities on this compound offer multiple avenues for creating libraries of novel anticancer compounds.

2.1.1. Mechanism of Action & Signaling Pathways

Research has shown that quinoline-based compounds can exert their anticancer effects by targeting several critical cellular processes. A logical workflow for investigating the anticancer potential of new this compound derivatives would involve a tiered screening approach.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Validation A Synthesis of this compound Derivatives B In vitro Cytotoxicity Screening (e.g., MTT/XTT assay on cancer cell lines) A->B C Topoisomerase Inhibition Assay B->C For active compounds D Kinase Inhibition Profiling (e.g., Pim-1, Src, VEGFR) B->D For active compounds E DNA Intercalation Studies (e.g., UV-Vis, Fluorescence) B->E For active compounds F Apoptosis Induction Analysis (e.g., Annexin V/PI staining) B->F For active compounds G Xenograft Mouse Models C->G For promising candidates D->G For promising candidates E->G For promising candidates F->G For promising candidates

Caption: Workflow for Anticancer Drug Discovery with this compound Derivatives.

2.1.2. Reported Anticancer Activities of Related Compounds

While data specifically on this compound is emerging, studies on closely related 8-hydroxy- and 8-methoxy-bromoquinoline derivatives have shown significant antiproliferative activity against a range of cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineA549 (Lung)5.8[7]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)5.4[7]
5,7-Dibromo-8-hydroxyquinolineMCF7 (Breast)16.5[7]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)18.7[7]
5,7-Dicyano-8-hydroxyquinolineC6 (Glioblastoma)6.7[6]
5,7-Dicyano-8-hydroxyquinolineHeLa (Cervical)10.3[6]
Antimicrobial and Antifungal Applications

The quinoline scaffold is also a cornerstone in the development of antimicrobial and antifungal agents. Derivatives of 5-amino-7-bromoquinolin-8-ol have demonstrated potent activity against both bacteria and fungi.[1]

2.2.1. Experimental Protocol: Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives

This protocol is adapted from the work of Krishna et al.[1] and demonstrates a potential synthetic route for derivatizing a related scaffold.

  • Starting Material: 5-amino-7-bromoquinolin-8-ol.

  • Reaction: To a solution of 5-amino-7-bromoquinolin-8-ol (1 mmol) and triethylamine (2 mmol) in dry tetrahydrofuran (THF) at 0°C, a solution of the desired sulfonyl chloride (1 mmol) in dry THF is added dropwise.

  • Reaction Time and Temperature: The reaction mixture is stirred for 6 hours at room temperature.

  • Work-up: The solvent is evaporated under reduced pressure.

  • Purification: The resulting residue is purified by washing with n-hexane and diethyl ether to yield the pure sulfonate derivative.

2.2.2. Reported Antimicrobial Activities

Derivative of 5-amino-7-bromoquinolin-8-olBacterial StrainAntifungal StrainActivityReference
Biphenyl-4-sulfonateStaphylococcus aureus, Bacillus megateriumAspergillus niger, Penicillium spinulosumPotent[1]
2-hydroxy-5-nitrobenzenesulfonateKlebsiella pneumoniae, Pseudomonas aeruginosaAspergillus niger, Penicillium spinulosumPotent[1]

Potential Research Area 2: Coordination Chemistry and Materials Science

The 8-aminoquinoline moiety is a classic bidentate ligand, capable of forming stable complexes with a wide range of metal ions.[3][4] The resulting metalloquinolates often exhibit unique photophysical properties and enhanced biological activities compared to the free ligand.

Synthesis of Novel Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward reaction with various metal salts. The general approach involves the reaction of the ligand with a metal(II) or metal(III) salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the amino group.

G cluster_0 Complex Synthesis cluster_1 Characterization A This compound E Reaction at RT or Reflux A->E B Metal Salt (e.g., CuCl₂, Zn(OAc)₂, FeCl₃) B->E C Solvent (e.g., Ethanol, Methanol) C->E D Base (optional, e.g., NaOH, Et₃N) D->E F Isolation and Purification of Metal Complex E->F G Spectroscopic Analysis (FT-IR, UV-Vis, NMR) F->G H Structural Elucidation (X-ray Crystallography) F->H I Thermal Analysis (TGA/DSC) F->I

Caption: General workflow for the synthesis and characterization of this compound metal complexes.

Potential Applications of Metal Complexes
  • Catalysis: Transition metal complexes of 8-aminoquinoline derivatives can act as catalysts in various organic transformations. The electronic properties of the ligand can be tuned by modifying the substituents on the quinoline ring, thereby influencing the catalytic activity of the metal center.

  • Luminescent Materials: 8-Hydroxyquinoline metal complexes, particularly with Al(III) and Zn(II), are well-known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs).[8][9] this compound complexes could be explored for similar applications, with the bromine atom providing a site for further functionalization to fine-tune the emission color and quantum yield.

  • Enhanced Biological Activity: Chelation of a biologically active ligand to a metal ion can lead to a synergistic enhancement of its therapeutic effect. The resulting complex may have improved cell permeability and the ability to interact with different biological targets.

Potential Research Area 3: A Versatile Building Block in Organic Synthesis

The presence of both an amino group and a bromo group on the this compound scaffold allows for a wide range of synthetic transformations, making it a valuable building block for the construction of complex molecular architectures.

Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron reagent.[10][11] This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents at the 5-position.

    General Reaction Scheme: this compound + R-B(OH)₂ --[Pd catalyst, Base]--> 5-R-quinolin-8-amine

  • Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the bromoquinoline with an amine.[12][13][14] This is an efficient way to introduce a variety of amino substituents at the 5-position, further expanding the chemical space for biological screening.

    General Reaction Scheme: this compound + R₂NH --[Pd catalyst, Base]--> 5-(R₂N)-quinolin-8-amine

Functionalization of the Amino Group

The 8-amino group can be readily functionalized through various reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, a common pharmacophore in many drugs.[1]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

G cluster_0 C-Br Bond Functionalization cluster_1 N-H Bond Functionalization A This compound B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Heck Reaction (C-C bond formation) A->D E Sonogashira Coupling (C-C bond formation) A->E F Acylation (Amide formation) A->F G Sulfonylation (Sulfonamide formation) A->G H Alkylation (Secondary/Tertiary amine formation) A->H

Caption: Synthetic versatility of this compound.

Conclusion and Future Outlook

This compound is a molecule poised for significant scientific exploration. Its synthetic accessibility and the presence of two distinct and reactive functional groups provide a robust platform for the development of novel compounds with diverse applications. In medicinal chemistry, the scaffold holds immense potential for the discovery of new anticancer, antimicrobial, and antifungal agents. In the realm of coordination chemistry, it offers the opportunity to create functional metal complexes for catalysis and materials science. Furthermore, its utility as a versatile building block in organic synthesis opens doors to the creation of complex and previously inaccessible molecular architectures. It is our hope that this technical guide will serve as a catalyst for further research into the rich and varied chemistry of this compound, ultimately leading to new discoveries and innovations across multiple scientific disciplines.

References

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 5-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols for 5-Bromoquinolin-8-amine (CAS No: 53472-18-7). As a specialized quinoline derivative, this compound is a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Adherence to rigorous safety, handling, and storage procedures is paramount to ensure the well-being of laboratory personnel, maintain the integrity of experimental results, and comply with regulatory standards. This document synthesizes critical data from established safety datasheets and chemical databases to offer field-proven insights and actionable protocols.

Section 1: Core Hazard Profile and Risk Assessment

A foundational understanding of a chemical's intrinsic hazards is the first principle of laboratory safety. This compound is a solid, typically appearing as a white to off-white powder, that presents several health risks upon exposure.[1][2] The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.

The compound is classified under the Globally Harmonized System (GHS) with the following key hazard statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[3][4]

The signal word associated with these hazards is "Warning".[1][3] The causality behind these classifications lies in the compound's chemical reactivity with biological tissues. Its irritant properties necessitate strict controls to prevent direct contact.

Quantitative Data Summary

For rapid risk assessment and experimental planning, the following properties are essential:

PropertyValueSource(s)
CAS Number 53472-18-7[3][5][6]
Molecular Formula C₉H₇BrN₂[3][5][6][7]
Molecular Weight ~223.07 g/mol [3][5][6]
Appearance White to off-white solid powder[1][2]
Melting Point 109-110 °C[6]
Boiling Point 353.3 °C at 760 mmHg[5][6]
GHS Hazard Codes H302, H315, H319, H335[3][4]

Section 2: Multi-Layered Defense: Engineering Controls & Personal Protective Equipment (PPE)

The mitigation of risks associated with this compound relies on a hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment.

Engineering Controls: The First Line of Defense The primary engineering control for handling this compound is a properly functioning chemical fume hood.[8][9] This is non-negotiable. The fume hood's constant airflow contains dust and vapors, preventing inhalation, which is a primary exposure route.[8] Before any work, it is crucial to verify the fume hood's certification and check the airflow monitor to ensure it is operating within its specified safety parameters. This self-validating step is critical for ensuring containment.

Personal Protective Equipment (PPE): The Essential Barrier PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist; it is a scientifically informed decision to prevent exposure.[1]

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[1] If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This is to prevent contact with the mucous membranes of the eyes, which are highly susceptible to irritation from this compound.[1][3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[4][9] It is imperative to inspect gloves for any signs of degradation or perforation before each use. The proper technique for glove removal (without touching the outer surface) is a critical skill to prevent secondary contamination of the skin.[4]

  • Body Protection: A laboratory coat is required to protect against incidental skin contact.[8] For larger-scale operations, a complete chemical-resistant suit may be necessary.[4]

  • Respiratory Protection: When handling significant quantities of the powder or if dust generation is unavoidable despite engineering controls, respiratory protection is necessary. A P95 (US) or P1 (EU) particle respirator is recommended.[4]

Section 3: Protocols for Safe Handling and Use

The following step-by-step methodology ensures that this compound is handled in a manner that minimizes risk.

Protocol 1: Weighing and Transferring the Solid Compound

  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat) before entering the designated handling area.

  • Verify Engineering Controls: Confirm the chemical fume hood is operational.

  • Staging: Place a tared weigh boat, a spatula, the stock container of this compound, and the receiving vessel inside the fume hood.

  • Dispensing: Slowly open the stock container. Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. The causality for this slow, deliberate movement is to prevent the aerosolization of fine particles. Avoid any rapid movements that could create dust clouds.

  • Transfer: Gently transfer the weighed powder into the receiving vessel.

  • Cleanup: Securely close the stock container. Using a disposable wipe, decontaminate the spatula and the weighing area within the fume hood. Dispose of the wipe and any contaminated materials (like the weigh boat) into a designated hazardous waste container.

  • Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[1][8]

Section 4: Chemical Storage and Lifecycle Management

Proper storage is crucial not only for safety but also for maintaining the chemical's purity and stability.

Storage Conditions

  • Container: Always keep the compound in a tightly sealed container to prevent exposure to moisture and air.[1][10][11]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][8][10] Some suppliers recommend refrigerated storage (2-8°C or 0-8°C) under an inert atmosphere, which can be a best practice for long-term stability.[2][4]

  • Security: The storage location should be locked or otherwise accessible only to authorized and trained personnel.[11][12]

  • Incompatibilities: Segregate this compound from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[10]

Lifecycle Workflow Diagram The following diagram illustrates the logical flow for managing this compound from procurement to disposal.

G cluster_prep Preparation & Storage cluster_use Active Use cluster_disposal Waste Management Receiving 1. Receiving Labeling 2. Log-in & Labeling Receiving->Labeling Storage 3. Secure Storage (Cool, Dry, Ventilated) Labeling->Storage Handling 4. Handling in Fume Hood (Weighing, Reaction Setup) Storage->Handling Waste 5. Segregated Waste (Contaminated PPE, Glassware) Handling->Waste Disposal 6. Professional Disposal (Licensed Vendor) Waste->Disposal

Caption: Workflow for the safe lifecycle management of this compound.

Section 5: Emergency Response Protocols

Even with meticulous planning, accidental exposures or spills can occur. A rapid and correct response is critical.

Spill Cleanup

  • Evacuate & Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access.[8]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[4][8]

  • Contain & Clean: Do not use water. Gently cover the spill with an inert absorbent material like sand or vermiculite.[9] Carefully sweep the material into a labeled, sealable container for hazardous waste.[1][4][8] Avoid creating dust during this process.[4][8][9]

  • Decontaminate: Clean the spill area with a suitable solvent followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.[1][9]

First-Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][4] If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the exposed individual to fresh air at once.[1][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[13]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1] Disposal must be conducted through a licensed and certified professional waste disposal service in accordance with all local, state, and federal regulations.[8] Do not dispose of this material down the drain or in general trash.[4][8]

References

Introduction: A Proactive Approach to Chemical Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Material Safety Data Sheet for 5-Bromoquinolin-8-amine

In the fields of pharmaceutical research and synthetic chemistry, this compound serves as a critical building block. Its utility, however, is matched by a distinct hazard profile that necessitates a comprehensive understanding for safe handling and application. This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS). As a Senior Application Scientist, my objective is to provide a deeper, more functional understanding of the data, explaining the causality behind safety protocols and empowering researchers to not only follow procedures but to comprehend the risks and make informed decisions. This document is structured to build knowledge progressively, from the fundamental identity of the compound to its reactive nature and emergency response protocols.

Section 1: Core Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical is the bedrock of safe handling. These parameters dictate its behavior under various laboratory conditions, influencing everything from storage requirements to potential exposure routes. This compound is a solid organic compound whose properties are summarized below.

Chemical Identity [1][2]

  • IUPAC Name: this compound

  • CAS Number: 53472-18-7

  • Molecular Formula: C₉H₇BrN₂

  • Molecular Weight: 223.07 g/mol

  • Synonyms: 8-amino-5-bromoquinoline, (5-bromo-8-quinolyl)amine, 5-bromo-8-quinolinamine

The presence of a bromine atom and an amine group on the quinoline scaffold are key features that influence its reactivity and biological activity, as well as its hazard profile.

Physicochemical Data

The physical state and properties of a compound are crucial for anticipating its behavior. For instance, a solid with a low melting point could become a liquid under slightly elevated temperatures, altering its handling and spill risks. The vapor pressure, though low for this compound, gives an indication of its potential to become an inhalation hazard at elevated temperatures.

PropertyValueSource
Physical State Solid[3]
Appearance White to off-white[3]
Melting Point 109-110 °C[4]
Boiling Point 353.3 °C at 760 mmHg[1][4]
Density 1.6 g/cm³[1][4]
Flash Point 167.5 °C[1][4]
Water Solubility Insoluble[3]

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards.[5][6] this compound is classified as a hazardous substance, and understanding its specific warnings is critical for risk assessment.[2] The primary hazards are acute toxicity (if swallowed), skin and eye irritation, and respiratory irritation.[2]

GHS_Hazards cluster_GHS GHS Hazard Profile: this compound main This compound CAS: 53472-18-7 Signal Word: Warning h302 H302 Harmful if swallowed main->h302 Oral Route h315 H315 Causes skin irritation main->h315 Dermal Contact h319 H319 Causes serious eye irritation main->h319 Eye Contact h335 H335 May cause respiratory irritation main->h335 Inhalation

Caption: GHS Hazard Classification for this compound.

Expert Interpretation of Hazards:

  • H302 (Harmful if swallowed): This indicates that ingestion of even small quantities can lead to toxic effects. This underscores the importance of strict hygiene protocols, such as prohibiting eating, drinking, or smoking in the laboratory, and thorough hand washing after handling.[2]

  • H315 (Causes skin irritation): The compound can cause inflammation, redness, or itching upon contact with the skin. This is why direct contact must be avoided through the mandatory use of appropriate gloves and lab coats.[2]

  • H319 (Causes serious eye irritation): This is a more severe warning than simple eye irritation. Contact can cause significant, potentially painful, and lasting damage. This mandates the use of chemical safety goggles or a face shield.[2]

  • H335 (May cause respiratory irritation): As a solid, the primary inhalation risk comes from airborne dust or powder. If handled in a way that generates dust, it can irritate the nose, throat, and lungs. This necessitates handling in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Section 3: Exposure Risk Mitigation Framework

A multi-layered approach is essential to minimize exposure. This framework integrates engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Engineering and Administrative Controls

The first line of defense is to engineer the hazard out of the workspace or to implement strict work procedures.

  • Primary Engineering Control: Always handle this compound within a certified chemical fume hood.[7] This captures dust at the source, preventing inhalation and minimizing contamination of the general lab environment.

  • Administrative Controls:

    • Designate specific areas for handling this compound.

    • Ensure safety showers and eyewash stations are readily accessible and tested regularly.[8]

    • Minimize the quantity of material handled at any one time.

    • All personnel must be trained on the specific hazards and handling procedures for this chemical.

Personal Protective Equipment (PPE) Selection

PPE is the final barrier between the researcher and the chemical. The selection of PPE must directly correspond to the identified hazards.

PPE_Workflow cluster_ppe PPE Selection Protocol start Handling this compound? eye_protection Eye/Face Protection (H319 Hazard) start->eye_protection skin_protection Skin Protection (H315 Hazard) start->skin_protection resp_protection Respiratory Protection (H335 Hazard) start->resp_protection goggles Chemical Safety Goggles (Minimum Requirement) eye_protection->goggles face_shield Face Shield (Recommended for larger quantities or splash risk) goggles->face_shield Assess Risk gloves Nitrile Gloves (Inspect before use) skin_protection->gloves lab_coat Lab Coat (Buttoned, full-length) skin_protection->lab_coat fume_hood Work in Fume Hood (Primary Control) resp_protection->fume_hood respirator NIOSH-approved Respirator (If hood is unavailable or dust is generated outside of one) fume_hood->respirator If Inadequate

Caption: PPE Selection Workflow for this compound.

Detailed PPE Protocol:

  • Eye and Face Protection: Due to the "serious eye irritation" (H319) classification, standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[3] For operations with a higher risk of splashing, such as when dissolving larger quantities, a full-face shield should be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile gloves, must be worn.[10] It is crucial to inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid contaminating your skin.[11]

    • Protective Clothing: A full-length laboratory coat, kept buttoned, is required to protect against accidental skin contact.[10]

  • Respiratory Protection: Handling the solid powder should be done in a fume hood to control dust.[7] If a fume hood is not available or if significant dust is expected, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator may be required based on a formal risk assessment.[7][11]

Section 4: Emergency Protocols and Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. The following decision tree outlines the critical steps.

First_Aid cluster_routes First Aid Response by Exposure Route cluster_actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Get medical attention. inhalation->action_inhale action_skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 minutes. 3. Get medical attention if irritation persists. skin->action_skin action_eye 1. Immediately rinse with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses, if present and easy to do. 3. Get immediate medical attention. eye->action_eye action_ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Get immediate medical attention. ingestion->action_ingest

Caption: Emergency First Aid Decision Tree.

Step-by-Step First Aid Protocol:

  • If Inhaled: Move the person to fresh air immediately.[3] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek medical attention.[3][7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation develops or persists, seek medical advice.[3]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so. It is critical to seek immediate medical attention due to the H319 classification.[7]

  • If Swallowed: Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Do not induce vomiting.[10] Call a physician or poison control center immediately.[12]

Fire-Fighting Measures

While not highly flammable, this compound will burn. The primary danger in a fire is the release of toxic and irritating decomposition products.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[10] A water spray can be used to cool fire-exposed containers.[13]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[3][11] This is why respiratory protection is paramount for firefighters.

  • Advice for Firefighters: Responders must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[10][13][14]

Accidental Release Measures

A swift and correct response to a spill is vital to prevent wider contamination and exposure.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[11]

  • Wear Full PPE: Before cleanup, don the appropriate PPE, including respiratory protection, gloves, and eye protection.[11]

  • Contain and Clean: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[7][12] Place the collected material into a suitable, labeled, and sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Environmental Precautions: Do not allow the spilled material to enter drains or waterways.[12]

Section 5: Chemical Stability and Reactivity Profile

  • Reactivity: No specific reactivity hazards are reported under normal conditions.

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated area).[3]

  • Conditions to Avoid: Avoid creating dust, and keep away from excess heat and incompatible substances.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.[3]

  • Hazardous Decomposition Products: As mentioned, combustion or thermal decomposition will produce toxic fumes including CO, CO₂, NOx, and hydrogen bromide.[3]

Section 6: Toxicological and Ecological Overview

  • Toxicological Information: The GHS classifications are derived from available data, but a full toxicological profile has not been established.[3] The acute toxicity is noted as "harmful if swallowed." No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[3] Therefore, it should be handled with the assumption that it may have other unknown toxic effects, reinforcing the need for stringent exposure controls.

  • Ecological Information: There is limited data on the environmental impact of this compound. As a standard precaution for all synthetic chemicals, release into the environment must be avoided.[12] All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

Methodological & Application

Application Note & Synthesis Protocol: 5-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Bromoquinolin-8-amine in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Strategic functionalization of the quinoline ring system is a key tactic in drug design to modulate potency, selectivity, and pharmacokinetic profiles. This compound, a halogenated aminoquinoline, represents a pivotal building block for the synthesis of novel pharmaceutical candidates. The presence of the bromine atom at the C-5 position provides a handle for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions, while the amino group at the C-8 position is crucial for establishing key interactions with biological targets and can be readily derivatized.[3] This guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development.

Strategic Approach to Synthesis: Electrophilic Bromination

The synthesis of this compound is most efficiently achieved through the direct electrophilic bromination of 8-aminoquinoline. The amino group at the C-8 position is a potent activating group, directing electrophilic substitution primarily to the ortho (C-7) and para (C-5) positions of the benzenoid ring. By carefully controlling the reaction stoichiometry and choice of brominating agent, selective mono-bromination at the C-5 position can be achieved.

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored over elemental bromine (Br₂) for its ability to provide a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and the formation of undesired side products, such as the 5,7-dibromo derivative.[1][3][4] Acetonitrile is selected as the solvent due to its inert nature and its ability to dissolve the starting material effectively.

Detailed Synthesis Protocol

This section outlines the step-by-step procedure for the synthesis of this compound from 8-aminoquinoline.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
8-AminoquinolineC₉H₈N₂144.171.00 g1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.24 g1.0
Acetonitrile (CH₃CN)CH₃CN41.0520 mL-
Saturated Sodium BicarbonateNaHCO₃-~30 mL-
BrineNaCl (aq)-~20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed for extraction-
HexaneC₆H₁₄86.18As needed for chromatography-
Ethyl AcetateC₄H₈O₂88.11As needed for chromatography-

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 8-Aminoquinoline in Acetonitrile reagent Add NBS Solution Dropwise at 0°C start->reagent Cool stir Stir at Room Temperature (Monitor by TLC) reagent->stir Warm quench Quench with Saturated Sodium Bicarbonate stir->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Sodium Sulfate & Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product This compound (Final Product) purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-aminoquinoline (1.00 g, 6.94 mmol).

    • Add acetonitrile (20 mL) and stir until the starting material is completely dissolved.

    • Cool the flask in an ice bath to 0°C.

    • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.24 g, 6.94 mmol) in acetonitrile (10 mL).

    • Add the NBS solution dropwise to the cooled 8-aminoquinoline solution over 15 minutes. The dropwise addition is crucial to control the reaction temperature and prevent the formation of di-substituted byproducts.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the 8-aminoquinoline spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (~30 mL) to quench any remaining acidic species.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (~20 mL) to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[5]

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.

    • Elute the column using a gradient of hexane and ethyl acetate (starting with 95:5 and gradually increasing the polarity to 80:20) to separate the product from any unreacted starting material and impurities.

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and evaporate the solvent to obtain this compound as a solid.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • This compound: May cause skin and serious eye irritation. May also cause respiratory irritation.[6]

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle with care.

  • Dichloromethane: A volatile organic solvent and a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10]

First Aid Measures:

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[7]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure and the position of the bromine substituent.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine.[11]

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reaction.Increase reaction time and continue to monitor by TLC. Ensure the NBS used is fresh and has been stored properly.
Formation of Di-bromo ProductReaction temperature was too high or NBS was added too quickly.Maintain the reaction temperature at 0°C during the addition of NBS. Add the NBS solution slowly and dropwise.
Difficult PurificationProduct co-elutes with impurities.Optimize the solvent system for column chromatography. Try a different solvent system or a different stationary phase. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be attempted.[5]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By following this detailed procedure and adhering to the specified safety precautions, researchers can reliably produce this key building block for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-8-Aminoquinoline from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-bromo-8-aminoquinoline, a valuable intermediate in drug discovery, from commercially available 8-hydroxyquinoline. The synthesis is presented as a two-step process: (1) regioselective bromination of the 8-hydroxyquinoline core at the C-5 position, and (2) conversion of the 8-hydroxyl group to a primary amine via the Bucherer-Lepetit reaction. This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and includes critical safety information and data presentation to ensure reproducibility and safety.

Introduction

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like primaquine and tafenoquine.[1][2] The introduction of a bromine atom at the C-5 position creates a key intermediate, 5-bromo-8-aminoquinoline, which serves as a versatile building block for further functionalization, enabling the exploration of new chemical space in drug development programs. The synthesis from 8-hydroxyquinoline is a cost-effective and logical pathway, leveraging the reactivity of the electron-rich quinoline ring system.

This guide details a robust two-step synthetic sequence. The initial challenge lies in the regioselective bromination of 8-hydroxyquinoline, as the strong activating nature of the hydroxyl group can lead to a mixture of mono- and di-brominated products.[3][4] Subsequently, the phenolic hydroxyl group is converted to the desired amine using the Bucherer-Lepetit reaction, a classic and effective method for the amination of naphthol-like systems.[5][6]

Overall Synthetic Workflow

The synthesis proceeds through two distinct chemical transformations. First, an electrophilic aromatic substitution to install the bromine atom, followed by a nucleophilic substitution reaction to install the amine functionality.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Bucherer-Lepetit Amination A 8-Hydroxyquinoline B 5-Bromo-8-hydroxyquinoline A->B  Br₂, Acetic Acid   C 5-Bromo-8-aminoquinoline B->C  NH₃, NaHSO₃, H₂O, Heat (Autoclave)  

Caption: Two-step synthesis of 5-bromo-8-aminoquinoline.

Part 1: Synthesis of 5-Bromo-8-hydroxyquinoline

Principle and Mechanistic Insight

The bromination of 8-hydroxyquinoline is an electrophilic aromatic substitution. The hydroxyl group at C-8 is a potent activating group, directing electrophiles to the ortho (C-7) and para (C-5) positions. The nitrogen atom in the pyridine ring is deactivating, further favoring substitution on the carbocyclic ring. Controlling the reaction conditions, particularly the solvent and temperature, is paramount to achieve selective mono-substitution at the desired C-5 position and prevent the formation of the 7-bromo and 5,7-dibromo byproducts.[3] Using a moderately polar solvent like acetic acid can help modulate the reactivity of the bromine and the substrate.

Experimental Protocol: Regioselective C-5 Bromination

Materials:

  • 8-Hydroxyquinoline

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous

  • Sodium bicarbonate (NaHCO₃) solution, saturated aqueous

  • Ethanol

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing 10% sodium thiosulfate solution), dissolve 8-hydroxyquinoline (10.0 g, 68.9 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: Cool the solution to 10-15°C in an ice-water bath. In the dropping funnel, prepare a solution of bromine (3.5 mL, 11.0 g, 68.9 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over a period of 60-90 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The formation of a precipitate (the hydrobromide salt of the product) is typically observed.

  • Quenching and Neutralization: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. If the solution retains a bromine color, add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Product Isolation: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. The free base of the product will precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol/water to yield 5-bromo-8-hydroxyquinoline as a crystalline solid. Dry the product under vacuum.

Part 2: Synthesis of 5-Bromo-8-aminoquinoline

Principle and Mechanistic Insight

The conversion of the phenolic hydroxyl group of 5-bromo-8-hydroxyquinoline to a primary amine is achieved via the Bucherer-Lepetit reaction. This reaction is a reversible nucleophilic substitution that is particularly effective for electron-rich hydroxyaromatic compounds like naphthols and their heterocyclic analogs.[6] The reaction proceeds through the addition of bisulfite to the quinoline ring, which facilitates the tautomerization to a keto-form intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia, forming an imine, which subsequently eliminates bisulfite and tautomerizes to yield the final 8-aminoquinoline product.[5] The reaction is typically performed under elevated temperature and pressure in an autoclave.

Experimental Protocol: Bucherer-Lepetit Amination

Materials:

  • 5-Bromo-8-hydroxyquinoline

  • Sodium bisulfite (NaHSO₃)

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution (28-30% NH₃)

  • Sodium hydroxide (NaOH) solution, 10% aqueous

Procedure:

  • Autoclave Charging: Place 5-bromo-8-hydroxyquinoline (5.0 g, 22.3 mmol), sodium bisulfite (7.0 g, 67.3 mmol), and concentrated ammonium hydroxide (50 mL) into a high-pressure stainless-steel autoclave.

  • Reaction Conditions: Seal the autoclave securely. Heat the vessel to 150°C with constant stirring. Maintain this temperature for 8-10 hours. The internal pressure will rise significantly; ensure the autoclave is rated for the expected pressure.

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature. Crucially, do not open the vessel until it has reached ambient temperature and has been safely vented in a fume hood.

  • Product Isolation: Open the autoclave and transfer the contents to a beaker. A solid precipitate should be present.

  • Basification and Filtration: Add 10% sodium hydroxide solution to the reaction mixture until it is strongly basic (pH > 11) to ensure the product is in its free base form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake extensively with cold water to remove any residual inorganic salts.

  • Purification: The crude 5-bromo-8-aminoquinoline can be purified by recrystallization from a suitable solvent such as ethanol or toluene to afford the final product as a solid. Dry the purified product under vacuum.

Data Summary

StepStarting MaterialKey ReagentsSolventTemp.TimeProductTypical Yield
1 8-HydroxyquinolineBromine (Br₂)Acetic Acid10-20°C4-6 h5-Bromo-8-hydroxyquinoline65-75%
2 5-Bromo-8-hydroxyquinolineNaHSO₃, NH₄OHWater150°C8-10 h5-Bromo-8-aminoquinoline70-80%

Safety and Handling

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact with skin and is extremely harmful if inhaled. Always handle bromine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, neoprene or butyl rubber gloves, and a lab coat. Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.

  • Glacial Acetic Acid: Corrosive and causes burns. Handle in a fume hood.

  • Ammonium Hydroxide (Concentrated): Corrosive and has a pungent, irritating odor. The vapor can cause severe respiratory irritation. Handle exclusively in a fume hood.

  • Autoclave Operation: High-pressure reactions are inherently dangerous. Only personnel trained in the operation of high-pressure equipment should perform this step. Ensure the autoclave is properly maintained and rated for the reaction conditions. Never exceed the maximum recommended temperature or pressure for the vessel. Always allow the vessel to cool completely before opening.

References

Application Note: Regioselective Bromination of 8-Hydroxyquinoline using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the regioselective bromination of 8-hydroxyquinoline at the C-5 and C-7 positions using N-bromosuccinimide (NBS) as the brominating agent. Brominated 8-hydroxyquinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] This document offers a detailed reaction mechanism, a step-by-step experimental protocol, safety guidelines, and data interpretation to enable researchers, scientists, and drug development professionals to successfully synthesize 5,7-dibromo-8-hydroxyquinoline.

Introduction: The Significance of Brominated 8-Hydroxyquinolines

8-Hydroxyquinoline (8-HQ) and its derivatives are versatile heterocyclic compounds with a wide array of applications, ranging from pharmacological agents to fluorescent chemosensors and electron carriers in organic light-emitting diodes (OLEDs).[1][2] The introduction of bromine atoms into the 8-HQ scaffold can significantly enhance its biological activity. Specifically, 5,7-dibromo-8-hydroxyquinoline has demonstrated notable potential as an anticancer agent.[3]

The pyridine ring in quinoline is electron-deficient, making direct halogenation on this ring challenging unless it is activated by strong electron-donating groups. Consequently, electrophilic substitution, such as bromination, typically occurs on the more electron-rich benzene ring.[4] The hydroxyl group at the C-8 position of 8-hydroxyquinoline is a potent activating group, directing electrophilic attack to the ortho and para positions (C-7 and C-5, respectively). This inherent reactivity allows for the regioselective synthesis of 5,7-disubstituted derivatives.

N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for the bromination of activated aromatic compounds.[5] Compared to molecular bromine, NBS is a solid, making it easier and safer to handle.

Reaction Mechanism and Workflow

The bromination of 8-hydroxyquinoline with NBS proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at C-8 activates the benzene ring, making the C-5 and C-7 positions electron-rich and susceptible to electrophilic attack.

The overall workflow for the synthesis and purification of 5,7-dibromo-8-hydroxyquinoline is depicted below:

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 8-Hydroxyquinoline in Solvent B Add N-Bromosuccinimide (NBS) in Portions A->B  Initiate Reaction C Stir at Controlled Temperature B->C  Maintain Conditions D Quench Reaction C->D  Reaction Completion E Extract Product D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Recrystallize Product G->H  Purify Crude Product I Characterize Product (NMR, IR, MP) H->I  Verify Purity & Structure G cluster_mechanism Reaction Mechanism 8_HQ 8-Hydroxyquinoline Intermediate1 Wheland Intermediate (C-7 Attack) 8_HQ->Intermediate1 + NBS NBS N-Bromosuccinimide (NBS) NBS->Intermediate1 Product1 7-Bromo-8-hydroxyquinoline Intermediate1->Product1 - H+ Succinimide Succinimide Intermediate1->Succinimide + Succinimide Intermediate2 Wheland Intermediate (C-5 Attack) Product2 5,7-Dibromo-8-hydroxyquinoline Intermediate2->Product2 - H+ Intermediate2->Succinimide + Succinimide Product1->Intermediate2 + NBS

References

Purification of 5-Bromoquinolin-8-amine by Column Chromatography: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract

5-Bromoquinolin-8-amine is a critical heterocyclic building block in the synthesis of novel therapeutic agents and functional materials. The purity of this intermediate is paramount, as impurities can lead to complex side reactions, reduced yields, and compromised biological activity in subsequent steps. This application note provides a comprehensive, field-tested guide for the purification of crude this compound using silica gel column chromatography. We will delve into the underlying chemical principles, a detailed step-by-step protocol from method development to execution, and robust troubleshooting strategies. The causality behind experimental choices, particularly the challenges associated with purifying basic amines on acidic stationary phases, is explained to empower researchers to adapt and optimize this method for their specific needs.

Foundational Principles: The Amine-Silica Challenge

The purification of this compound (Structure: C₉H₇BrN₂) presents a classic chromatographic challenge rooted in its chemical nature. The molecule possesses two basic nitrogen atoms: the primary aromatic amine at the 8-position and the quinoline ring nitrogen.[1]

The standard stationary phase for normal-phase column chromatography is silica gel, which is characterized by a surface rich in silanol groups (Si-OH). These groups are weakly acidic and readily engage in strong acid-base interactions with basic analytes like amines.[2][3] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The amine can bind so strongly to the silica that it fails to elute from the column, resulting in significant yield loss.[3]

  • Peak Tailing: Even if the compound elutes, the strong interaction causes a portion of the molecules to lag behind the main band, resulting in broad, streaky fractions (tailing). This severely compromises separation efficiency and fraction purity.[3][4]

  • Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive compounds.[2]

To overcome this, the primary strategy is to "neutralize" the acidic character of the stationary phase by modifying the mobile phase. The addition of a small percentage of a volatile competing base, such as triethylamine (NEt₃ or TEA), to the eluent is a highly effective solution.[2][3] The triethylamine preferentially interacts with the acidic silanol groups, effectively shielding the this compound from these problematic interactions and allowing for a clean, predictable elution.[3][5]

Method Development: The Power of Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, a systematic analysis using Thin-Layer Chromatography (TLC) is essential for developing an effective purification protocol.[6][7] TLC is a rapid and inexpensive method to screen various solvent systems and predict the behavior of the compound on a silica column.[7]

The primary goal of the TLC analysis is to identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.3 to 0.4 for this compound.[2][8] This Rf value indicates that the compound will migrate effectively through the column, allowing for good separation from both less polar (higher Rf) and more polar (lower Rf) impurities.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Draw a light pencil line approximately 1 cm from the bottom of a silica gel TLC plate to serve as the origin.[7]

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to carefully spot a small amount of the sample solution onto the origin line. Make the spot as small as possible to ensure good resolution. It is also wise to spot the starting materials, if available, in separate lanes for comparison.[7]

  • Developing the Plate: Prepare a small amount of a test eluent system (e.g., a mixture of hexane and ethyl acetate) in a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.[7]

  • Visualization: Once the solvent front has migrated to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Optimization: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[7] Adjust the polarity of the eluent system until the desired Rf for the product is achieved. For basic compounds like this, add 0.5-1% triethylamine to the eluent system to prevent streaking.[2]

Data Presentation: Example TLC Solvent Screening
Eluent System (Hexane:Ethyl Acetate)Triethylamine (TEA)Observed Rf of ProductObservations
9:10%~0.1Significant streaking, low mobility.
7:30%~0.3Moderate streaking, improved mobility.
7:31%0.35Compact, well-defined spot. Optimal.
1:11%0.6Moves too quickly, poor separation from non-polar impurities.[2]

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization A Prepare Crude Sample Solution D Spot Sample on Origin A->D B Prepare Eluent Systems E Develop Plate in Chamber B->E C Mark TLC Plate Origin C->D D->E F Visualize under UV Light E->F G Calculate Rf Values F->G H Assess Spot Shape (Streaking?) G->H I Adjust Eluent Polarity & Add TEA H->I I->B Iterate J Optimal System Found (Rf ≈ 0.3-0.4) I->J

Caption: Workflow for TLC-based method development.

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use a mass ratio of silica gel to crude material of at least 30:1 to 100:1.[2]

Materials and Equipment
  • Crude this compound

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Methodology

PART 1: Column Packing (Slurry Method)

  • Prepare the Eluent: Prepare the initial, least polar mobile phase identified during TLC analysis (e.g., Hexane:Ethyl Acetate 9:1) containing 1% TEA. This will be used to pack the column.

  • Create the Slurry: In a beaker, combine ~50 g of silica gel with the prepared eluent until a homogenous, pourable slurry is formed.

  • Pack the Column: Secure the column vertically. Ensure the stopcock is closed and add a small plug of cotton or glass wool at the bottom. Fill the column about one-third full with the eluent.

  • Pour and Settle: Gently pour the silica slurry into the column. Open the stopcock to allow the solvent to drain slowly, while continuously tapping the side of the column to encourage even packing and dislodge any air bubbles. Add more eluent as needed to ensure the silica bed never runs dry.

  • Equilibrate: Once the silica has settled into a stable bed, add a thin layer of sand on top to protect the surface. Wash (equilibrate) the column by passing 2-3 column volumes of the initial mobile phase through the packed bed.

PART 2: Sample Loading (Dry Loading Recommended) Dry loading is highly recommended as it often leads to better resolution than wet loading, especially for compounds with moderate solubility.[8]

  • Dissolve Crude Product: Dissolve the ~1 g of crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Adsorb onto Silica: Add 2-3 g of silica gel to this solution and mix well.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load onto Column: Carefully drain the eluent from the equilibrated column until it is just level with the sand layer. Gently add the silica-adsorbed sample onto the sand, forming a neat, level band. Carefully add another thin layer of sand on top of the sample layer.

PART 3: Elution and Fraction Collection

  • Initial Elution: Carefully add the initial, low-polarity eluent (e.g., Hexane:EtOAc 9:1 + 1% TEA) to the column reservoir.

  • Apply Pressure: Apply gentle pressure to the top of the column (using a pump or inert gas) to start the elution at a steady flow rate.

  • Gradient Elution: Begin collecting fractions. Gradually increase the polarity of the mobile phase as the elution progresses. This "gradient elution" is effective for separating compounds with similar polarities.[2] A suggested shallow gradient is as follows:

    • Fractions 1-10: Hexane:EtOAc 9:1 + 1% TEA

    • Fractions 11-30: Hexane:EtOAc 7:3 + 1% TEA

    • Fractions 31-50: Hexane:EtOAc 1:1 + 1% TEA

  • Monitor Fractions: Systematically collect fractions (e.g., 10-15 mL each) and monitor them by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and identify impurities.

  • Combine Pure Fractions: Once the elution is complete, use the TLC analysis to identify all fractions containing the pure this compound. Combine these fractions in a clean, round-bottom flask.

  • Solvent Removal: Remove the solvents and triethylamine using a rotary evaporator to yield the purified product.

  • Final Analysis: Assess the purity of the final product by HPLC, NMR, or GC-MS and calculate the final yield.

Column_Chromatography_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis & Final Steps A Prepare Silica Slurry in Low-Polarity Eluent B Pack Column & Equilibrate A->B D Load Sample onto Column B->D C Prepare Sample (Dry Loading) C->D E Begin Elution with Low-Polarity Mobile Phase D->E F Gradually Increase Polarity (Gradient Elution) E->F G Collect Fractions Systematically F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Remove Solvent (Rotovap) I->J K Yield & Purity Analysis (HPLC/NMR) J->K

Caption: General workflow for column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[8]
Product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar solvent system (e.g., increase the percentage of hexane).[2]
Streaking/Tailing bands and poor separation. Acid-base interaction between the basic amine and acidic silica.Ensure 0.5-2% triethylamine (or another suitable base) is added to your entire mobile phase system.[2][3]
Co-elution of product and impurities. 1. Eluent system is not optimal.2. Column is overloaded.3. Gradient is too steep.1. Re-optimize the solvent system using TLC.2. Reduce the amount of crude material loaded onto the column.3. Use a shallower, more gradual solvent gradient to improve resolution.[2][8]
Cracks or channels in the silica bed. Improper column packing.Repack the column carefully. Ensure the silica is fully settled and the bed is never allowed to run dry during packing or elution.[8]

Conclusion

The successful purification of this compound by silica gel column chromatography is readily achievable through a systematic and principled approach. The primary challenge—the basicity of the amine—is effectively mitigated by the addition of triethylamine to the mobile phase. Rigorous method development using TLC to determine the optimal eluent polarity is the key to achieving high purity and good recovery. By following the detailed protocols and troubleshooting guides presented in this note, researchers can confidently and efficiently purify this valuable chemical intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

recrystallization methods for purifying 5-bromo-8-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Purification of 5-Bromo-8-Aminoquinoline via Recrystallization

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for the purification of 5-bromo-8-aminoquinoline, a crucial intermediate in pharmaceutical synthesis and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, a critical factor for subsequent applications. This guide emphasizes the foundational principles behind recrystallization, offering a robust, self-validating methodology.

Introduction: The Imperative for Purity

5-Bromo-8-aminoquinoline is a substituted quinoline derivative whose utility is directly proportional to its purity.[1] Synthetic procedures often yield this compound with residual starting materials, side-products (such as isomers or poly-halogenated species), or other process-related impurities. Recrystallization is a powerful and widely-used technique for purifying solid organic compounds.[2][3] The method is predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] A properly executed recrystallization yields a crystalline solid with a well-defined structure, excluding impurities and resulting in a significantly purified product.[5]

Physicochemical Profile of 5-Bromo-8-Aminoquinoline

A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy. While some experimental data for this specific molecule is limited, its properties can be reliably established.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[6]
Molecular Weight 223.07 g/mol [6][7]
Appearance Likely a crystalline solid[8]
Boiling Point ~353.3°C at 760 mmHg[7]
Density ~1.649 g/cm³[7]

Note: The melting point is a critical indicator of purity and should be determined experimentally after recrystallization. A sharp melting point range close to the literature value (if available) suggests high purity.

The Science of Recrystallization: A Mechanistic Overview

Recrystallization is a dynamic process governed by solubility equilibria.[4] The success of the technique hinges on the selection of an appropriate solvent.

3.1. The Critical Role of Solvent Selection An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the 5-bromo-8-aminoquinoline when hot.[2][4]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[4][9]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but low enough to be easily removed from the purified crystals. It must also be lower than the melting point of the solute to prevent "oiling out."[4]

  • Inertness: The solvent must not react chemically with the 5-bromo-8-aminoquinoline.[4]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]

Based on the chemical nature of the quinoline scaffold and data from structurally similar compounds, promising solvents for 5-bromo-8-aminoquinoline include ethanol, methanol, acetonitrile, or a co-solvent system such as toluene/heptane.[10][11][12]

3.2. The Crystallization Process: From Supersaturation to Purity When a hot, saturated solution is allowed to cool, the solubility of the compound decreases, creating a supersaturated state.[4] This thermodynamic instability is relieved by the formation of crystals. Slow, undisturbed cooling is paramount; it allows for the methodical growth of a pure crystal lattice that selectively incorporates molecules of 5-bromo-8-aminoquinoline while excluding impurity molecules.[9] Rapid cooling can trap impurities within the rapidly forming crystals, compromising purity.

Experimental Protocol for the Recrystallization of 5-Bromo-8-Aminoquinoline

This protocol is a comprehensive, step-by-step workflow. Adherence to these steps provides a self-validating system for achieving high purity.

Workflow Visualization The following diagram outlines the complete recrystallization process.

G cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_final Final Product Crude Crude 5-Bromo-8-aminoquinoline Dissolve Dissolve Crude Solid in Minimum Hot Solvent Crude->Dissolve Solvent Select & Heat Solvent Solvent->Dissolve HotFilter Hot Filtration (Optional: for insoluble impurities) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool No HotFilter->Cool Yes Filter Vacuum Filtration (Büchner Funnel) Cool->Filter Wash Wash Crystals with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (Contains impurities) Filter->MotherLiquor Dry Dry Crystals (Air, Oven, or Desiccator) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Recrystallization workflow for 5-bromo-8-aminoquinoline.

Step-by-Step Methodology:

  • Solvent Selection (Small-Scale Test):

    • Place approximately 20-30 mg of crude 5-bromo-8-aminoquinoline into a small test tube.

    • Add the candidate solvent (e.g., ethanol) dropwise at room temperature. The compound should be largely insoluble.

    • Heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

    • Criterion for Success: A good yield of crystalline precipitate should form. This indicates the solvent is suitable.

  • Dissolution of the Crude Compound:

    • Place the bulk of the crude 5-bromo-8-aminoquinoline into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • In a separate beaker, heat the selected recrystallization solvent to its boiling point using a heating mantle.

    • Add a small portion of the hot solvent to the Erlenmeyer flask—just enough to cover the solid. Swirl the flask and place it on the heating mantle.[9]

    • Continue adding small portions of the hot solvent until the compound completely dissolves. Crucially, use the minimum amount of hot solvent necessary. This ensures the solution is saturated and maximizes product recovery upon cooling.

  • Decolorization and Hot Filtration (If Necessary):

    • If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • To remove the charcoal or any insoluble impurities, perform a hot gravity filtration.[5] Use a pre-warmed funnel and filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][9]

    • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation by Vacuum Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.[5]

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

    • Allow the vacuum to pull air through the crystals for several minutes to help them dry.

  • Drying the Final Product:

    • Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.

    • Break up the solid to facilitate drying. Allow the crystals to air-dry completely. For faster results, use a drying oven at a temperature well below the compound's melting point or a vacuum desiccator.

  • Purity Assessment (Self-Validation):

    • Determine the melting point of the dried, recrystallized product. A pure compound will have a narrow melting point range (typically < 2°C). Compare this to the crude material's melting point, which will be lower and broader.

    • Calculate the percent recovery: (mass of purified solid / initial mass of impure solid) x 100.

Troubleshooting Common Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a "seed" crystal from a previous batch.
Very Low Recovery Too much solvent was used. / The compound is too soluble in the cold solvent. / Premature crystallization during hot filtration.Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals. Ensure the solution is thoroughly chilled in an ice bath. Ensure filtration apparatus is pre-heated for hot filtration.
Product is Still Impure The cooling process was too fast, trapping impurities. / The chosen solvent is not effective at separating the specific impurities present.Repeat the recrystallization process, ensuring very slow cooling. Experiment with a different solvent or a co-solvent system.

References

Application Note: Unambiguous Structural Elucidation of 5-Bromoquinolin-8-amine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromoquinolin-8-amine is a pivotal heterocyclic building block in the synthesis of novel therapeutic agents and functional materials. Its precise structural integrity is paramount for ensuring predictable downstream chemical reactivity and biological activity. This application note provides a comprehensive guide to the definitive characterization of this compound using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We detail field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The causality behind chemical shifts and coupling patterns is explained, offering a robust framework for structural verification that is essential for researchers in synthetic chemistry and drug development.

Introduction: The Role of NMR in Synthetic Chemistry

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Unlike techniques that provide only compositional or mass-based data, NMR offers a detailed map of the atomic connectivity and chemical environment within a molecule. For a substituted quinoline derivative like this compound, where subtle isomeric differences can drastically alter its properties, NMR provides the necessary resolution to confirm its identity and purity unequivocally. This guide is designed to bridge the gap between theoretical principles and practical application, ensuring trustworthy and reproducible results.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin (like ¹H and ¹³C) will align with an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is recorded, producing an NMR spectrum. This resonance frequency, or chemical shift (δ) , is highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint for each atom in the molecule.

Furthermore, the magnetic fields of neighboring nuclei can influence each other, a phenomenon known as spin-spin coupling . This results in the splitting of NMR signals into distinct patterns (e.g., doublets, triplets), revealing which atoms are connected through chemical bonds. The magnitude of this splitting is the coupling constant (J) , measured in Hertz (Hz).

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous preparation and a systematic approach to data acquisition. The following protocol is optimized for this compound.

Materials and Reagents
  • This compound (MW: 223.07 g/mol )[1][2]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tubes (high precision)

  • Pasteur Pipettes

  • Vortex Mixer

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial. The choice of this mass ensures sufficient signal-to-noise for both ¹H and ¹³C experiments without causing solubility issues.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is an excellent choice as it effectively dissolves the analyte and its residual proton signal (at ~7.26 ppm) rarely interferes with the signals of interest.[3]

  • Dissolution: Securely cap the vial and vortex gently for 30-60 seconds to ensure complete dissolution. A clear, homogenous solution should be obtained.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is centered within the instrument's detection coil.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument and Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer.

  • Instrument: 400 MHz NMR Spectrometer

  • Probe: 5 mm Broadband Observe (BBO) Probe

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition:

  • Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16 (signal averaging to improve signal-to-noise)

¹³C NMR Acquisition:

  • Frequency: 101 MHz

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: 0 to 160 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 (more scans are needed due to the low natural abundance of ¹³C)

The logical flow of the experimental and analytical process is visualized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Verification cluster_output Final Output weigh 1. Weigh Sample (10-15 mg) dissolve 2. Dissolve in CDCl3 (~0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer h1_nmr 4. Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr 5. Acquire ¹³C NMR Spectrum transfer->c13_nmr assign_h1 6. Assign ¹H Signals (Chemical Shift, Multiplicity) h1_nmr->assign_h1 assign_c13 7. Assign ¹³C Signals (Chemical Shift) c13_nmr->assign_c13 confirm 8. Structural Confirmation assign_h1->confirm assign_c13->confirm report Verified Structure confirm->report

References

Application Notes: 5-Bromoquinolin-8-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Bromoquinolin-8-amine

This compound is a bifunctional heterocyclic compound that serves as a highly strategic starting material in modern organic synthesis. Its structure is distinguished by three key features: the quinoline core, a well-established "privileged structure" in medicinal chemistry; an amino group at the 8-position, characteristic of a class of potent antimalarial agents; and a bromine atom at the 5-position, which acts as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.[1][2][3]

This unique combination of functionalities makes this compound an invaluable building block for creating diverse molecular libraries. It provides a direct route to novel kinase inhibitors, potential antimalarial drug candidates, and functional materials for applications such as organic light-emitting diodes (OLEDs).[4][5][6] This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and the scientific rationale behind key experimental choices.

Caption: Divergent synthetic pathways originating from this compound.

Part 1: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[7][8] For a substrate like this compound, this reaction provides an efficient method to couple various primary or secondary amines at the 5-position. This transformation is critical for generating libraries of compounds for biological screening, where the nature of the substituted amino group can be systematically varied to probe structure-activity relationships (SAR).

Expertise & Causality: Why This Reaction Works

The success of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The key to an efficient reaction, especially with electron-rich heterocyclic halides, is the choice of ligand. Sterically hindered and electron-rich phosphine ligands, such as Johnphos or Buchwald's biarylphosphine ligands, are often employed.[10] These bulky ligands promote the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, while preventing the formation of inactive palladium dimers.[7][10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[10][11]

G pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amine [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ pd2_ox->pd2_amine + R₂NH pd2_amido L₂Pd(II)(Ar)(NR₂) pd2_amine->pd2_amido - HBr (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination of a Protected 5-Bromoquinoline

Note: The 8-amino group is often protected (e.g., as a benzamide or Boc-carbamate) before performing cross-coupling reactions to prevent self-coupling or undesired side reactions. This protocol is adapted from methodologies used for the closely related 5-bromo-8-(benzyloxy)quinoline.[10][11]

Materials:

  • N-(5-bromoquinolin-8-yl)pivalamide (1.0 equiv)

  • Secondary Amine (e.g., N-methylaniline) (1.25 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • (2-Biphenyl)di-tert-butylphosphine (Johnphos) (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.25 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(5-bromoquinolin-8-yl)pivalamide, sodium tert-butoxide, and the Johnphos ligand.

  • Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add Pd(OAc)₂ to the flask. The order of addition is crucial; adding the palladium source to the ligand-base mixture can promote the formation of the active catalyst.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the secondary amine.

  • Reaction: Place the flask in a preheated oil bath at 110-120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take from a few hours to 24 hours for complete conversion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Presentation: Ligand Effect on Amination Yield

The choice of ligand can significantly impact the efficiency of the coupling reaction. The following data, adapted from studies on a related quinoline system, illustrates this point.[10]

LigandLigand TypeCone Angle (°)Yield (%)
Johnphos (L1) Biarylphosphine159High
TTBP (L2) Trialkylphosphine182Moderate
DTBNpP (L3) Trialkylphosphine197Low
Josiphos (L4) Ferrocenylphosphine170Moderate

Part 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds.[12][13] For this compound, it provides a powerful and reliable method to introduce a vast array of aryl and heteroaryl substituents at the 5-position. This strategy is central to the synthesis of many kinase inhibitors, where the appended group is designed to interact with specific pockets in the enzyme's active site.[3][14]

Expertise & Causality: The Mechanism and Key Parameters

The Suzuki reaction involves a Pd(0)/Pd(II) catalytic cycle similar to the Buchwald-Hartwig amination.[12] A key mechanistic step is transmetalation , where the organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[13][15] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center. The choice of base, solvent, and palladium catalyst/ligand system can be critical for achieving high yields, especially with challenging substrates.[15] Anhydrous conditions can be important to prevent competitive protodeboronation of the boronic acid.[15]

G start This compound suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) start->suzuki intermediate 5-Arylquinolin-8-amine (Kinase Inhibitor Precursor) suzuki->intermediate modification Further Functionalization (e.g., N-alkylation, amidation) intermediate->modification final_product Final Kinase Inhibitor modification->final_product

Caption: Workflow for synthesizing a kinase inhibitor via Suzuki coupling.

Protocol 2: General Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • 1,4-Dioxane

  • Water (Degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere Setup: To an oven-dried reaction vial or flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Evacuation and Backfill: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe (typically a 4:1 v/v ratio). The final reaction concentration should be around 0.1 M with respect to the bromoquinoline.

  • Reaction: Place the reaction vessel in a preheated oil bath at 90 °C. Stir the reaction and monitor its progress by TLC or LC-MS. Reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimizing Suzuki Coupling Conditions

For challenging couplings, modification of the base and solvent system can be critical.[15]

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃Toluene / H₂O (4:1)80-100Standard conditions; K₂CO₃ has limited solubility.
K₃PO₄1,4-Dioxane / H₂O (4:1)90-110A stronger base, often more effective for less reactive substrates.[15]
Cs₂CO₃1,4-Dioxane / H₂O (4:1)80-100Highly soluble and effective; often the best choice for difficult couplings.[15]
KOtBu2-MeTHF (anhydrous)70-90Anhydrous conditions prevent protodeboronation; very strong base.[15]

Conclusion

This compound is a powerful and versatile building block whose true potential is unlocked through modern palladium-catalyzed cross-coupling chemistry. The bromine atom at the 5-position provides a reliable handle for strategic C-N and C-C bond formation using the Buchwald-Hartwig and Suzuki-Miyaura reactions, respectively. These methodologies grant researchers in drug discovery and materials science precise control over molecular architecture, enabling the systematic synthesis of novel kinase inhibitors, antimalarial analogs, and other high-value compounds. The protocols and insights provided in this guide serve as a robust foundation for leveraging this key intermediate in the development of next-generation chemical entities.

References

Hartwig-Buchwald amination reactions with 5-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Hartwig-Buchwald Amination of 5-Bromoquinolin-8-amine: Protocols and Mechanistic Insights

Abstract

The Hartwig-Buchwald amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a detailed exploration of the application of this palladium-catalyzed cross-coupling reaction to a specific and valuable substrate: this compound. Quinoline derivatives are of particular interest in drug discovery, with applications ranging from antimalarial to anticancer agents.[4][5][6] We present here not just a protocol, but a framework for understanding the critical parameters of the reaction, enabling researchers to rationally design, optimize, and troubleshoot their own synthetic routes.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful application and optimization. The Hartwig-Buchwald amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][7] The cycle is generally understood to involve three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step, often the rate-determining one, forms a Pd(II) intermediate.[8]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination : This final step involves the formation of the desired C-N bond and the product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7]

A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of a hydrodehalogenated arene (quinoline in this case) and an imine.[1][9] The choice of a sterically hindered ligand helps to disfavor this pathway and promote the desired reductive elimination.[1]

Hartwig-Buchwald Catalytic Cycle cluster_caption Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product N-Aryl Product amido_complex->product Reductive Elimination aryl_halide Ar-Br (this compound) aryl_halide->oa_complex amine R₂NH + Base amine->amido_complex

Caption: The catalytic cycle of the Hartwig-Buchwald amination.

Critical Parameters for Success

The success of the Hartwig-Buchwald amination, particularly with a potentially bidentate substrate like this compound, hinges on the careful selection of four key components.

  • Palladium Precatalyst & Ligand : Modern Hartwig-Buchwald chemistry predominantly uses air-stable palladium precatalysts. These complexes, often featuring a biaryl phosphine ligand, readily generate the active Pd(0) species in situ. The choice of ligand is arguably the most critical factor. For heteroaromatic substrates and potentially chelating amines, bulky, electron-rich biaryl phosphine ligands are essential.[1] Ligands like XPhos, SPhos, and BrettPhos have demonstrated broad utility, promoting fast oxidative addition and reductive elimination while suppressing side reactions.[2]

  • Base : The base's primary role is to deprotonate the amine or the amine-palladium complex, facilitating the formation of the key palladium-amido intermediate. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher reaction temperatures or longer times.[7]

  • Solvent : Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used due to their ability to dissolve the reactants and their relative inertness under the reaction conditions.[10]

  • Temperature : Most Hartwig-Buchwald reactions require heating, typically between 80-110 °C, to drive the catalytic cycle, particularly the initial oxidative addition step.[7]

Application Protocol: N-Arylation of this compound

This section provides a detailed, step-by-step protocol for a representative coupling reaction. The procedure is designed for a research scale (0.5 mmol) and emphasizes best practices for achieving high yields and reproducibility.

Experimental Workflow start Start reagents 1. Reagent Preparation - Weigh solids in a vial under N₂ - this compound - Amine coupling partner - Pd Precatalyst & Ligand - Base (e.g., NaOtBu) start->reagents solvent 2. Solvent Addition - Add anhydrous solvent (e.g., Toluene) - Seal vial tightly reagents->solvent reaction 3. Reaction - Place in pre-heated block (e.g., 100 °C) - Stir vigorously for 12-24h solvent->reaction monitoring 4. Monitoring - Cool to RT - Check completion via TLC or LC-MS reaction->monitoring workup 5. Workup - Quench reaction - Dilute with solvent (e.g., EtOAc) - Wash with water/brine - Dry organic layer (Na₂SO₄) monitoring->workup purification 6. Purification - Concentrate under vacuum - Purify via flash column chromatography workup->purification analysis 7. Analysis & Characterization - Obtain pure product - Characterize (NMR, HRMS) purification->analysis end End analysis->end

Caption: General experimental workflow for the Hartwig-Buchwald amination.

Detailed Step-by-Step Methodology

Materials:

  • This compound

  • Amine coupling partner (e.g., Aniline)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene

  • Reaction vial with a PTFE-lined screw cap

  • Standard glassware for workup and purification

Procedure:

  • Inert Atmosphere Setup : Place a magnetic stir bar into a 4 mL reaction vial. Seal the vial with a screw cap containing a PTFE septum. Purge the vial with an inert gas (Nitrogen or Argon) for 5-10 minutes by inserting an inlet needle and an outlet needle through the septum.

  • Reagent Addition : Under a positive flow of inert gas, remove the cap and quickly add the solid reagents:

    • This compound (0.5 mmol, 1.0 equiv)

    • Sodium tert-butoxide (0.7 mmol, 1.4 equiv)

    • XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%)

  • Liquid Addition : Briefly purge the headspace with inert gas again, then add the liquid reagents via syringe:

    • Anhydrous Toluene (2.0 mL)

    • Aniline (0.6 mmol, 1.2 equiv)

  • Reaction Execution : Tightly seal the vial with the screw cap and wrap the cap with electrical tape to ensure a secure seal. Place the vial into a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Reaction Monitoring : After the designated time, remove the vial from the heat and allow it to cool to room temperature. Progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Workup : Once the reaction is complete, dilute the mixture with ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification : The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-bromoquinolin-8-amine product.

Reaction Scope and Optimization

The protocol can be adapted for a variety of amine coupling partners. The following table provides suggested starting conditions for different amine types. Optimization of ligand, base, and temperature may be required to achieve maximum yield.

Amine PartnerSuggested LigandSuggested BaseTemp (°C)Notes
Aniline XPhos / SPhosNaOtBu100-110Standard conditions are generally effective.
Morpholine BrettPhos / RuPhosK₃PO₄100Secondary cyclic amines couple readily. K₃PO₄ is a milder base option.
Benzylamine BrettPhosLiHMDS90-100Primary alkyl amines can be challenging; BrettPhos is often a good choice.[2]
Indole XPhosK₂CO₃ / Cs₂CO₃110N-H bonds of heterocycles can be coupled effectively.

References

The Versatile Scaffold: 5-Bromoquinolin-8-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Moiety as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The quinoline ring system is one such "privileged structure," a testament to its remarkable versatility in engaging with a wide array of biological targets.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyridine ring, serves as the foundational scaffold for a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective properties.[3][4][5] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological properties, making it a highly attractive starting point for drug discovery programs.

This guide focuses on a particularly valuable, functionalized quinoline derivative: 5-Bromoquinolin-8-amine . This compound possesses two key reactive sites that make it an exceptionally useful building block in medicinal chemistry. The bromine atom at the 5-position provides a handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[6][7] Simultaneously, the primary amino group at the 8-position is readily derivatized, allowing for the introduction of a wide range of substituents to modulate the molecule's biological activity. Furthermore, the 8-aminoquinoline scaffold, much like its well-studied 8-hydroxyquinoline counterpart, is a potent metal chelator, a property that underpins many of its therapeutic effects.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry.

Core Applications in Drug Discovery

The unique structural features of this compound have positioned it as a valuable starting material for the synthesis of compounds targeting a range of diseases.

Anticancer Drug Development

The quinoline scaffold is a well-established pharmacophore in oncology.[2] Derivatives of this compound are being explored as potent anticancer agents, with their mechanism of action often linked to their ability to chelate metal ions essential for tumor growth and to inhibit key enzymes involved in cancer progression.

Mechanism of Action: A Dual Threat to Cancer Cells

The anticancer properties of 8-aminoquinoline derivatives are often attributed to a multi-pronged attack on cancer cells:

  • Disruption of Metal Homeostasis: Cancer cells have a high demand for metal ions like copper and iron, which are crucial cofactors for enzymes involved in proliferation and angiogenesis. 8-Aminoquinolines can chelate these metal ions, forming lipophilic complexes that can transport the ions into cells, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[8]

  • Enzyme Inhibition: Quinoline derivatives have been shown to inhibit a variety of enzymes critical for cancer cell survival, including topoisomerases and protein kinases.[10][11] By interfering with these enzymes, these compounds can disrupt DNA replication and repair, and block signaling pathways that promote cell growth and proliferation.

Data Presentation: Anticancer Activity of Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline DerivativesHCT 116 (Colon)4.60–25.00[3]
8-Hydroxyquinoline DerivativesMCF-7 (Breast)4.12[3]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7-25.6[10]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervix Carcinoma)6.7-25.6[10]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon Carcinoma)6.7-25.6[10]
Quinoline-5-sulfonamide Derivative (3c)C-32 (Melanoma)Not specified, comparable to cisplatin[12]
Quinoline-5-sulfonamide Derivative (3c)MDA-MB-231 (Breast)Not specified, comparable to doxorubicin[12]
Quinoline-5-sulfonamide Derivative (3c)A549 (Lung)Not specified, comparable to cisplatin[12]
Neuroprotective Agents for Neurodegenerative Diseases

A growing body of evidence suggests that dysregulation of metal ion homeostasis is a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][13] The ability of 8-aminoquinolines to chelate metal ions like copper and zinc makes them promising candidates for the development of neuroprotective therapies.[8][9]

Mechanism of Action: Restoring Metal Balance in the Brain

The neuroprotective effects of 8-aminoquinoline derivatives are primarily linked to their metal-chelating properties:

  • Modulation of Metal-Induced Aβ Aggregation: In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a hallmark of the disease. Metal ions, particularly copper and zinc, can promote Aβ aggregation. 8-Aminoquinoline derivatives can chelate these metal ions, preventing them from binding to Aβ and thereby inhibiting peptide aggregation.[9][13]

  • Reduction of Oxidative Stress: The interaction of metal ions with Aβ can generate reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. By sequestering these metal ions, 8-aminoquinoline derivatives can mitigate ROS production and protect neurons from oxidative damage.[8]

Recent studies have shown that 8-aminoquinoline-melatonin hybrids exhibit significant neuroprotective effects against glutamate-induced cytotoxicity and can selectively chelate copper ions.[9][13] Furthermore, 8-aminoquinoline-uracil copper complexes have demonstrated the ability to improve cell viability in preclinical models of oxidative damage.[8]

Diagram: Proposed Neuroprotective Mechanism of 8-Aminoquinolines

neuroprotection cluster_disease Neurodegenerative Disease Pathogenesis cluster_intervention Therapeutic Intervention Metal_Dyshomeostasis Metal Ion Dyshomeostasis (e.g., Cu²⁺, Zn²⁺) Abeta_Aggregation Aβ Peptide Aggregation Metal_Dyshomeostasis->Abeta_Aggregation promotes Oxidative_Stress Oxidative Stress (ROS) Abeta_Aggregation->Oxidative_Stress induces Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage causes 8AQ_Derivative This compound Derivative 8AQ_Derivative->Metal_Dyshomeostasis targets Metal_Chelation Metal Chelation 8AQ_Derivative->Metal_Chelation mediates Inhibit_Aggregation Inhibition of Aβ Aggregation Metal_Chelation->Inhibit_Aggregation leads to Reduce_ROS Reduction of ROS Metal_Chelation->Reduce_ROS leads to Neuroprotection Neuroprotection Inhibit_Aggregation->Neuroprotection Reduce_ROS->Neuroprotection

Caption: Neuroprotective mechanism of 8-aminoquinoline derivatives.

Antimicrobial and Antimalarial Agents

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine and primaquine.[4][5] 8-Aminoquinolines, in particular, are known for their activity against the liver stages of the malaria parasite.[14] Derivatives of this compound are therefore of significant interest in the development of new antimalarial and antimicrobial agents.

Mechanism of Action:

  • Antimalarial: The precise mechanism of action of 8-aminoquinolines against malaria parasites is not fully understood, but it is thought to involve the generation of reactive oxygen species that damage parasitic cells.[14]

  • Antimicrobial: The antimicrobial activity of quinoline derivatives is often linked to their ability to chelate metal ions that are essential for bacterial and fungal growth.[3][15] They can also inhibit key microbial enzymes.

Data Presentation: Antimicrobial and Antimalarial Activity of Quinoline Derivatives

Compound ClassOrganism/StrainActivity (MIC or IC50)Reference
5-Amino-7-bromoquinolin-8-yl sulfonatesS. aureus, B. megaterium, K. pneumoniae, P. aeruginosaActivity observed (qualitative)[3]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridGram-positive and Gram-negative bacteriaMIC: 4–16 µg/mL[3]
8-Quinolinamine analoguesPlasmodium falciparum (chloroquine-resistant)IC50 as low as 5.6 nM[4]
Quinolinyl dihydropyrimidinesPlasmodium falciparumIC50: 0.014–5.87 μg/mL[10]
8-Aminoquinoline-Uracil Metal ComplexesP. shigelloides, S. dysenteriaeAntimicrobial activity observed[16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound, a crucial step in the synthesis of novel therapeutic agents.

Protocol 1: N-Sulfonylation of this compound

This protocol describes the synthesis of N-sulfonylated derivatives of this compound, a class of compounds with potential antimicrobial activity.[17]

Materials:

  • This compound

  • Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (TEA)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (or a mixture of DCM and TEA [1.2 eq]).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired aryl sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-cold 1 M HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by recrystallization or column chromatography.

Diagram: N-Sulfonylation Workflow

nsulfo Start Dissolve this compound in anhydrous pyridine/DCM+TEA Cool Cool to 0°C Start->Cool Add_Sulfonyl_Chloride Add aryl sulfonyl chloride Cool->Add_Sulfonyl_Chloride React Stir at room temperature for 12-16 hours Add_Sulfonyl_Chloride->React Monitor Monitor by TLC React->Monitor Workup Pour into 1M HCl Monitor->Workup Reaction complete Filter Filter and wash solid Workup->Filter Extract Dissolve, wash, and dry organic layer Filter->Extract Purify Purify by chromatography or recrystallization Extract->Purify End N-Sulfonylated Product Purify->End buchwald Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_complex Ar-Pd(II)L₂(Br) OA->PdII_complex Amine_coordination Amine Coordination PdII_complex->Amine_coordination PdII_amine_complex [Ar-Pd(II)L₂(NHR'R'')]⁺Br⁻ Amine_coordination->PdII_amine_complex Deprotonation Deprotonation PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_amido_complex RE Reductive Elimination PdII_amido_complex->RE RE->Pd0 Product Product (Ar-NR'R'') RE->Product ArBr This compound (Ar-Br) ArBr->OA Amine Amine (HNR'R'') Amine->Amine_coordination Base Base Base->Deprotonation

References

Application Note: A Practical Guide to the Synthesis and Antimicrobial Screening of 5-Bromoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] This application note provides a comprehensive, field-tested guide for researchers on the synthesis of 5-bromoquinolin-8-amine, a versatile precursor, and its subsequent derivatization into novel chemical entities. Furthermore, it details robust, step-by-step protocols for the preliminary antimicrobial screening of these synthesized compounds using standardized broth microdilution techniques to determine Minimum Inhibitory Concentration (MIC). The causality behind experimental choices, self-validating controls, and data interpretation are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and potent antibacterial properties.[2][3] The well-known quinolone class of antibiotics, such as ciprofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[4][5][6] This established mechanism of action makes the quinoline core an attractive starting point for the design of new antimicrobial agents that can potentially overcome existing resistance mechanisms.

The strategic introduction of a bromine atom at the C-5 position and an amine group at the C-8 position of the quinoline ring system creates the versatile precursor, this compound. The bromine atom can serve as a handle for further modifications, such as transition-metal-catalyzed cross-coupling reactions, while the primary amine at C-8 is readily derivatized to form a diverse library of compounds, including Schiff bases, amides, and sulfonamides. This chemical flexibility allows for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.

Section 1: Synthesis of the this compound Precursor

The synthesis of the target precursor is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most reliable and commonly cited route involves the bromination and nitration of a quinoline precursor, followed by a selective reduction of the nitro group. A variation of this approach starts from 8-hydroxyquinoline.[7]

Synthetic Principle & Rationale

The chosen pathway begins with 8-hydroxyquinoline, a commercially available starting material. The synthesis proceeds through three key steps:

  • Bromination: Introduction of a bromine atom at the 7-position of 8-hydroxyquinoline.

  • Nitrosation followed by Reduction: Conversion to 5-amino-7-bromoquinolin-8-ol.[7]

  • Derivatization (if required): The focus of this guide is the 8-amino analogue. A similar multi-step synthesis starting from 8-hydroxyquinoline can yield 5-amino-7-bromoquinolin-8-ol, which can then be further modified.[8] For the direct synthesis of this compound, a route involving the reduction of 5-bromo-8-nitroquinoline is often employed.[9]

This multi-step approach is advantageous due to the relatively low cost of the starting material and the well-documented, high-yielding reactions.

Detailed Protocol: Synthesis via 8-Hydroxyquinoline Intermediate

This protocol is adapted from established methodologies described in the literature.[7]

Step 1: Synthesis of 7-Bromoquinolin-8-ol

  • Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in chloroform to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 5-Amino-7-bromoquinolin-8-ol

  • Treat the 7-bromoquinolin-8-ol (1.0 eq) with a mixture of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the nitroso derivative.

  • Subsequently, reduce the nitroso group using a reducing agent like sodium dithionite (Na₂S₂O₄) in a solvent mixture such as tetrahydrofuran (THF) and water.[7]

  • Stir the reaction until the starting material is consumed.

  • Extract the product into an organic solvent, wash, dry, and purify by column chromatography to obtain 5-amino-7-bromoquinolin-8-ol.

Step 3: Conversion to this compound (if required) This step involves the removal of the 8-hydroxyl group and the 7-bromo substituent, followed by re-introduction of bromine at the 5-position and an amine at the 8-position. A more direct route starts from 8-nitroquinoline, which is brominated and then reduced.

Workflow for Precursor Synthesis

SynthesisWorkflow cluster_0 Synthesis of this compound Precursor 8-Hydroxyquinoline 8-Hydroxyquinoline Bromination Bromination 8-Hydroxyquinoline->Bromination 7-Bromoquinolin-8-ol 7-Bromoquinolin-8-ol Bromination->7-Bromoquinolin-8-ol Nitrosation_Reduction Nitrosation & Reduction 7-Bromoquinolin-8-ol->Nitrosation_Reduction 5-Amino-7-bromoquinolin-8-ol 5-Amino-7-bromoquinolin-8-ol Nitrosation_Reduction->5-Amino-7-bromoquinolin-8-ol Further_Steps Further Steps (Alternate Route) 5-Amino-7-bromoquinolin-8-ol->Further_Steps This compound This compound Further_Steps->this compound

Caption: Synthetic pathway from 8-hydroxyquinoline to this compound.

Section 2: Derivatization of this compound

The primary amine at the C-8 position is a nucleophile, making it an ideal site for derivatization to generate a library of analogues for antimicrobial screening. Common and synthetically accessible derivatives include Schiff bases and sulfonamides.

Protocol: Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[10][11] This reaction is typically straightforward and high-yielding.

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization can be performed if further purification is needed.

Protocol: Synthesis of Sulfonamide Derivatives

Sulfonamides are synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base.[12][13]

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine at 0 °C.

  • Add a base, such as triethylamine or pyridine (1.5-2.0 eq), to the solution.

  • Slowly add the desired sulfonyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Example Derivative Structures
Derivative TypeR-Group (Example)Resulting Structure
Schiff Base 4-ChlorobenzaldehydeA quinoline ring linked via -N=CH- to a 4-chlorophenyl group.
Sulfonamide Benzenesulfonyl chlorideA quinoline ring linked via -NH-SO₂- to a phenyl group.

Section 3: Protocol for Antimicrobial Susceptibility Testing

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]

Principle of Broth Microdilution

This assay involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[19] A standardized number of bacteria are then added to each well. After incubation, the wells are observed for bacterial growth. The MIC is the lowest concentration of the compound at which no growth is observed.[20]

Detailed Protocol: MIC Determination

Materials:

  • Synthesized this compound derivatives

  • 96-well sterile microtiter plates (U- or flat-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO (for dissolving compounds)

  • Sterile petri dishes, multichannel pipettes, and tips

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized derivative (e.g., 1280 µg/mL) in DMSO.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of CAMHB to column 11 (growth control).

    • Add 200 µL of CAMHB to column 12 (sterility control).

  • Serial Dilution:

    • Add 100 µL of the 2x concentrated compound stock solution (e.g., 256 µg/mL in CAMHB) to the wells in column 1.[21]

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.[21] This will result in final compound concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Inoculate each well (columns 1 through 11) with 100 µL of the final bacterial inoculum. Do not add bacteria to column 12.

    • The final volume in each test well will be 200 µL.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.[15]

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound where there is no visible growth (i.e., the well is clear).

    • Growth is indicated by turbidity or a pellet of cells at the bottom of the well.

    • The sterility control (column 12) should remain clear, and the growth control (column 11) should be turbid.

Antimicrobial Screening Workflow

ScreeningWorkflow cluster_1 Antimicrobial Screening Workflow Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Inoculation Inoculate Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation Read_MIC Read MIC Value Incubation->Read_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Section 4: Data Interpretation and SAR Analysis

The collected MIC data allows for a quantitative comparison of the antimicrobial activity of the synthesized derivatives.

Interpreting MIC Values

MIC values are typically reported in µg/mL or µM. A lower MIC value indicates greater potency. These values can be compared against established clinical breakpoints from organizations like CLSI to tentatively categorize compounds as active.[22][23]

MIC (µg/mL)General Interpretation
≤ 2Potent Activity
4 - 16Moderate Activity
32 - 64Weak Activity
> 64Generally Inactive

Note: These are general guidelines; specific breakpoints are drug- and organism-dependent.

Building a Structure-Activity Relationship (SAR) Table

A crucial part of the drug discovery process is to correlate changes in chemical structure with changes in biological activity.[24]

Compound IDDerivative TypeR-GroupMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Parent Amine-H>128>128
SB-1 Schiff Base4-Cl-Ph832
SB-2 Schiff Base4-OCH₃-Ph32128
SA-1 Sulfonamide-Ph1664
SA-2 Sulfonamide4-CH₃-Ph32>128

Analysis of Hypothetical Data: From this example table, a preliminary SAR can be deduced:

  • Derivatization of the parent amine is essential for activity.

  • For Schiff bases, an electron-withdrawing group (Cl) on the phenyl ring (SB-1) appears to confer greater potency than an electron-donating group (OCH₃) (SB-2), especially against the Gram-positive S. aureus.

  • The unsubstituted phenyl sulfonamide (SA-1) shows better activity than its methylated analogue (SA-2), suggesting that steric bulk or electronic effects at this position may be detrimental.

Conclusion

This application note provides a detailed framework for the synthesis of this compound derivatives and their subsequent evaluation as potential antimicrobial agents. By following the outlined protocols for chemical synthesis and standardized microbiological screening, researchers can efficiently generate and test novel compound libraries. The systematic analysis of the resulting MIC data is fundamental to establishing structure-activity relationships, which will guide the rational design of the next generation of more potent and effective quinoline-based antibiotics.

References

The Versatile Role of 5-Bromoquinolin-8-amine in Advanced Synthesis of Metal Complexes and Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of coordination chemistry and drug discovery, the quinoline scaffold holds a "privileged" status, consistently featuring in molecules of significant biological and material interest.[1][2] Within this class, 5-Bromoquinolin-8-amine emerges as a particularly valuable building block. Its structure is ingeniously bifunctional: the 8-aminoquinoline portion serves as a robust bidentate chelating agent for a vast array of metal ions, while the bromine atom at the 5-position provides a reactive handle for sophisticated post-modification via cross-coupling reactions.[3] This dual functionality allows for the rational design of complex ligands and the fine-tuning of the electronic and steric properties of the resulting metal complexes.

This guide provides an in-depth exploration of this compound as a precursor in inorganic and medicinal chemistry. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, providing researchers with the tools to synthesize and characterize novel metal complexes and advanced ligands with confidence.

Core Principles of Chelation and Functionalization

The utility of this compound is rooted in two key chemical features: its ability to form stable chelate complexes and the reactivity of its C-Br bond.

Bidentate Chelation

The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group work in concert to bind a single metal center. This dual-point attachment forms a highly stable five-membered ring, a phenomenon known as the chelate effect. This coordination mode is fundamental to the structure and stability of the resulting metal complexes.[4]

The Role of the 5-Bromo Substituent

The bromine atom at the 5-position is more than a simple substituent; it is a gateway to structural diversity. It can influence the lipophilicity and electronic properties of the ligand, which in turn affects the stability and reactivity of the metal complexes.[3] More importantly, it serves as an anchor point for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Hartwig-Buchwald reactions. These powerful synthetic tools allow for the introduction of a wide range of aryl, heteroaryl, or amino groups, enabling the creation of intricate, custom-designed ligand architectures.[5][6]

Application Note 1: Synthesis of Schiff Base Ligands

Schiff base condensation is a straightforward and efficient method for elaborating the 8-amino group into a more complex imine-based ligand system. These Schiff base ligands offer an expanded coordination sphere and are widely used in the synthesis of catalytically active and biologically relevant metal complexes.[7][8]

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common choice as it effectively dissolves both the amine and aldehyde reactants and has a suitable boiling point for reflux without requiring specialized equipment.

  • Catalyst: The reaction often proceeds without a catalyst, but a few drops of a weak acid like glacial acetic acid can be added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Reaction Conditions: Refluxing provides the necessary activation energy for the condensation reaction and the removal of the water byproduct, driving the equilibrium towards the Schiff base product.

Experimental Protocol: Synthesis of N-(5-bromquinolin-8-yl)-1-phenylethan-1-imine

This protocol details the synthesis of a representative Schiff base from this compound and acetophenone.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2.23 g, 10 mmol) in absolute ethanol (50 mL).

  • Add acetophenone (e.g., 1.32 g, 11 mmol) to the solution.

  • (Optional) Add 2-3 drops of glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base ligand.

  • Dry the product in a vacuum oven. Characterize using FT-IR, ¹H-NMR, and Mass Spectrometry.

Visualization of Schiff Base Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification start1 This compound process1 Dissolve in Ethanol start1->process1 start2 Aldehyde / Ketone (e.g., Acetophenone) process2 Add Aldehyde/Ketone start2->process2 process1->process2 process3 Reflux (4-6h) (Optional: Acetic Acid catalyst) process2->process3 workup1 Cool to RT process3->workup1 workup2 Vacuum Filtration workup1->workup2 workup3 Recrystallization (from Ethanol) workup2->workup3 end_product Pure Schiff Base Ligand workup3->end_product

Caption: Workflow for Schiff base ligand synthesis.

Application Note 2: Synthesis of Metal Complexes

The direct chelation of this compound or its Schiff base derivatives to a metal salt is the fundamental step in creating new coordination complexes. The choice of metal dictates the geometry, electronic properties, and potential applications of the final compound.[9]

Causality Behind Experimental Choices:
  • Molar Ratio: A 1:2 metal-to-ligand molar ratio is commonly used for divalent metal ions (M(II)) to form neutral, octahedral [M(L)₂] or square planar complexes, satisfying the typical coordination number of the metal.[4][10]

  • Solvent: An ethanolic or methanolic solution is standard for dissolving both the metal salt and the ligand, facilitating their interaction.

  • Base: For ligands with a proton that needs to be removed for coordination (like an 8-hydroxyquinoline analog), a weak base is added to facilitate deprotonation. For 8-aminoquinoline ligands, this is often not necessary.

  • Workup: The resulting metal complexes are often poorly soluble in the reaction solvent upon formation, allowing for easy isolation by filtration.

Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol describes a general method for synthesizing a Palladium(II) complex with a bidentate quinoline-based ligand (L), such as a Schiff base derived from this compound.

Materials:

  • Ligand (L) (e.g., N-(5-bromquinolin-8-yl)-1-phenylethan-1-imine) (2.0 eq)

  • Palladium(II) Chloride (PdCl₂) (1.0 eq)

  • Methanol or Ethanol

  • Round-bottom flask

  • Stirring hotplate

Procedure:

  • Dissolve the quinoline-based ligand (L) (e.g., 0.65 g, 2 mmol) in hot ethanol (30 mL) in a round-bottom flask.

  • In a separate beaker, dissolve Palladium(II) Chloride (e.g., 0.177 g, 1 mmol) in a minimal amount of ethanol (20 mL). Gentle heating may be required.

  • Slowly add the ethanolic solution of PdCl₂ to the hot ligand solution with vigorous stirring.

  • A colored precipitate should form almost immediately.

  • Heat the reaction mixture to reflux and stir for 2-3 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate thoroughly with ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final complex in a vacuum desiccator. Characterize using FT-IR, UV-Vis, and Elemental Analysis.

Quantitative Data Summary for Representative Metal Complexes

Metal IonLigand TypeGeneral FormulaGeometryColorRef.
Cu(II)Schiff Base[Cu(L)₂]Square PlanarBrown[4][9]
Ni(II)Schiff Base[Ni(L)₂]Square PlanarBrown[4][9]
Co(II)Schiff Base[Co(L)₂]TetrahedralDeep Brown[4][9]
Pd(II)8-Hydroxyquinoline[Pd(8-QO)(AA)]*Square PlanarYellow[11]
Note: In this example, 8-QO is the anion of 8-hydroxyquinoline and AA is an amino acid anion.

Application Note 3: Advanced Ligand Synthesis via Suzuki-Miyaura Cross-Coupling

The true synthetic power of this compound is realized when the 5-bromo position is used for C-C bond formation. The Suzuki-Miyaura reaction is an exceptionally robust method for this transformation, coupling the bromoquinoline with an arylboronic acid.[3][12] To prevent interference with the catalytic cycle, the reactive 8-amino group is typically protected first.

Causality Behind Experimental Choices:
  • Protection: The 8-amino group is nucleophilic and can interfere with the palladium catalyst. It is often protected as an amide (e.g., acetamide) before the coupling reaction.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, JohnPhos) is crucial. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[13]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[13]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is typically used. The organic solvent dissolves the reactants, while water helps to dissolve the inorganic base.

Experimental Protocol: Synthesis of 5-Aryl-8-aminoquinoline Derivative

This protocol outlines a two-step process: protection of the amine, followed by Suzuki coupling.

Step 1: Protection of the Amino Group

  • Dissolve this compound in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath and add a base such as triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitor by TLC).

  • Perform an aqueous workup, dry the organic layer, and purify by column chromatography to yield N-(5-bromoquinolin-8-yl)acetamide.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add the protected N-(5-bromoquinolin-8-yl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 85-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 5-aryl substituted product.

  • The acetyl protecting group can then be removed under acidic or basic hydrolysis conditions to yield the final 5-aryl-8-aminoquinoline ligand.

Visualization of the Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2 Ar-Pd(II)L₂-Br add->pd2 trans Transmetalation pd2->trans pd2_aryl Ar-Pd(II)L₂-Ar' trans->pd2_aryl reduct Reductive Elimination pd2_aryl->reduct reduct->pd0 product Ar-Ar' (Coupled Product) reduct->product aryl_halide Ar-Br (Bromoquinoline) aryl_halide->add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Development of Fluorescent Probes Using the 5-Bromoquinolin-8-amine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 5-Bromoquinolin-8-amine Scaffold - A Versatile Platform for Fluorescent Probe Development

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science due to its unique photophysical properties and biological activity.[1] Within this class of compounds, the 8-aminoquinoline core has emerged as a particularly effective framework for the design of fluorescent probes, especially for the detection of biologically important metal ions like zinc (Zn²⁺).[2][3] The introduction of a bromine atom at the 5-position of the 8-aminoquinoline scaffold offers a strategic advantage for synthetic chemists. The bromine atom serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications through cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[4] This allows for the facile introduction of various recognition moieties and the fine-tuning of the probe's photophysical properties. Furthermore, the inherent fluorescence of the quinoline core can be modulated through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT), making the this compound scaffold a highly adaptable platform for the development of sensitive and selective fluorescent probes.[2][5]

This guide provides a comprehensive overview of the synthesis, photophysical characterization, and application of fluorescent probes based on the this compound scaffold, with a particular focus on their use in detecting metal ions and for bioimaging applications.

I. Synthesis of this compound Based Fluorescent Probes

The synthesis of fluorescent probes from the this compound scaffold typically involves a two-step process: (1) the synthesis of the core this compound scaffold, and (2) the derivatization of the scaffold to introduce a recognition moiety and tune its photophysical properties.

A. Synthesis of the this compound Scaffold

While this compound is commercially available, for researchers requiring a custom synthesis, a common route involves the bromination of 8-nitroquinoline followed by reduction of the nitro group.

Protocol 1: Synthesis of this compound (Illustrative)

  • Step 1: Bromination of 8-Nitroquinoline.

    • Dissolve 8-nitroquinoline in concentrated sulfuric acid at 0°C.

    • Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-8-nitroquinoline.

  • Step 2: Reduction of 5-Bromo-8-nitroquinoline.

    • Dissolve 5-bromo-8-nitroquinoline in ethanol.

    • Add tin(II) chloride dihydrate and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

B. Derivatization of the this compound Scaffold

The 8-amino group and the 5-bromo position are the primary sites for derivatization.

A straightforward method to introduce a recognition moiety is through Schiff base condensation of the 8-amino group with an appropriate aldehyde.[6][7] This reaction is typically carried out in a suitable solvent like ethanol under reflux conditions.[8]

dot

References

Application Notes and Protocols: A Guide to the Reduction of 5-Bromo-8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the chemical reduction of 5-bromo-8-nitroquinoline to its corresponding amine, 5-bromo-8-aminoquinoline. This transformation is a critical step in the synthesis of various compounds with significant potential in medicinal chemistry and materials science. We will explore two robust and widely applicable protocols: catalytic hydrogenation and chemical reduction using tin(II) chloride. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and best practices for reaction monitoring and product characterization.

Introduction: The Significance of 5-Bromo-8-aminoquinoline

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to versatile amino derivatives.[1][2] 5-Bromo-8-aminoquinoline, the product of the reduction of 5-bromo-8-nitroquinoline, serves as a key building block for the synthesis of a diverse range of heterocyclic compounds. Its utility stems from the reactive amino group, which can be readily modified through N-alkylation, N-acylation, and diazotization, enabling the introduction of various functional groups. Furthermore, the bromine atom at the 5-position allows for subsequent cross-coupling reactions, further expanding the synthetic possibilities. These derivatives are of significant interest in drug discovery, with applications as potential antimalarial, antibacterial, and anticancer agents.

Choosing Your Reduction Strategy: A Comparative Overview

The selection of an appropriate reduction method is paramount and depends on several factors, including the presence of other functional groups in the molecule, desired selectivity, reaction scale, and available laboratory equipment. Here, we present two of the most common and effective methods for the reduction of nitroarenes: catalytic hydrogenation and reduction with tin(II) chloride.[3][4]

Method Advantages Disadvantages Key Considerations
Catalytic Hydrogenation (Pd/C) High efficiency, clean reaction with water as the only byproduct, often proceeds under mild conditions.[3]Potential for dehalogenation (removal of the bromine atom), requires specialized hydrogenation equipment.[3]Catalyst selection is crucial to minimize side reactions.
Tin(II) Chloride (SnCl2) Reduction Good functional group tolerance (less likely to reduce other groups), does not require high-pressure apparatus.[3][4]Generates tin-based byproducts that require careful removal, the reaction can be exothermic.[4]Stoichiometry of the reducing agent is critical for complete conversion.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its high efficiency and clean reaction profile.[3] The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium dispersed on a carbon support (Pd/C), to selectively reduce the nitro group to an amine.

Workflow for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve 5-bromo-8-nitroquinoline in a suitable solvent (e.g., ethanol). p2 Add Pd/C catalyst to the solution. p1->p2 r1 Place the mixture in a hydrogenation apparatus. p2->r1 r2 Purge the system with an inert gas (e.g., nitrogen or argon). r1->r2 r3 Introduce hydrogen gas (typically at a set pressure). r2->r3 r4 Stir the reaction mixture at room temperature. r3->r4 w1 Filter the reaction mixture through Celite® to remove the catalyst. r4->w1 w2 Concentrate the filtrate under reduced pressure. w1->w2 w3 Purify the crude product by recrystallization or column chromatography. w2->w3

Caption: Catalytic hydrogenation workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure 5-bromo-8-nitroquinoline is pure.

    • Use a high-quality 10% Palladium on Carbon (Pd/C) catalyst.

    • Use anhydrous ethanol as the solvent.

  • Reaction Setup:

    • In a suitable hydrogenation vessel, dissolve 5-bromo-8-nitroquinoline (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to a hydrogenation apparatus.

    • Purge the system several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

    • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Reduction using Tin(II) Chloride (SnCl2)

Reduction with tin(II) chloride is a classic and reliable method for converting aromatic nitro compounds to their corresponding amines.[2][4] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[4] The reaction proceeds via a series of single electron transfers from the tin(II) species to the nitro group.[4]

Workflow for Tin(II) Chloride Reduction:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve 5-bromo-8-nitroquinoline in a suitable solvent (e.g., ethanol or ethyl acetate). r1 Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture. p1->r1 r2 Heat the reaction mixture to reflux. r1->r2 w1 Cool the reaction mixture and neutralize with a base (e.g., NaOH solution). r2->w1 w2 Extract the product with an organic solvent (e.g., ethyl acetate). w1->w2 w3 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. w2->w3 w4 Purify the crude product. w3->w4

Caption: Tin(II) chloride reduction workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Use high-purity 5-bromo-8-nitroquinoline.

    • Use tin(II) chloride dihydrate (SnCl₂·2H₂O).

    • Prepare a concentrated solution of hydrochloric acid.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-8-nitroquinoline (1.0 eq) in ethanol or ethyl acetate.

    • In a separate flask, dissolve tin(II) chloride dihydrate (typically 3-5 eq) in concentrated hydrochloric acid.

  • Reduction:

    • Slowly add the tin(II) chloride solution to the solution of 5-bromo-8-nitroquinoline with stirring. The reaction can be exothermic, so cooling may be necessary during the addition.

    • After the addition is complete, heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic. This will precipitate tin salts.

    • Filter the mixture to remove the tin salts, washing the solid with the extraction solvent.

    • Transfer the filtrate to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Reaction Monitoring and Product Characterization

4.1. Monitoring the Reaction Progress

Consistent and accurate monitoring is crucial for determining the endpoint of the reaction and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A simple and effective method for qualitatively tracking the disappearance of the starting material (5-bromo-8-nitroquinoline) and the appearance of the product (5-bromo-8-aminoquinoline).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the product's molecular weight and the detection of any intermediates or byproducts.

4.2. Characterization of 5-Bromo-8-aminoquinoline

After purification, it is essential to confirm the identity and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The disappearance of the nitro group and the appearance of the amino group will result in characteristic shifts in the NMR spectrum.

  • Mass Spectrometry (MS): Will confirm the molecular weight of 5-bromo-8-aminoquinoline.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the characteristic N-H stretching vibrations of the primary amine group and the disappearance of the N-O stretching vibrations of the nitro group.

  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity.

Safety Precautions

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use an inert atmosphere when handling the pyrophoric Pd/C catalyst.

  • Tin(II) Chloride Reduction: Concentrated hydrochloric acid is corrosive. Handle with care. The neutralization step with a strong base is exothermic and should be performed slowly with cooling. Tin compounds can be toxic and should be handled with caution.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction (Catalytic Hydrogenation) Inactive catalyst, insufficient hydrogen pressure, poor stirring.Use fresh catalyst, increase hydrogen pressure, ensure vigorous stirring.
Dehalogenation (Catalystic Hydrogenation) Over-reduction, aggressive catalyst.Monitor the reaction closely and stop it once the starting material is consumed. Consider using a less active catalyst or adding a catalyst poison.
Incomplete reaction (SnCl₂ Reduction) Insufficient amount of reducing agent.Use a larger excess of tin(II) chloride.
Difficult work-up (SnCl₂ Reduction) Formation of a stable emulsion during extraction.Add more brine or filter the mixture through Celite® to break the emulsion.

Conclusion

The reduction of 5-bromo-8-nitroquinoline is a key transformation that opens the door to a wide array of synthetically valuable 8-aminoquinoline derivatives. Both catalytic hydrogenation and reduction with tin(II) chloride are effective methods, and the choice between them will depend on the specific requirements of the synthesis. By following the detailed protocols and guidelines presented in this application note, researchers can confidently and efficiently perform this important chemical conversion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromoquinolin-8-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocols and improve yields.

I. Synthesis Overview

The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. The most common synthetic route involves a multi-step process starting from 8-hydroxyquinoline. This typically includes bromination, nitrosation, and subsequent reduction to yield the final product. Achieving a high yield of pure this compound requires careful control of reaction conditions at each step to minimize side reactions and the formation of impurities.

Experimental Workflow: A Multi-Step Synthesis

A common pathway to synthesize this compound is a three-step process starting from 8-hydroxyquinoline.[1][2] This method involves:

  • Bromination: Introduction of a bromine atom at the 7-position of 8-hydroxyquinoline.

  • Nitrosation: Addition of a nitroso group at the 5-position.

  • Reduction: Conversion of the nitroso group to an amine group to yield 5-amino-7-bromoquinolin-8-ol.

The following diagram illustrates this synthetic pathway:

SynthesisWorkflow Start 8-Hydroxyquinoline Step1 Bromination (NBS, Chloroform) Start->Step1 Intermediate1 7-Bromoquinolin-8-ol Step1->Intermediate1 Step2 Nitrosation (NaNO2, HCl) Intermediate1->Step2 Intermediate2 5-Nitroso-7-bromoquinolin-8-ol Step2->Intermediate2 Step3 Reduction (Na2S2O4, THF/H2O) Intermediate2->Step3 End 5-Amino-7-bromoquinolin-8-ol Step3->End

Caption: Multi-step synthesis of 5-Amino-7-bromoquinolin-8-ol.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low overall yield can stem from inefficiencies in any of the synthetic steps. Here’s a breakdown of potential issues and optimization strategies:

  • Incomplete Bromination: The initial bromination of 8-hydroxyquinoline is a critical step.

    • Cause: Insufficient brominating agent or non-optimal reaction conditions can lead to incomplete conversion.

    • Solution: Ensure the use of at least one equivalent of N-bromosuccinimide (NBS). The reaction is typically carried out in chloroform.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Poor Regioselectivity in Bromination: The bromination of quinoline derivatives can sometimes lead to a mixture of isomers.

    • Cause: Reaction conditions can influence the position of bromination.

    • Solution: Performing the bromination in a strong acid like concentrated sulfuric acid can favor the formation of the 5-bromo isomer.[3]

  • Side Reactions During Nitrosation: The nitrosation step is sensitive and can lead to undesired byproducts.

    • Cause: Temperature control is crucial. If the temperature is too high, decomposition of the nitroso compound can occur.

    • Solution: Maintain a low reaction temperature (typically 0-5 °C) during the addition of sodium nitrite.

  • Inefficient Reduction: The final reduction step is key to obtaining the desired amine.

    • Cause: The choice of reducing agent and reaction conditions are critical for a successful reduction.

    • Solution: Sodium dithionite (Na2S2O4) in a mixture of THF and water is an effective reducing agent for this conversion.[1][2] Ensure the reaction goes to completion by monitoring with TLC.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities in the NMR and LC-MS analysis. How can I identify and eliminate them?

Answer:

Impurities often arise from side reactions or incomplete reactions. Here are common impurities and purification strategies:

  • Dibrominated Byproducts: Over-bromination can lead to the formation of dibromoquinolines.

    • Cause: Using an excess of the brominating agent.

    • Solution: Carefully control the stoichiometry of the brominating agent. Using 1.1 equivalents of NBS is often sufficient. If dibrominated products are formed, they can be separated by column chromatography.[4]

  • Unreacted Starting Material: Incomplete conversion at any step will result in the presence of starting materials or intermediates.

    • Cause: Insufficient reaction time or non-optimal temperatures.

    • Solution: Monitor the reaction to completion using TLC. If necessary, increase the reaction time or adjust the temperature.

  • Oxidation of the Amine: The final amine product can be susceptible to oxidation.

    • Cause: Exposure to air and light can promote oxidation.

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) during the final steps of the synthesis and purification. Store the final product under an inert atmosphere and protected from light.

Table 1: Recommended Purification Techniques

Purification MethodWhen to UseSolvent System (Example)
Recrystallization For removing minor impurities when the product is a solid.Ethanol, or a mixture of heptane and toluene have been used for similar compounds.[5]
Column Chromatography For separating mixtures of compounds with different polarities, such as isomers or byproducts.Silica gel with a gradient of ethyl acetate in hexane.[4]
Issue 3: Difficulty in Isolating the Product

Question: I'm having trouble isolating a pure, solid product after the final reduction step. What should I do?

Answer:

Isolation challenges can be due to the physical properties of the product or the presence of persistent impurities.

  • Oily Product: The product may initially separate as an oil instead of a solid.

    • Cause: This can be due to residual solvent or impurities that lower the melting point.

    • Solution: Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purification by column chromatography may be necessary to remove the impurities causing the issue.

  • Product is Water-Soluble: The amine group can impart some water solubility, making extraction difficult.

    • Cause: The protonated amine is soluble in the aqueous phase.

    • Solution: Before extraction with an organic solvent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to deprotonate the amine and increase its solubility in the organic phase.

III. Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of this compound?

A1: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this synthesis, particularly when the reaction is carried out in chloroform.[1][2] For achieving high regioselectivity for the 5-position, bromination in a strong acid like concentrated sulfuric acid can be employed.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product.

Q3: What are the safety precautions I should take during this synthesis?

A3: this compound and its intermediates can be harmful.[6] It is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling information, always refer to the Safety Data Sheet (SDS) of each chemical.

Q4: Can I use a different reducing agent for the final step?

A4: While sodium dithionite is effective, other reducing agents like tin(II) chloride in hydrochloric acid can also be used for the reduction of nitroso groups to amines. The choice of reducing agent may require optimization of the reaction conditions.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Bromination Bromination CheckStep->Bromination Step 1 Nitrosation Nitrosation CheckStep->Nitrosation Step 2 Reduction Reduction CheckStep->Reduction Step 3 Purification Purification CheckStep->Purification Final Brom_Issue Incomplete reaction or poor regioselectivity? Bromination->Brom_Issue Nitro_Issue Decomposition or side reactions? Nitrosation->Nitro_Issue Red_Issue Incomplete reduction? Reduction->Red_Issue Pur_Issue Presence of impurities? Purification->Pur_Issue Brom_Sol1 Optimize NBS stoichiometry and monitor with TLC. Brom_Issue->Brom_Sol1 Incomplete Brom_Sol2 Use strong acid for better regioselectivity. Brom_Issue->Brom_Sol2 Regioselectivity Nitro_Sol Maintain low temperature (0-5 °C). Nitro_Issue->Nitro_Sol Yes Red_Sol Ensure sufficient reducing agent and monitor with TLC. Red_Issue->Red_Sol Yes Pur_Sol1 Recrystallize to remove minor impurities. Pur_Issue->Pur_Sol1 Minor Pur_Sol2 Use column chromatography for complex mixtures. Pur_Issue->Pur_Sol2 Major

References

common side products in the synthesis of 5-bromo-8-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 5-bromo-8-aminoquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. 5-Bromo-8-aminoquinoline is a key building block in medicinal chemistry, particularly in the development of antimalarial agents. However, its synthesis is often plagued by challenges related to selectivity and purification. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing 5-bromo-8-aminoquinoline?

The synthesis of 5-bromo-8-aminoquinoline is typically achieved through the electrophilic bromination of 8-aminoquinoline. The primary and most challenging side product is the di-brominated species, 5,7-dibromo-8-aminoquinoline .[1][2] The amino group at the C-8 position is a strong activating group, making the quinoline ring highly susceptible to electrophilic attack. This activation facilitates not only the desired bromination at the C-5 position but also a subsequent bromination at the C-7 position.

Other potential, though less common, impurities can include:

  • Unreacted 8-aminoquinoline: Incomplete reaction can leave starting material in the crude product.

  • Isomeric monobrominated products: While bromination is strongly directed to the 5- and 7-positions, trace amounts of other isomers could potentially form under certain conditions.

  • Degradation/Polymerization Products: Harsh reaction conditions, such as excessively high temperatures or strong acids, can lead to the formation of dark, tarry substances of complex or polymeric nature.[3]

Q2: Why is the formation of 5,7-dibromo-8-aminoquinoline so problematic?

The primary challenge with 5,7-dibromo-8-aminoquinoline is its structural and physical similarity to the desired 5-bromo-8-aminoquinoline product. This similarity results in very close Rf values in thin-layer chromatography (TLC) and makes separation by standard column chromatography exceedingly difficult and often inefficient.[1][2] Co-elution is common, leading to contaminated final products and reduced isolated yields of the target compound.

Q3: What are the key general strategies to minimize the formation of the di-brominated side product?

Controlling the reaction's selectivity is paramount. The following three strategies are fundamental:

  • Strict Stoichiometric Control: Carefully controlling the amount of the brominating agent is the most critical factor. Using a slight deficit or a precise 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or molecular bromine) relative to 8-aminoquinoline is crucial to favor mono-bromination.[1]

  • Choice of Brominating Agent: Milder brominating agents are often preferred. N-Bromosuccinimide (NBS) is frequently a better choice than the more reactive molecular bromine (Br₂) for achieving higher selectivity.[1][4]

  • Reaction Condition Optimization: Lowering the reaction temperature (e.g., 0 °C or below) can significantly enhance selectivity by reducing the rate of the second bromination step.[4] The choice of solvent also plays a role; solvents like acetonitrile or dichloromethane are commonly used.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment and provides actionable solutions.

Issue 1: My reaction yields a mixture of mono- and di-brominated products that are difficult to separate.

Causality: This is the most common outcome and is caused by the high reactivity of the 8-aminoquinoline substrate, leading to over-bromination. Even with careful control, some amount of the di-bromo byproduct often forms. A study on the bromination of 8-aminoquinoline with 1.5 equivalents of Br₂ resulted in a 58:42 mixture of the desired 5-bromo product and the 5,7-dibromo byproduct, which were reported as inseparable by column chromatography due to their close Rf values.[1][2]

Troubleshooting Steps:

  • Re-evaluate Stoichiometry: Ensure you are using no more than 1.0 to 1.1 equivalents of your brominating agent. If di-bromination persists, try reducing the equivalents to 0.95 and accept a lower conversion, as separating the unreacted starting material is often easier than separating the di-bromo product.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Add the brominating agent slowly as a solution to prevent localized areas of high concentration.[5][6]

  • Change the Brominating Agent: If you are using molecular bromine (Br₂), switch to N-Bromosuccinimide (NBS), which is a less aggressive reagent and can provide better control over mono-halogenation.[4]

Data Summary: Impact of Stoichiometry on Product Distribution

Equivalents of Br₂Starting Material (8-Aminoquinoline)5-bromo-8-aminoquinoline (Desired)5,7-dibromo-8-aminoquinoline (Side Product)OutcomeSource
1.5 eqConsumed58%42%Inseparable Mixture[1][2]
2.0 eqConsumed-99%Quantitative Dibromination[2]
1.0 eq (NBS)-Major ProductMinor ProductHigher Selectivity[1]
Issue 2: My purification by column chromatography is ineffective.

Causality: As established, the polarity and chromatographic behavior of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline are nearly identical, leading to poor separation on silica gel.

Troubleshooting Steps:

  • Utilize Acid-Base Extraction: This is a highly effective alternative to chromatography for separating basic aminoquinolines from less basic or neutral impurities. The amino group can be protonated in an acidic aqueous solution, allowing it to be separated from impurities remaining in an organic layer. See Protocol 2 for a detailed methodology.[7]

  • Recrystallization: If you can obtain a solid crude product that is enriched in the desired compound (e.g., >80%), fractional recrystallization may be an option. This requires screening various solvent systems (e.g., ethanol/water, heptane/toluene) to find conditions where the desired product preferentially crystallizes, leaving the di-bromo impurity in the mother liquor.[5]

  • Preparative TLC/HPLC: For small-scale synthesis where high purity is essential, preparative thin-layer chromatography or reverse-phase HPLC can provide the necessary resolution, albeit at a higher cost and lower throughput.

Issue 3: My reaction mixture is very dark/tarry, and the yield is low.

Causality: Dark coloration and tar formation are typically signs of degradation or polymerization. This can be caused by:

  • Oxidation: 8-aminoquinoline and its derivatives can be sensitive to air oxidation, which is often accelerated by harsh conditions.

  • Excessively High Temperatures: Running the reaction at elevated temperatures can promote unwanted side reactions and decomposition.[3]

  • Strongly Acidic Conditions: While some syntheses use strong acid, these conditions can also lead to charring if not properly controlled.[3]

Troubleshooting Steps:

  • Protect from Air: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using degassed solvents can also help minimize oxidation.[7]

  • Maintain Low Temperature: Ensure the reaction temperature is strictly controlled, especially during the addition of the brominating agent.

  • Purification Considerations: Even if the crude product is dark, the desired compound can often be salvaged. Acid-base extraction is particularly effective at removing colored, non-basic impurities.[7]

Visualizations & Workflows

Reaction Pathway Diagram

reaction_pathway start 8-Aminoquinoline product 5-Bromo-8-aminoquinoline (Desired Product) start->product 1st Bromination (Fast) reagent Br+ source (e.g., NBS or Br₂) side_product 5,7-Dibromo-8-aminoquinoline (Side Product) product->side_product

Caption: Electrophilic bromination of 8-aminoquinoline.

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Corrective Actions start Analyze Crude Reaction (TLC, LCMS, NMR) problem_dibromo Significant Di-bromo Side Product Present? start->problem_dibromo problem_tar Dark/Tarry Mixture, Low Mass Balance? problem_dibromo->problem_tar No solution_stoich 1. Reduce Brominating Agent (to ≤1.0 eq) 2. Lower Reaction Temp (≤0°C) 3. Use Milder Reagent (NBS) problem_dibromo->solution_stoich Yes solution_purify 1. Use Acid-Base Extraction 2. Attempt Recrystallization problem_tar->solution_purify No solution_oxid 1. Use Inert Atmosphere (N₂/Ar) 2. Degas Solvents 3. Ensure Low Temperature problem_tar->solution_oxid Yes solution_stoich->start Re-run Reaction final_product Pure 5-Bromo-8-aminoquinoline solution_purify->final_product solution_oxid->start Re-run Reaction

Caption: Troubleshooting workflow for synthesis and purification.

Experimental Protocols
Protocol 1: Selective Mono-bromination using NBS

This protocol is adapted from general procedures for selective bromination of activated quinolines.[1][4]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 8-aminoquinoline (1.0 eq). Dissolve it in a suitable solvent (e.g., acetonitrile or CH₂Cl₂, approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent. Add this solution dropwise to the cooled 8-aminoquinoline solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.

  • Workup: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Analyze the crude material to determine the next purification steps.

Protocol 2: Purification by Acid-Base Extraction

This protocol is a standard and effective method for purifying basic amines like 8-aminoquinolines.[7]

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. The basic 5-bromo-8-aminoquinoline (and any unreacted 8-aminoquinoline) will be protonated and move into the aqueous layer. Separate the layers.

  • Repeat: Extract the organic layer two more times with fresh 1 M HCl to ensure complete recovery of the basic compounds. Combine all aqueous extracts. The organic layer, containing neutral impurities (like residual NBS) and less basic side products, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 1 M NaOH or saturated NaHCO₃, with stirring until the solution becomes basic (pH > 9, check with pH paper). The desired product will deprotonate and precipitate out or form an oily layer.

  • Re-extraction: Extract the product back into an organic solvent (DCM or ethyl acetate) by performing three successive extractions.

  • Final Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified 5-bromo-8-aminoquinoline.

References

Technical Support Center: Troubleshooting the Bromination of 8-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 8-substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical synthetic transformations. Here, we address common challenges encountered during experimentation, offering practical, field-tested solutions grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the bromination of 8-substituted quinolines, providing concise and actionable answers.

Q1: What are the primary challenges when brominating 8-substituted quinolines?

A1: The main difficulties include poor regioselectivity, the formation of poly-brominated byproducts, and the necessity for harsh reaction conditions that can lead to substrate degradation.[1] The substituent at the 8-position significantly influences the electronic properties of the quinoline ring, dictating the position and feasibility of electrophilic aromatic substitution.

Q2: Which brominating agents are recommended for milder reaction conditions?

A2: N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the mild bromination of quinolines and their derivatives.[1][2] It can function as both an electrophile for aromatic substitution and an oxidant, offering diverse reaction pathways under metal-free conditions.[1][3][4][5] Molecular bromine (Br₂) in appropriate solvents like acetonitrile or dichloromethane at controlled temperatures also serves as a milder alternative to more drastic conditions.[1]

Q3: How can I improve the regioselectivity of my bromination reaction?

A3: Several factors can be adjusted to enhance regioselectivity:

  • Substituent Effects: The electronic nature of the 8-substituent is paramount. Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) activate the ring, typically directing bromination to the C5 and C7 positions.[6]

  • Reaction Conditions: Modifying the solvent, temperature, and the specific brominating agent can significantly impact the outcome.[1] For instance, employing NBS in concentrated sulfuric acid can favor bromination on the carbocyclic ring.[7][8]

  • Protecting Groups: Temporarily blocking reactive sites with protecting groups can effectively direct the bromination to the desired position.

  • Catalysts: The use of transition metal catalysts can enable C-H activation strategies for highly site-selective functionalization.[1]

Q4: My reaction yields a mixture of mono- and di-brominated products. How can this be controlled?

A4: The formation of mixed products is a common issue, particularly with highly activated substrates like 8-hydroxyquinoline and 8-aminoquinoline.[9][10] To favor mono-bromination, carefully control the stoichiometry of the brominating agent, often using slightly more than one equivalent. Running the reaction at lower temperatures and monitoring its progress closely using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction upon the formation of the desired product. Conversely, to favor di-bromination, an excess of the brominating agent (e.g., 2.1 equivalents of Br₂) is typically required.[6]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth, problem-oriented approach to troubleshooting specific experimental challenges.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Insufficiently activated substrate The 8-substituent may be electron-withdrawing, deactivating the quinoline ring towards electrophilic substitution. Consider using a more potent brominating system, such as Br₂ in the presence of a Lewis acid or NBS in strong acid.[7]
Low reaction temperature While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate. Gradually increase the temperature while monitoring the reaction for the formation of byproducts. For some systems, reactions at room temperature or even slightly elevated temperatures are necessary.[11]
Inappropriate solvent The choice of solvent can influence the solubility of the reagents and the stability of the reaction intermediates. Experiment with different solvents such as chloroform, carbon tetrachloride, acetonitrile, or acetic acid.[2][6][12]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Step
Highly activating 8-substituent Electron-rich substituents like -OH and -NH₂ strongly activate both the C5 and C7 positions, often leading to a mixture of isomers.[9][10] Precise control of temperature and stoichiometry is crucial. Consider derivatizing the activating group to temper its effect (e.g., converting -OH to -OAc).
Reaction kinetics vs. thermodynamics The product ratio can be dependent on whether the reaction is under kinetic or thermodynamic control. Altering the reaction time and temperature can favor the formation of the more stable isomer.
Protonation of the quinoline nitrogen In acidic media, the quinoline nitrogen is protonated, which deactivates the heterocyclic ring towards electrophilic attack. This generally directs bromination to the benzene ring.[13] Controlling the acidity of the reaction medium is therefore a key parameter for regioselectivity.
Issue 3: Formation of Poly-brominated Byproducts
Possible Cause Troubleshooting Step
Excess brominating agent This is the most common cause of over-bromination.[1] Carefully calculate and use a stoichiometric amount of the brominating agent for mono-bromination. For di-bromination of substrates like 8-hydroxyquinoline, approximately 2.1 equivalents of Br₂ may be optimal.[6]
High reactivity of the substrate As with regioselectivity issues, highly activated substrates are prone to multiple brominations.[2] Use a less reactive brominating agent, lower the reaction temperature, and monitor the reaction closely to stop it at the desired point.
Prolonged reaction time Allowing the reaction to proceed for too long can lead to the formation of thermodynamically favored, but undesired, poly-brominated products.
Issue 4: Substrate or Product Degradation
Possible Cause Troubleshooting Step
Harsh reaction conditions Strong acids and high temperatures can lead to the decomposition of sensitive substrates or products.[1] Opt for milder conditions whenever possible, such as using NBS at room temperature.[2]
Oxidation of the substrate Some brominating agents, like NBS, can also act as oxidants, especially under certain conditions, potentially leading to undesired side reactions.[3][4][5] If oxidation is suspected, consider using a different brominating agent or adding an antioxidant.

III. Experimental Protocols & Methodologies

Below are representative protocols for the bromination of 8-substituted quinolines, providing a starting point for experimental design.

Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline[12]
  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform.

  • Prepare a solution of bromine (2.1 equivalents) in chloroform.

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • The resulting yellow solid is dissolved in chloroform, washed with a 5% NaHCO₃ solution, and dried over Na₂SO₄.

  • Evaporate the solvent to obtain the crude product.

  • The product can be further purified by crystallization from benzene.

Protocol 2: Selective Bromination of 8-methoxyquinoline[12]
  • The bromination of 8-methoxyquinoline with varying equivalents of Br₂ in dichloromethane at room temperature for 17 hours consistently yields 5-bromo-8-methoxyquinoline as the sole product.

  • The reaction mixture is worked up by washing with an aqueous NaHCO₃ solution and drying the organic layer.

  • Purification can be achieved through column chromatography.

Data Summary: Bromination of 8-Hydroxyquinoline[6]
EntryEquivalents of Br₂SolventConversion of 2a (%)Yield of 3a (%)Yield of 3d (%)
12.1CH₃CN/CH₂Cl₂10090-
21.5CH₃CN/CH₂Cl₂1004258
31.1CH₃CN/CH₂Cl₂603525

2a: 8-hydroxyquinoline, 3a: 5,7-dibromo-8-hydroxyquinoline, 3d: 7-bromo-8-hydroxyquinoline

IV. Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting. The bromination of 8-substituted quinolines proceeds via electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the substituent at the 8-position and the protonated quinoline nitrogen in acidic conditions.

Caption: Pathway for the bromination of 8-hydroxyquinoline.

Troubleshooting_Flowchart start Problem with Bromination low_yield Low or No Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity byproducts Byproduct Formation start->byproducts check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents adjust_temp Adjust Temperature low_yield->adjust_temp change_solvent Change Solvent low_yield->change_solvent poor_selectivity->adjust_temp change_brominating_agent Change Brominating Agent poor_selectivity->change_brominating_agent monitor_reaction Monitor Reaction (TLC) poor_selectivity->monitor_reaction byproducts->check_reagents byproducts->monitor_reaction success Successful Bromination check_reagents->success adjust_temp->success change_solvent->success change_brominating_agent->success monitor_reaction->success

Caption: A logical workflow for troubleshooting common bromination issues.

V. References

  • BenchChem. (2025). N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. 2

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499. --INVALID-LINK--

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. 4

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. --INVALID-LINK--

  • Olsen, R. K., & Pedersen, E. B. (2005). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2005(11), 1799–1804. --INVALID-LINK--

  • Olsen, R. K., & Pedersen, E. B. (2005). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme E-Books & E-Journals. 8

  • Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society, 3451-3457. --INVALID-LINK--

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 9

  • Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. ResearchGate. --INVALID-LINK--

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7650–7657. --INVALID-LINK--

  • BenchChem. (2025). Avoiding drastic conditions for the bromination of quinoline derivatives. 1

  • All about chemistry. (2020, October 31). Reactions of Quinoline [Video]. YouTube. --INVALID-LINK--

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. --INVALID-LINK--

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 12

References

optimization of reaction conditions for 5-Bromoquinolin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center with troubleshooting guides and FAQs for the optimization of reaction conditions for 5-Bromoquinolin-8-amine synthesis.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind experimental choices. As Senior Application Scientists, we aim to equip you with the knowledge to perform this synthesis with confidence and efficiency.

Overview of Synthetic Strategy

The most reliable and common pathway to this compound involves a two-step process starting from 8-nitroquinoline. This route offers superior control over regioselectivity compared to the direct bromination of 8-aminoquinoline, which is prone to over-bromination. The general workflow is as follows:

  • Electrophilic Bromination: 8-Nitroquinoline is brominated to yield the intermediate, 5-bromo-8-nitroquinoline. The nitro group acts as a deactivating group, which can help control the position of bromination.

  • Nitro Group Reduction: The nitro group of 5-bromo-8-nitroquinoline is then reduced to an amine to yield the final product, this compound.

This strategy avoids the challenges associated with the high reactivity of 8-aminoquinoline, which can lead to the formation of undesired 5,7-dibromo byproducts.[1]

G cluster_workflow Optimized Synthesis Workflow start 8-Nitroquinoline intermediate 5-Bromo-8-nitroquinoline start->intermediate   Step 1: Electrophilic Bromination (e.g., NBS, H₂SO₄) product This compound intermediate->product   Step 2: Nitro Group Reduction (e.g., SnCl₂·2H₂O, EtOH)

Figure 1: High-level workflow for the synthesis of this compound.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Electrophilic Bromination of 8-Nitroquinoline

Question 1: My bromination reaction yield is low, and I'm observing unreacted starting material. How can I drive the reaction to completion?

Answer: This issue typically stems from insufficient electrophilicity of the brominating agent or non-optimal reaction conditions. The quinoline ring, especially with a deactivating nitro group, requires strong acidic conditions to facilitate bromination.

  • Causality: Concentrated sulfuric acid (H₂SO₄) protonates the quinoline nitrogen, but more importantly, it activates the brominating agent. Using N-bromosuccinimide (NBS) in a strong acid like H₂SO₄ is a highly effective method. The acid protonates NBS, generating a more potent electrophilic bromine species (Br⁺).[2][3]

  • Troubleshooting Steps:

    • Acid Choice: Ensure you are using concentrated (96-98%) sulfuric acid as the solvent. Alternative acids have been tested, but H₂SO₄ generally provides the best balance of reaction rate and selectivity.[4]

    • Temperature Control: The reaction is typically performed at low temperatures (-25°C to -15°C) during the addition of the brominating agent to control the reaction rate and prevent side reactions.[2][3] After addition, allowing the mixture to stir at a slightly elevated temperature (e.g., -10°C to 0°C) can help drive the reaction to completion.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider extending the reaction time.

    • Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.1 to 1.3 equivalents of NBS) to ensure full conversion of the 8-nitroquinoline.[2] Avoid a large excess to minimize potential side products.

Question 2: I am getting a mixture of isomers (e.g., 8-bromo) instead of the desired 5-bromo product. How can I improve regioselectivity?

Answer: Poor regioselectivity is a known challenge in the halogenation of quinoline systems.[5] Precise temperature control is the most critical factor for favoring the 5-bromo isomer.

  • Causality: The formation of the 8-bromo isomer is kinetically favored at higher temperatures. By maintaining a very low reaction temperature (specifically between -26°C and -22°C), you favor the thermodynamic product, which is the 5-bromo isomer.[2]

  • Troubleshooting Steps:

    • Strict Temperature Management: Use a cryo-cooling system or a dry ice/acetone bath to maintain the internal reaction temperature rigorously below -20°C during the addition of NBS.[2]

    • Slow Addition: Add the brominating agent (NBS) portion-wise over an extended period. This keeps the instantaneous concentration of the electrophile low and helps dissipate the heat of reaction, preventing localized temperature spikes.

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain a homogenous temperature throughout the vessel.

ParameterRecommended ConditionRationale
Solvent Concentrated H₂SO₄ (96%+)Activates the brominating agent and serves as the reaction medium.[3]
Brominating Agent N-Bromosuccinimide (NBS)Safer and easier to handle than liquid bromine; highly effective in strong acid.[2]
Temperature -25°C to -18°CCrucial for ensuring high regioselectivity for the 5-bromo position.[2]
Stoichiometry 1.1 - 1.3 eq. NBSEnsures complete conversion without promoting significant side reactions.[2]

Table 1: Optimized Conditions for the Bromination of 8-Nitroquinoline.

Part 2: Reduction of 5-Bromo-8-nitroquinoline

Question 3: The reduction of the nitro group is incomplete or stalled. What are the best practices for this step?

Answer: Incomplete reduction is often due to the choice of reducing agent, catalyst deactivation (for catalytic hydrogenation), or improper pH. The reduction of nitroarenes is well-established, and several reliable methods exist.

  • Causality: The most common and robust method for this transformation is using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[6] The reaction proceeds via a series of electron transfers from Sn(II) under acidic conditions, which are inherently present or can be supplemented with HCl.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: While catalytic hydrogenation (e.g., Raney Nickel, Pd/C) can work, it is sometimes less reliable and may lead to dehalogenation (loss of the bromine).[6] Metal/acid systems like Fe/HCl or Sn/HCl are effective but can require harsh workup conditions. SnCl₂·2H₂O is often preferred for its mild conditions and high yields.

    • Stoichiometry: A significant excess of the reducing agent is required. Typically, 3 to 5 equivalents of SnCl₂·2H₂O are used.

    • Temperature: The reduction is often carried out at reflux to ensure a reasonable reaction rate. Heating the mixture to 70-80°C is common.

    • Workup Procedure: After the reaction is complete (monitored by TLC), the workup is critical. The reaction mixture is typically poured into ice water and then basified (e.g., with aqueous NaOH or NaHCO₃) to a pH > 8. This neutralizes the acid and precipitates tin salts, allowing the product to be extracted into an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

Reducing SystemSolventTypical ConditionsPros & Cons
SnCl₂·2H₂O EthanolReflux, 2-4 hoursPro: High yield, reliable, mild. Con: Workup involves tin salt removal.
Fe / Acetic Acid Di-n-butyl etherHotPro: Inexpensive, effective. Con: Can require filtration of fine iron particles.[6]
H₂ / Raney Nickel Toluene/EthanolReflux with hydrazine hydratePro: Avoids stoichiometric metal waste. Con: Potential for catalyst poisoning; lower yields reported.[6]

Table 2: Comparison of Reduction Methods for 5-Bromo-8-nitroquinoline.

Part 3: Purification and Handling

Question 4: I am having difficulty purifying the final product, this compound. What is the recommended method?

Answer: Purification can be challenging due to the product's polarity and potential for trace impurities. Column chromatography is the most effective method.

  • Causality: The amine functionality makes the product basic and relatively polar. It is also susceptible to air oxidation, which can result in discoloration (often turning brownish or purplish over time).

  • Troubleshooting Steps:

    • Column Chromatography: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity (e.g., to 1:1) is effective for separating the product from less polar impurities.[1]

    • Recrystallization: If the product is of reasonable purity after chromatography, recrystallization can be used for final polishing. Ethanol or ethanol/water mixtures are often suitable.[1]

    • Handling and Storage: 8-Aminoquinolines can be sensitive to air and light. It is best to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a sealed, amber vial in a refrigerator or freezer to prevent degradation.

    • Salt Formation: For long-term storage or if the free base is difficult to handle, consider converting it to its hydrochloride salt, which is often more stable and crystalline.[7]

Frequently Asked Questions (FAQs)

Q1: Is it better to start from 8-aminoquinoline or 8-nitroquinoline? A1: Starting from 8-nitroquinoline is highly recommended. The direct bromination of 8-aminoquinoline is difficult to control and often yields a mixture of 5-bromo and 5,7-dibromo-8-aminoquinoline, which are challenging to separate.[1] The two-step route from 8-nitroquinoline provides a much cleaner and more controllable synthesis.

Q2: How should I monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the best method. Use silica gel plates and an appropriate eluent system (e.g., 3:1 Hexane/Ethyl Acetate). Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Q3: What are the key safety precautions for this synthesis? A3: Always work in a well-ventilated fume hood.

  • Brominating Agents (NBS): Corrosive and a lachrymator. Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid: Extremely corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Nitro Compounds: 8-Nitroquinoline and its bromo-derivative are potentially toxic and should be handled with care.[8]

  • Workup: The neutralization of the acidic reaction mixture is exothermic. Perform this step slowly and with cooling (e.g., in an ice bath).

Q4: My final product is a dark oil instead of a solid. What should I do? A4: An oily product usually indicates the presence of impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is necessary. If the purified product is still an oil, attempting to form the hydrochloride salt with HCl in ether or dioxane may induce crystallization.

Detailed Experimental Protocol

This protocol is a validated starting point for optimization.

G cluster_protocol Step-by-Step Protocol step1 Step 1: Bromination 1. Cool H₂SO₄ to -25°C. 2. Add 8-nitroquinoline (1.0 eq). 3. Add NBS (1.2 eq) portion-wise, keeping T < -20°C. 4. Stir for 3-5 hours at -18°C. 5. Quench on ice, basify to pH 9 with NH₄OH. 6. Extract with CH₂Cl₂. step2 Step 2: Reduction 1. Dissolve intermediate in EtOH. 2. Add SnCl₂·2H₂O (4.0 eq). 3. Reflux for 3 hours (monitor by TLC). 4. Cool, pour onto ice. 5. Basify to pH 9 with NaOH (aq). 6. Extract with EtOAc. step1->step2 Intermediate step3 Step 3: Purification 1. Combine organic layers, dry (Na₂SO₄), concentrate. 2. Purify crude product via silica gel column chromatography. 3. Elute with a Hexane/EtOAc gradient. 4. Combine pure fractions and remove solvent under vacuum. step2->step3 Crude Product

References

Technical Support Center: Scale-Up Synthesis of 5-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromoquinolin-8-amine is a critical intermediate in pharmaceutical development, valued for its role as a scaffold in synthesizing compounds with diverse therapeutic activities. However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges, including controlling regioselectivity, minimizing impurities, and ensuring a safe, robust, and reproducible process.

This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming the common hurdles encountered during the scale-up synthesis of this important molecule. We will explore the causality behind experimental choices, offer validated troubleshooting protocols, and ground our recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound?

A1: While several routes exist, the most reliable and commonly scaled approach involves a two-step sequence starting from 8-nitroquinoline. This method offers better control over regioselectivity compared to the direct bromination of 8-aminoquinoline, which can lead to complex product mixtures.[1] The preferred pathway is:

  • Electrophilic Bromination: 8-Nitroquinoline is brominated to form 5-bromo-8-nitroquinoline. This intermediate is typically a stable, crystalline solid that is easier to purify than the final amine.

  • Nitro Group Reduction: The nitro group of 5-bromo-8-nitroquinoline is then selectively reduced to afford the target compound, this compound.

This sequence isolates the challenges of bromination and reduction into discrete steps, allowing for more targeted process optimization.

Q2: What are the most critical parameters to control during the bromination of the quinoline ring?

A2: The bromination step is arguably the most critical for determining the purity and yield of the final product. Key parameters are:

  • Temperature: Strict temperature control is essential to prevent the formation of isomeric and di-brominated impurities. Many procedures for related heterocyclic systems are conducted at sub-zero temperatures (e.g., -25°C to -10°C) to maximize selectivity for the 5-position.[2][3]

  • Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over liquid bromine (Br₂) for scale-up operations.[4] NBS is a solid, making it easier and safer to handle, and it often provides better regioselectivity.[4]

  • Solvent/Acid: The reaction is typically performed in a strong acid, such as concentrated sulfuric acid, which protonates the quinoline nitrogen. This deactivates the pyridine ring towards electrophilic attack and directs the substitution to the benzene ring.[2][5]

  • Stoichiometry and Addition Rate: A slight excess of the brominating agent may be required to drive the reaction to completion, but a large excess will promote the formation of the 5,7-dibromo byproduct.[6] Slow, controlled addition of the brominating agent is crucial to manage the reaction exotherm and maintain selectivity.

Q3: What are the primary impurities I should expect and how can they be minimized?

A3: A proactive understanding of potential impurities is key to developing a robust process. The main culprits are detailed in the table below.

Impurity NameStructureOriginMitigation Strategy
8-Nitroquinoline Starting MaterialIncomplete bromination reaction.Ensure adequate stoichiometry of the brominating agent, sufficient reaction time, and optimal temperature. Monitor reaction progress by HPLC/TLC.
5,7-Dibromo-8-nitroquinoline Over-bromination due to excess reagent or temperature fluctuations.Use precise stoichiometric control of the brominating agent. Maintain strict low-temperature control throughout the addition and reaction period.[6]
7-Bromo-8-nitroquinoline Isomeric ImpurityA minor byproduct of electrophilic substitution.Low reaction temperatures are critical to maximize kinetic control and favor substitution at the 5-position.[2]
Debrominated Product (8-Aminoquinoline) Formed during the reduction step, especially under harsh catalytic hydrogenation conditions.Use milder reduction methods such as stannous chloride (SnCl₂) or iron powder in acidic media (Fe/AcOH).

Q4: What are the essential safety precautions for handling the reagents in this synthesis?

A4: This synthesis involves several hazardous materials requiring strict safety protocols.

  • N-Bromosuccinimide (NBS) & Bromine: Both are strong oxidizing agents and highly corrosive. Bromine is toxic if inhaled and causes severe skin burns.[7][8] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and suitable gloves (fluorinated rubber gloves are recommended for handling pure bromine).[9][10]

  • Concentrated Sulfuric Acid: Highly corrosive and will cause severe burns. It also has a strong exothermic reaction upon contact with water. Always add acid to water, never the other way around. Use appropriate acid-resistant gloves and face protection.

  • Reduction Reagents (e.g., SnCl₂, Fe): While less hazardous than the brominating agents, fine metal powders can be flammable. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized high-pressure equipment and proper grounding to prevent static discharge.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid spills, sodium thiosulfate for bromine) readily available. In case of skin contact with bromine, wash immediately and copiously with soap and water.[11]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, providing causal analysis and validated solutions.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction A 8-Nitroquinoline B Dissolution in H₂SO₄ A->B C Controlled addition of NBS at < -10°C B->C D Reaction & Quench C->D E Work-up & Isolation D->E F 5-Bromo-8-nitroquinoline E->F G 5-Bromo-8-nitroquinoline F->G Intermediate H Reaction with Reducing Agent (e.g., SnCl₂/HCl) G->H I Neutralization & Extraction H->I J Purification (Recrystallization/Chromatography) I->J K This compound J->K

Caption: Overall synthetic workflow.

Part 1: The Bromination Step

Problem 1: Low yield of 5-bromo-8-nitroquinoline with significant starting material remaining.

  • Possible Cause (A): Insufficient Reagent Activity. The activity of NBS can degrade over time, especially if improperly stored. For scale-up, lot-to-lot variability can also be a factor.

    • Solution: Use freshly recrystallized NBS for critical reactions.[2] Perform a small-scale test reaction to qualify new batches of NBS before committing to a large-scale run.

  • Possible Cause (B): Poor Mass Transfer. In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) capable of maintaining a homogenous suspension. For viscous sulfuric acid mixtures, vigorous stirring is paramount.[2]

  • Possible Cause (C): Premature Quenching. The reaction may appear complete by TLC but could require a longer "hold" time at the reaction temperature to reach full conversion.

    • Solution: Implement at-line HPLC monitoring to track the disappearance of starting material accurately. Do not proceed to the quench step until the conversion rate has plateaued at an acceptable level (>98%).

Problem 2: Unacceptable levels of the 5,7-dibromo-8-nitroquinoline impurity.

  • Possible Cause (A): Poor Temperature Control. The most common reason for over-bromination is an inability to dissipate the heat generated during the addition of NBS, causing temperature spikes.

    • Solution: Invest in a reactor with sufficient cooling capacity. Slow the addition rate of the NBS, adding it in small portions rather than all at once.[2] An automated dosing system linked to a temperature probe can provide precise control.

  • Possible Cause (B): Incorrect Stoichiometry. A seemingly small miscalculation of NBS on a large scale can translate to a significant molar excess.

    • Solution: Double-check all calculations. Use a calibrated scale for weighing reagents. Consider using a limiting amount of NBS (e.g., 1.05 equivalents) and accepting a small amount of starting material, which is often easier to separate than the di-bromo impurity.

Part 2: The Reduction Step

Problem 3: The reduction of 5-bromo-8-nitroquinoline stalls or is incomplete.

  • Possible Cause (A): Inefficient Reducing Agent. Stannous chloride (SnCl₂) can oxidize upon storage. Iron powder can become passivated by a surface oxide layer.

    • Solution: Use a high-purity grade of SnCl₂ dihydrate from a sealed container. If using iron, consider pre-activation by briefly washing with dilute HCl to remove the oxide layer before adding it to the reaction.

  • Possible Cause (B): pH Drift. For reductions like Fe/AcOH or Fe/NH₄Cl, maintaining the correct pH is critical for the reaction to proceed.

    • Solution: Monitor the pH of the reaction mixture. For larger-scale reactions, a buffered system may be necessary to maintain the optimal pH range throughout the process.

Problem 4: Significant formation of 8-aminoquinoline (debromination).

  • Possible Cause: The reduction conditions are too harsh, leading to hydrodebromination. This is a known side reaction, particularly with catalytic hydrogenation using palladium on carbon (Pd/C) at elevated temperatures or pressures.

    • Solution: Avoid high-pressure hydrogenation if possible. The use of metal/acid combinations like iron in acetic acid or stannous chloride in hydrochloric acid is much less likely to cause debromination and is generally preferred for this substrate.[12] If catalytic hydrogenation must be used, screen different catalysts (e.g., Platinum) and use milder conditions (lower pressure, ambient temperature).

Part 3: Purification and Isolation

Problem 5: The final product, this compound, is difficult to purify and has poor stability.

  • Possible Cause (A): Oxidation. Aromatic amines, particularly those with electron-donating groups, are susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities.

    • Solution: Perform the final work-up, extraction, and isolation steps under an inert atmosphere (Nitrogen or Argon).[13] Use degassed solvents for the final purification steps. If the product will be stored for an extended period, store it in a sealed container under nitrogen in a cool, dark place.

  • Possible Cause (B): Inefficient Purification Method. Column chromatography, while effective at the lab scale, is often undesirable for large-scale manufacturing due to cost and solvent waste.[6]

    • Solution: Develop a robust recrystallization protocol. This may require screening a variety of solvent systems. For bromoquinoline derivatives, ethanol/water, heptane/toluene, or isopropanol are often good starting points.[2][13] If impurities are difficult to remove, consider an acid-base wash sequence during the work-up to remove neutral or acidic impurities before the final crystallization.

Troubleshooting Logic: Impurity in Final Product

G A Impurity Detected in Final Product by HPLC B Identify Impurity by LC-MS / Co-injection A->B C Starting Material (5-Bromo-8-nitroquinoline) B->C m/z = 252/254 D Debrominated Product (8-Aminoquinoline) B->D m/z = 144 E Di-Bromo Related Impurity B->E m/z = 301/303/305 F Incomplete Reduction. - Increase reducing agent stoichiometry. - Extend reaction time. C->F G Reduction too harsh. - Switch from Pd/C to SnCl₂ or Fe/AcOH. - Lower H₂ pressure/temperature. D->G H Carry-over from Step 1. - Improve purification of intermediate. - Optimize bromination selectivity. E->H

Caption: Logic diagram for impurity identification.

References

Technical Support Center: Synthesis of 5-Bromo-8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromo-8-aminoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the various synthetic routes to this important chemical intermediate.

Introduction

5-Bromo-8-aminoquinoline is a key building block in the synthesis of various biologically active compounds, including antimalarial and anticancer agents. The precise introduction of a bromine atom at the C5 position of the 8-aminoquinoline scaffold is crucial for modulating the pharmacological properties of the final products. This guide explores the common synthetic strategies and provides practical solutions to challenges that may be encountered during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Route 1: Direct Electrophilic Bromination of 8-Aminoquinoline

This is often the most direct approach, but achieving high selectivity for the desired 5-bromo isomer can be challenging.

Q1: My direct bromination of 8-aminoquinoline with molecular bromine (Br₂) is giving me a mixture of products, including a significant amount of the 5,7-dibromo-8-aminoquinoline. How can I improve the selectivity for the 5-bromo product?

A1: This is a very common issue. The amino group at C8 is a strong activating group, making the quinoline ring highly susceptible to electrophilic attack at both the C5 and C7 positions. Here are several strategies to enhance selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of Br₂ is critical. An excess will invariably lead to di-bromination.

  • Solvent Choice: The choice of solvent can significantly influence the product distribution. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at low temperatures can favor mono-bromination. Acetic acid is sometimes used, but can also promote di-bromination.

  • Use of N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than Br₂. Using one equivalent of NBS in a solvent like acetonitrile can provide higher yields of the 5-bromo isomer.[1]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of the second bromination.

Troubleshooting Table for Direct Bromination

IssueProbable CauseRecommended Solution
Low yield of 5-bromo productIncomplete reaction or formation of byproducts.Increase reaction time, but monitor closely for di-bromination. Ensure accurate stoichiometry of the brominating agent.
Significant 5,7-dibromo byproductExcess brominating agent or harsh reaction conditions.Reduce the equivalents of Br₂ or NBS to 1.0. Lower the reaction temperature.
Starting material remainsInsufficient brominating agent or short reaction time.Add a slight excess (up to 1.1 equivalents) of the brominating agent. Extend the reaction time.
Complex mixture of productsReaction too vigorous, potential side reactions.Ensure slow, dropwise addition of the brominating agent at a controlled low temperature.
Route 2: Directed C-H Bromination of 8-Aminoquinoline Amides

This modern approach utilizes an amide directing group at the C8-amino position to achieve high regioselectivity for C5 bromination.

Q2: I am attempting a copper-catalyzed C5 bromination of an N-(quinolin-8-yl)benzamide with an alkyl bromide as the bromine source, but the reaction is sluggish. What factors could be affecting the reaction rate?

A2: Copper-promoted C-H functionalization is a powerful tool, but several parameters need to be optimized for efficient conversion.[2][3]

  • Catalyst and Ligand: Ensure the copper catalyst (e.g., Cu(OAc)₂, CuBr) is of high purity. In some cases, the addition of a ligand can accelerate the reaction, although many procedures are ligand-free.

  • Solvent: Dimethyl sulfoxide (DMSO) is often the solvent of choice for these reactions as it can facilitate the reaction.[2]

  • Base: The choice and amount of base (e.g., K₂CO₃, K₃PO₄) are critical. The base is required for the deprotonation step in the catalytic cycle. Ensure the base is dry and freshly ground.

  • Temperature: These reactions often require elevated temperatures (e.g., 100-120 °C). Ensure your reaction is reaching and maintaining the target temperature.

  • Atmosphere: While some reactions are reported to run under air, performing the reaction under an inert atmosphere (N₂ or Ar) can sometimes prevent oxidative side reactions and improve catalyst longevity.

Q3: After the C5 bromination of my 8-aminoquinoline amide, I am having trouble with the hydrolysis of the amide to get the free 5-bromo-8-aminoquinoline. Are there any recommended procedures?

A3: Amide hydrolysis can sometimes be challenging without affecting other functional groups.

  • Acidic Hydrolysis: Refluxing in aqueous HCl (e.g., 6M HCl) is a standard method. However, this can be harsh.

  • Basic Hydrolysis: Heating with a strong base like NaOH or KOH in a mixture of water and a co-solvent like ethanol or dioxane is also effective.

  • Monitoring: The hydrolysis should be carefully monitored by TLC or LC-MS to avoid decomposition of the product.

Experimental Workflow for Directed C-H Bromination

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: C5-Bromination cluster_2 Step 3: Amide Hydrolysis A 8-Aminoquinoline C N-(quinolin-8-yl)amide A->C Base (e.g., Pyridine, Et3N) DCM or Toluene B Acyl Chloride or Anhydride B->C D N-(quinolin-8-yl)amide F 5-Bromo-N-(quinolin-8-yl)amide D->F Catalyst (e.g., Cu(I) or Cu(II) salt) Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat E Bromine Source (e.g., Alkyl Bromide, CBr4) E->F G 5-Bromo-N-(quinolin-8-yl)amide H 5-Bromo-8-aminoquinoline G->H Acidic or Basic Conditions (e.g., aq. HCl or aq. NaOH) Heat G A 5,8-Diaminoquinoline B Diazonium Salt Intermediate A->B NaNO2, HBr 0-5 °C C 5-Bromo-8-aminoquinoline B->C CuBr Heat

References

Technical Support Center: Buchwald-Hartwig Amination of Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Buchwald-Hartwig amination for the synthesis of aminoquinolines. Quinolines are privileged scaffolds in medicinal chemistry, but their successful functionalization via cross-coupling can be challenging. The inherent Lewis basicity of the quinoline nitrogen can lead to catalyst inhibition, resulting in low yields and frustrating side reactions.

This document provides in-depth, field-tested troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing success.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explain the probable causes rooted in the reaction mechanism, and provide a clear, actionable path to a solution.

Question 1: My reaction shows low to no conversion. My starting bromoquinoline is largely unreacted. What's going wrong?

This is the most common failure mode when working with N-heterocyclic substrates like quinolines. The primary suspect is catalyst inhibition or deactivation.

Core Problem: The lone pair on the quinoline's ring nitrogen can coordinate strongly to the palladium center.[1][2] This coordination occupies a site necessary for the catalytic cycle to proceed, effectively "poisoning" or inhibiting the catalyst. An unsuitable ligand, base, or the presence of contaminants can exacerbate this issue.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion start Low / No Conversion Observed q1 Is your ligand sterically bulky? (e.g., XPhos, SPhos, RuPhos) start->q1 sol1 ACTION: Switch to a bulky biaryl monophosphine ligand (e.g., XPhos, SPhos, RuPhos) or a modern N-Heterocyclic Carbene (NHC) ligand. q1->sol1 No q2 Are you using a strong, sterically hindered base? (e.g., NaOtBu, LHMDS) q1->q2 Yes end_node Re-run Optimized Reaction sol1->end_node sol2 ACTION: Screen bases. Start with NaOtBu. If functional groups are sensitive, try weaker bases like K₃PO₄ or Cs₂CO₃, but you may need to increase temperature. q2->sol2 No q3 Was the reaction performed under a strictly inert atmosphere? q2->q3 Yes sol2->end_node sol3 ACTION: Ensure rigorous degassing of solvents (freeze-pump-thaw or sparge with Argon) and maintain a positive pressure of inert gas. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Explanation:

  • Evaluate Your Ligand: Standard, less bulky ligands like PPh₃ or even some bidentate ligands like BINAP can fail to create enough steric hindrance around the palladium atom.[3][4] This allows the quinoline nitrogen to bind and shut down catalysis. Modern, bulky, and electron-rich monophosphine biaryl ligands (the "Buchwald Ligands") are essential.[5] Their size physically blocks the quinoline nitrogen from accessing the metal center, while their electron-donating ability promotes the crucial oxidative addition and reductive elimination steps.[5]

  • Assess Your Base: A strong base is required to deprotonate the amine (or the N-H of the palladium-amido intermediate) to generate the active nucleophile.[6][7] Sodium tert-butoxide (NaOtBu) is the standard choice for its high basicity and efficacy.[8] If your substrates are base-sensitive, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives, though they may require higher reaction temperatures or catalyst loadings to achieve similar rates.[9]

  • Ensure an Inert Environment: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[2][10] Likewise, water can interfere with the base and hydrolyze sensitive reagents. Using anhydrous solvents and rigorously excluding air are non-negotiable.

Question 2: My mass spec shows the desired product, but also a significant amount of quinoline (missing the bromine). What is this byproduct and how do I stop it?

You are observing hydrodehalogenation (or debromination). This is a common unproductive side reaction where the bromine atom is replaced by a hydrogen atom.[10]

Mechanism Insight: This side reaction competes directly with the desired C-N bond formation. It often arises from a palladium-hydride species (Pd-H), which can be formed from the amine, solvent, or trace water.[11][12] This Pd-H species can then undergo reductive elimination with the coordinated bromoquinoline to produce quinoline and H-Br, which is neutralized by the base.

Primary Causes & Solutions:

  • Suboptimal Ligand/Palladium Ratio: An incorrect ratio can lead to less stable catalytic species that are more prone to side reactions.

    • Solution: When not using a pre-catalyst, ensure a ligand-to-palladium ratio of 1.5:1 to 2:1. Using well-defined pre-catalysts (e.g., XPhos Pd G3) often gives more reliable and reproducible results.[8]

  • Presence of Hydride Sources: The amine coupling partner itself, especially primary amines, can undergo β-hydride elimination in a competing pathway.[11] Excess water in the reaction is another culprit.

    • Solution: Use rigorously dried, anhydrous solvents and reagents.[1] If the amine is suspected to be the source, switching to a more sterically hindered ligand (e.g., RuPhos) can favor the desired C-N reductive elimination over pathways leading to Pd-H formation.[10]

  • Base Choice: In some systems, very strong bases can promote pathways that lead to hydrodehalogenation.

    • Solution: If hydrodehalogenation is a major issue with NaOtBu, consider screening a weaker base like K₃PO₄ or Cs₂CO₃.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for catalyst, ligand, and base for a generic bromoquinoline?

For a new bromoquinoline substrate, a robust and reliable starting point is crucial to avoid initial failures. We recommend a modern, well-defined palladium pre-catalyst system.

ComponentRecommendationRationale
Pd Pre-catalyst XPhos Pd G3 or SPhos Pd G4These are air-stable complexes that rapidly generate the active, bulky monoligated Pd(0) species in solution. They are designed for challenging heterocyclic substrates.[8]
Ligand XPhos or SPhosThese bulky, electron-rich biaryl phosphine ligands provide the necessary steric protection to prevent quinoline coordination and accelerate the catalytic cycle.[5]
Base NaOtBuThis is the most generally effective strong base for achieving high reaction rates. Use 1.5 - 2.0 equivalents.[9][8]
Solvent Toluene or 1,4-DioxaneThese are standard, high-boiling aprotic solvents. Ensure they are anhydrous.[13]
Temperature 90 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion.[14]
Q2: What is the mechanistic role of the bulky phosphine ligand in preventing catalyst poisoning?

The diagram below illustrates the dual role of the ligand. In the productive cycle, its steric bulk and electron-donating properties facilitate the key steps. Crucially, this same bulk provides a "steric shield" that physically prevents the quinoline nitrogen from binding to the palladium center, thus avoiding the off-cycle inhibitory pathway.

Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) inhibited L-Pd(0)-Quinoline (Inhibited Complex) pd0->inhibited + Bromoquinoline (N-coordination) oxidative_add L-Pd(II)(Quinoline)(Br) pd0->oxidative_add + Bromoquinoline (Oxidative Addition) inhibited->pd0 Reversible (Slow with poor ligands) amido_complex L-Pd(II)(Quinoline)(NR₂) (Amido Complex) oxidative_add->amido_complex + Amine (HNR₂) + Base product Amino-Quinoline + L-Pd(0) amido_complex->product (Reductive Elimination) product->pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig cycle showing the desired pathway and catalyst inhibition.

Q3: My substrates have base-sensitive functional groups (e.g., esters, ketones). What base should I use?

Strong alkoxide bases like NaOtBu can be incompatible with functionalities like esters (saponification) or enolizable ketones (side reactions).[9] In these cases, you must switch to a weaker base.

BasepKaH (approx.)AdvantagesDisadvantages
NaOtBu 19Highest reaction rates, very effective.[8]Incompatible with many electrophilic functional groups.[9]
LHMDS 26Useful for substrates with protic groups (e.g., -OH).[9]Solid is air-sensitive; can be incompatible with some groups at high temp.[9]
Cs₂CO₃ 10Excellent functional group tolerance. Good solubility in some organic solvents.[8]Expensive. Can be difficult to stir on a large scale.[9]
K₃PO₄ 12.3Excellent functional group tolerance. Economical.[9]Often requires higher catalyst loadings and longer reaction times.[9]

Recommendation: Start by replacing NaOtBu with K₃PO₄ or Cs₂CO₃ . You will likely need to increase the reaction temperature to 110 °C and may need to increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%) to achieve a reasonable reaction rate.

General Experimental Protocol

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of a bromoquinoline with a generic secondary amine. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene (or 1,4-dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoquinoline, the palladium pre-catalyst, and the sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene via syringe, followed by the amine.

  • Degassing (Optional but Recommended): For particularly sensitive substrates, briefly bubble argon through the stirred reaction mixture for 5-10 minutes.

  • Heating: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS by taking small aliquots under an inert atmosphere. The reaction is typically complete in 4-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This guide provides a framework for both successfully executing and troubleshooting the Buchwald-Hartwig amination of bromoquinolines. Remember that every substrate is unique, and systematic optimization based on these principles is the key to success.

References

degradation pathways of 5-Bromoquinolin-8-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its degradation under acidic and basic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of this compound.

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, like many quinoline derivatives, is significantly influenced by several factors.[1] The most critical are pH , exposure to light , and temperature .[1] Both acidic and basic conditions can accelerate degradation.[1] Additionally, many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[1] Elevated temperatures will generally increase the rate of chemical degradation.[1]

Q2: I've noticed a color change in my this compound solution over time. Is this an indication of degradation?

A2: Yes, a visible color change, often to yellow or brown, is a common indicator of degradation for quinoline compounds.[1] This is frequently caused by oxidation or photodegradation.[1] The formation of colored byproducts signals that the integrity of your compound is compromised, and it is advisable to prepare fresh solutions, especially for sensitive applications.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C.[2] It is also crucial to protect them from light by using amber vials or wrapping the container in foil.[1][2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to prepare smaller aliquots of your stock solution.[2]

Q4: Can I anticipate the major degradation products of this compound under hydrolytic stress?

A4: While specific data for this compound is limited, we can infer potential degradation pathways from related structures. Under acidic or basic hydrolysis, the primary site of attack is often the amino group, which can be hydrolyzed to a hydroxyl group, yielding 5-bromoquinolin-8-ol. Additionally, the electron-rich quinoline ring system is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opened products under harsh conditions.[3]

II. Troubleshooting Guide: Navigating Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Rapid and Unexpected Degradation in Acidic Media

  • Q: I'm observing rapid loss of my starting material when using this compound in an acidic reaction or formulation. What is the likely cause and how can I mitigate it?

  • A: Cause: The quinoline nitrogen in this compound is basic and will be protonated under acidic conditions. This can increase the molecule's susceptibility to nucleophilic attack and other degradation pathways. Strong acids, especially at elevated temperatures, can catalyze the hydrolysis of the amine group to a hydroxyl group, forming 5-bromoquinolin-8-ol.[4] Furthermore, the electron-rich nature of the quinoline ring can make it prone to oxidative degradation, which can be accelerated at low pH.[5]

  • Troubleshooting Steps:

    • pH Control: If your experimental conditions permit, use a milder acidic buffer instead of strong mineral acids to maintain a less aggressive pH.[1] The stability of quinoline derivatives often shows a pH-dependency, with maximum stability typically observed in the near-neutral pH range.[6]

    • Temperature Management: Reduce the reaction temperature. Degradation reactions, like most chemical reactions, are highly temperature-dependent.[1] Running your experiment at the lowest effective temperature can significantly slow down the rate of degradation.

    • Inert Atmosphere: To minimize oxidative degradation, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon). This is particularly important if your acidic medium is not de-gassed.

    • Monitor Reaction Progress: Use analytical techniques like HPLC or TLC to closely monitor the consumption of your starting material and the formation of degradation products. This will help you to optimize reaction times and minimize the exposure of the compound to harsh conditions.

Issue 2: Formation of Multiple Unidentified Byproducts in Basic Conditions

  • Q: My reaction in a basic solution is yielding a complex mixture of products, and I'm struggling to isolate my desired compound. What could be happening?

  • A: Cause: Under basic conditions, the amino group of this compound can become more nucleophilic, potentially leading to self-condensation or reaction with other electrophiles in the medium. Furthermore, the quinoline ring system can be susceptible to oxidative degradation, which can be promoted by the presence of dissolved oxygen in a basic solution. This can lead to the formation of a variety of oxidized and ring-opened products.

  • Troubleshooting Steps:

    • Deoxygenate Solutions: Before adding your this compound, thoroughly de-gas your basic solution by bubbling nitrogen or argon through it. This will help to minimize oxidative degradation pathways.

    • Control Base Strength and Concentration: Use the mildest base and the lowest concentration necessary to achieve your desired transformation. Strong bases can promote a wider range of side reactions.

    • Protecting Groups: If the amino group is not directly involved in your desired reaction, consider protecting it with a suitable protecting group. This will prevent it from participating in unwanted side reactions. The protecting group can then be removed in a subsequent step.

    • Work-up Procedure: During the work-up, neutralize the basic solution carefully with a mild acid to avoid acid-catalyzed degradation of your product. Ensure that the extraction and purification steps are performed promptly to minimize the time the compound spends in a potentially destabilizing environment.

III. Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under acidic and basic conditions based on the chemistry of related quinoline derivatives.

Acid-Catalyzed Degradation

G A This compound B Protonated Species A->B  H+ C 5-Bromoquinolin-8-ol B->C  H2O (Hydrolysis) D Oxidative Degradation Products (e.g., Quinone-imines, Ring-Opened Products) B->D  [O] (Oxidation)

Caption: Predicted acid-catalyzed degradation of this compound.

Base-Mediated Degradation

G A This compound B Oxidative Degradation Products (e.g., Quinones, Ring-Opened Products) A->B  OH-, O2 (Oxidation) C Polymerization/Condensation Products A->C  Self-Reaction

Caption: Predicted base-mediated degradation of this compound.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8][9]

Protocol 1: Acidic and Basic Hydrolysis Stress Testing

This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Acidic Stress Conditions:

  • In a clean vial, add a known volume of the stock solution.

  • Add an equal volume of 0.1 N hydrochloric acid (HCl).[1][7] The final concentration of the compound will be approximately 0.5 mg/mL.

  • Heat the solution at a controlled temperature, for example, 60°C, for a defined period (e.g., 2, 4, 8, 12, and 24 hours).[10]

  • At each time point, withdraw an aliquot of the solution.

3. Basic Stress Conditions:

  • In a separate vial, add a known volume of the stock solution.

  • Add an equal volume of 0.1 N sodium hydroxide (NaOH).[1][10]

  • Follow the same heating and sampling procedure as for the acidic stress conditions.

4. Sample Quenching and Preparation:

  • Immediately neutralize the withdrawn acidic aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation process.[1]

  • Neutralize the withdrawn basic aliquots with an equivalent amount of 0.1 N HCl.[1]

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

5. Analytical Method:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent this compound from all potential degradation products.

  • A diode array detector (DAD) or a mass spectrometer (MS) can be used for peak identification and purity assessment.

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acidic Stress (0.1N HCl, 60°C) A->B C Basic Stress (0.1N NaOH, 60°C) A->C D Sample at Time Points B->D C->D E Neutralize Aliquots D->E F HPLC-DAD/MS Analysis E->F G Identify Degradants & Determine Degradation Rate F->G

Caption: General workflow for forced degradation studies.

V. Summary of Degradation Conditions and Potential Products

The following table summarizes the expected outcomes of forced degradation studies on this compound.

Stress ConditionReagent/ParametersPotential Degradation Products
Acidic Hydrolysis 0.1 N HCl, 60°C5-Bromoquinolin-8-ol, Oxidized species, Ring-opened products
Basic Hydrolysis 0.1 N NaOH, 60°COxidized species (e.g., quinones), Polymerization products
Oxidation 3% H₂O₂, Room TempQuinone-imines, N-oxides, Ring-opened products
Photodegradation UV light (254/365 nm)Hydroxylated quinolines, Photodimers
Thermal Degradation 60-80°C (Solid & Soln)Varies, depends on atmosphere (oxidative vs. inert)

This technical support guide provides a foundational understanding of the potential degradation pathways of this compound and offers practical guidance for troubleshooting common experimental challenges. For further assistance, please do not hesitate to contact our technical support team.

VI. References

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022). Water Science & Technology. 11

  • Technical Support Center: Troubleshooting "Quinoline, (1-methylethyl)-" in Biological Assays. (2025). Benchchem. 2

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem. 1

  • Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. (n.d.). NIH. 5

  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. (2025). Benchchem. 7

  • Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions. (2025). Benchchem. 3

  • Forced Degradation Studies. (2016). MedCrave online. 8

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. 10

  • Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions. (2025). Benchchem. 4

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. 9

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (n.d.). PubMed. 6

References

Technical Support Center: Optimizing Catalyst and Ligand Selection for Coupling Reactions of 5-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

<R&D>

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for palladium-catalyzed cross-coupling reactions involving 5-bromoquinolin-8-amine. The unique electronic and steric properties of this substrate, particularly the presence of the chelating 8-amine group, present specific challenges that require careful optimization of catalyst and ligand systems.

The Challenge: this compound in Cross-Coupling

This compound is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is often complicated by the presence of the 8-amino group. This group can act as a chelating ligand for the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[1][2] Therefore, a judicious selection of the catalyst, and more importantly the ancillary ligand, is paramount to achieving high yields and preventing unwanted side reactions.[3][4]

This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Core Principles of Catalyst and Ligand Selection

The success of a cross-coupling reaction hinges on the delicate balance of the elementary steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6][7] The ligand plays a crucial role in modulating the electronic and steric environment of the palladium center, thereby influencing the rates of these steps.[3][8][9]

Key Ligand Characteristics:
  • Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which generally promotes the oxidative addition of the aryl bromide.[3][10] This is a critical step, especially for less reactive aryl halides.

  • Sterically Bulky Ligands: Bulky ligands can accelerate the reductive elimination step, which is the product-forming step of the catalytic cycle.[3][10] They can also help to prevent the formation of inactive catalyst species.

The Role of the Palladium Pre-catalyst:

Using a pre-formed palladium pre-catalyst can often lead to more reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][11][12][13] Pre-catalysts are typically more stable and can provide a more controlled and efficient entry into the catalytic cycle.[8][13]

Troubleshooting and FAQs

General Issues

Q1: My reaction is not working at all (no product formation). What should I check first?

A1: When a cross-coupling reaction fails, a systematic check of the fundamental parameters is the best approach:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that this atmosphere was maintained throughout the reaction. Oxygen can deactivate the palladium catalyst.[5]

  • Reagent Quality: Verify the purity and integrity of your starting materials, especially the this compound, the coupling partner, and the base. Solvents should be anhydrous and degassed.[5][11]

  • Catalyst Activity: If you are not using a pre-catalyst, your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) may be old or inactive.[11] Test it on a simple, known reaction to confirm its activity.[11]

  • Base Strength and Solubility: Ensure the base is appropriate for the specific coupling reaction and is sufficiently soluble in the reaction solvent. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[6] For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are common choices.[14]

Q2: I am observing significant amounts of dehalogenated starting material (quinolin-8-amine). What is causing this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, can occur after the oxidative addition step.[11] This side reaction can be promoted by:

  • Trace amounts of water or protic solvents: Ensure all your reagents and solvents are anhydrous.

  • Certain bases: Some bases can act as hydride sources.

  • High temperatures: Try running the reaction at a lower temperature.

Q3: My reaction is sluggish and gives low yields. What can I do to improve it?

A3: Low conversion can be due to a number of factors. Consider the following optimization strategies:

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome activation barriers.

  • Screen Different Ligands: The initial choice of ligand may not be optimal. Screening a panel of ligands with varying steric and electronic properties is often necessary.

  • Change the Solvent: The solvent can have a significant impact on reaction rate and yield.[6] Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[12]

  • Increase the Temperature: For challenging substrates, higher temperatures may be required to drive the reaction to completion.[15][16]

Buchwald-Hartwig Amination

Q4: I am trying to couple a primary amine with this compound and I am getting a mixture of mono- and di-arylated products. How can I improve the selectivity for the desired secondary amine?

A4: The diarylation of primary amines is a common side reaction in Buchwald-Hartwig aminations.[17] To favor the formation of the secondary amine:

  • Use a Bulky Ligand: Sterically hindered ligands can disfavor the second C-N bond formation.

  • Control Stoichiometry: Using a slight excess of the primary amine can help to outcompete the secondary amine for the catalyst.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

Q5: My Buchwald-Hartwig reaction with a secondary amine is not working. What are some common issues?

A5: Secondary amines can be more challenging coupling partners than primary amines.

  • Steric Hindrance: If the secondary amine is very bulky, the reaction may be slow. Consider using a more sterically demanding ligand to facilitate the reductive elimination step.

  • Base Compatibility: Ensure the base is strong enough to deprotonate the secondary amine and form the active palladium-amido complex.

A study on the Hartwig-Buchwald amination of 5-bromo-8-benzyloxyquinoline with secondary anilines demonstrated the effectiveness of sterically demanding phosphine ligands.[18]

LigandCatalystBaseSolventTemperature (°C)Yield (%)
JohnphosPd(OAc)₂NaOt-BuToluene110-120Varies
TTBPPd(OAc)₂NaOt-BuToluene110-120Varies

Table adapted from a study on a related quinoline derivative, highlighting the importance of ligand screening.[18]

Suzuki-Miyaura Coupling

Q6: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A6: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[5][10]

  • Rigorous Degassing: Thoroughly degas your reaction mixture before adding the palladium catalyst.[5]

  • Use a Pd(0) Pre-catalyst: This can help to minimize the amount of Pd(II) species in the reaction mixture, which can promote homocoupling.[11]

  • Use Anhydrous Conditions: Water can sometimes contribute to the decomposition of boronic acids.

Q7: My Suzuki coupling is giving a low yield, and I suspect my boronic acid is decomposing. What can I do?

A7: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common decomposition pathway.[5]

  • Use Milder Conditions: High temperatures and strong bases can promote protodeboronation.[11] Try using a weaker base (e.g., K₂CO₃) or running the reaction at a lower temperature.

  • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable than the corresponding boronic acids.

  • Anhydrous Conditions: If possible, use anhydrous reagents and solvents.[11]

An automated optimization study on the Suzuki-Miyaura coupling of 3-bromoquinoline with a heteroaryl boronic acid pinacol ester highlighted the effectiveness of dialkylbiarylphosphine ligands.[19]

LigandPre-catalyst ScaffoldTemperature (°C)Notes
XPhosP1OptimizedGood performance
SPhosP1OptimizedGood performance
RuPhosP1OptimizedGood performance

Table summarizing findings from an automated screening platform for a related substrate.[19]

Sonogashira Coupling

Q8: My Sonogashira coupling is not working. I am using a palladium catalyst and a copper(I) co-catalyst. What should I check?

A8: The Sonogashira reaction is typically robust, but failures can occur.[20]

  • Copper Co-catalyst Activity: Ensure your copper(I) source (e.g., CuI) is fresh. Old or oxidized CuI can be ineffective.

  • Base: An amine base, such as triethylamine or diethylamine, is typically required to neutralize the hydrogen halide byproduct.[20]

  • Alkyne Homocoupling: The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[21][22] Ensure your reaction is under an inert atmosphere.

Q9: Can I perform a Sonogashira coupling without a copper co-catalyst?

A9: Yes, copper-free Sonogashira couplings are possible and can be advantageous in cases where alkyne homocoupling is a significant issue.[20][21] These reactions often require a different set of conditions, such as a specific palladium/ligand system and a suitable base.

Catalyst SystemBaseSolventTemperatureNotes
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMFRoom Temp - 80°CClassical conditions, but prone to alkyne homocoupling.[15][20]
Pd(OAc)₂ / Bulky LigandCs₂CO₃Toluene80 - 110°CCopper-free conditions can minimize homocoupling.[21]

General conditions for Sonogashira couplings.

Experimental Protocols

General Considerations for All Reactions:
  • All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the vial with a septum and purge with argon for 5-10 minutes.

  • In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if necessary) in the reaction solvent.

  • Add the catalyst solution to the reaction vial via syringe.

  • Add the desired anhydrous, degassed solvent (e.g., toluene, dioxane) to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[23]

  • Seal the vial with a septum and purge with argon for 5-10 minutes.[23]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand if required.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to a concentration of 0.1-0.5 M with respect to the limiting reagent.[23]

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[23]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[23]

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[23]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[23]

  • Purify the crude product by flash column chromatography.[23]

Protocol 3: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

  • If using a copper co-catalyst, add CuI (4-10 mol%).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add the desired anhydrous, degassed solvent (e.g., DMF, THF, or triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) and the amine base (e.g., triethylamine, 2-3 equiv.) via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Inert Verify Inert Atmosphere (Ar/N₂) Start->Check_Inert Check_Inert->Start Issue Found Check_Reagents Assess Reagent Quality (Purity, Anhydrous, Degassed) Check_Inert->Check_Reagents Atmosphere OK Check_Reagents->Start Issue Found Check_Catalyst Confirm Catalyst Activity (Fresh Pre-catalyst?) Check_Reagents->Check_Catalyst Reagents OK Check_Catalyst->Start Issue Found Screen_Ligands Screen Different Ligands (Bulky, Electron-Rich) Check_Catalyst->Screen_Ligands Catalyst OK Optimize_Base Optimize Base (Strength, Solubility) Screen_Ligands->Optimize_Base Optimize_Temp Vary Temperature Optimize_Base->Optimize_Temp Optimize_Solvent Change Solvent Optimize_Temp->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Caption: A systematic workflow for troubleshooting failed coupling reactions.

General Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII Lₙ(R¹)Pd(II)(X) OxAdd->PdII Transmetal Transmetalation / Amine Coordination PdII->Transmetal R²-M or R²-NH₂ Intermediate Lₙ(R¹)Pd(II)(R²) Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-bromo-8-aminoquinoline. The choice of solvent is not merely an incidental experimental parameter; it is a critical determinant of reaction success, influencing everything from solubility and stability to reaction kinetics and product selectivity. This guide is structured to provide field-proven insights and troubleshoot common issues encountered during the chemical manipulation of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 5-bromo-8-aminoquinoline, and how should I choose a solvent for my reaction?

A1: The solubility of 5-bromo-8-aminoquinoline is dictated by the interplay of its aromatic quinoline core, the polar amino group, and the halogen substituent. A comprehensive solvent screen is always recommended. Generally, it exhibits good solubility in polar aprotic solvents and moderate solubility in some polar protic and non-polar aromatic solvents.

Causality: The 8-amino group can engage in hydrogen bonding, making it soluble in protic solvents, while the large aromatic system allows for dissolution in solvents like toluene or dioxane through π-π stacking and van der Waals interactions. Polar aprotic solvents like DMF and DMSO are excellent at solvating the molecule due to their high dielectric constants and ability to dissolve a wide range of organic and inorganic reagents used in coupling reactions.[1][2]

Data Summary: Solubility & Reactivity Overview

Solvent ClassExample SolventsSolubility of 5-bromo-8-aminoquinolineTypical Suitability for ReactionsKey Considerations
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN), DioxaneHighExcellent for Suzuki, Buchwald-Hartwig, Sonogashira couplings.Can be difficult to remove under vacuum. Dioxane should be used with caution and checked for peroxides.[3][4]
Polar Protic Ethanol, Methanol, WaterModerate to LowVariable. Can be used in aqueous Suzuki couplings or as co-solvents.May act as a competing nucleophile or interfere with bases. Can decrease reactivity by solvating nucleophiles.[5][6]
Non-Polar Aromatic Toluene, XyleneModerateGood for Buchwald-Hartwig and some Suzuki couplings.Excellent for azeotropic removal of water. Lower solubility of inorganic bases can be a limitation.[3][7]
Non-Polar Aliphatic Hexane, HeptaneVery LowPoor. Primarily used for purification (recrystallization, column chromatography).Not suitable as a primary reaction solvent due to poor solubility of the substrate and most catalysts/reagents.
Ethers Tetrahydrofuran (THF)ModerateGood, but with caution. Often used in cross-coupling.Can sometimes promote the formation of palladium black (catalyst decomposition).[8] Must be dry and free of peroxides.
Q2: My UV-Vis/Fluorescence spectrum of 5-bromo-8-aminoquinoline looks different from a colleague's. Could the solvent be the cause?

A2: Absolutely. The photophysical properties of aminoquinolines are highly sensitive to the solvent environment.[9] This phenomenon, known as solvatochromism, arises from changes in the energy gap between the ground and excited states due to differential stabilization by the solvent.

Expert Insight: In protic solvents like ethanol or water, you will likely observe a decrease in fluorescence intensity and changes in the emission wavelength compared to aprotic solvents like acetonitrile or toluene.[9][10] This is due to intermolecular hydrogen bonding between the solvent and the aminoquinoline's nitrogen atoms, which can provide a non-radiative decay pathway, quenching fluorescence. Always report the solvent used when recording spectroscopic data.

Q3: How does intramolecular hydrogen bonding in 5-bromo-8-aminoquinoline affect its reactivity?

A3: The 8-aminoquinoline scaffold is known to form a weak intramolecular hydrogen bond between the amino group's hydrogen and the quinoline ring's nitrogen (N1).[11][12] This interaction can influence the conformation of the molecule and the nucleophilicity of the 8-amino group.

Mechanistic Impact: Protic solvents can disrupt this internal hydrogen bond by forming stronger intermolecular hydrogen bonds. This can alter the electronic properties and steric accessibility of the amino group, potentially affecting its reactivity in reactions like acylation or alkylation. Conversely, in non-polar, aprotic solvents, the intramolecular bond is more persistent, which may be a factor in directing certain reactions.

Troubleshooting Guide

Issue 1: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) has a low yield or fails completely.
  • Potential Cause A: Poor Reagent/Catalyst Solubility. The catalytic cycle can stall if any key component—the substrate, the boronic acid/amine, the base, or the catalyst complex—is not sufficiently soluble.

    • Solution: Switch to a solvent with a better overall solubility profile, such as DMF or a 2-methyl-THF/water mixture for Suzuki reactions. For Buchwald-Hartwig aminations, toluene or dioxane are common starting points, but if solubility is an issue, a more polar solvent like DMF might be necessary.[3][13]

  • Potential Cause B: Catalyst Deactivation. The active Pd(0) catalyst is sensitive and can decompose (forming palladium black), especially at high temperatures or in the presence of oxygen.[13]

    • Solution: Ensure your solvent is rigorously degassed before use. Some solvents are better at stabilizing the catalytic species than others. For example, while THF is common, anecdotal reports suggest it can sometimes promote catalyst decomposition.[8] Toluene is often a more robust choice for high-temperature reactions.

  • Potential Cause C: Incompatible Base-Solvent Pairing. The effectiveness of the base is highly dependent on the solvent. An inorganic base like K₂CO₃ or K₃PO₄ will have very low solubility in toluene but is effective in DMF or aqueous mixtures.[14]

    • Solution: Match your base to your solvent. For non-polar solvents like toluene, consider an organic base like NaOt-Bu or LiHMDS. For polar solvents like DMF or aqueous systems, inorganic bases are often a better choice.

Issue 2: I'm observing significant hydrodehalogenation (replacement of Br with H) or Glaser-type homocoupling (in Sonogashira reactions).
  • Potential Cause: Solvent-Mediated Side Reactions.

    • Hydrodehalogenation: Protic solvents (especially alcohols) can sometimes act as a hydride source in the presence of a palladium catalyst and a base, leading to the undesired reduction of the C-Br bond.

      • Solution: Switch to an aprotic solvent system like dioxane, toluene, or DMF. Ensure all reagents are anhydrous if possible.

    • Glaser Homocoupling: This side reaction in Sonogashira couplings is often promoted by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[15]

      • Solution: While meticulous degassing of the solvent is the primary solution, the choice of solvent can influence oxygen solubility. Additionally, performing the reaction in the amine base itself (e.g., triethylamine) can sometimes minimize this side reaction. For sensitive substrates, consider a copper-free Sonogashira protocol.[15]

Experimental Workflow & Solvent Influence Diagrams

The following diagrams illustrate the critical role of solvent choice in a typical experimental workflow and its potential impact on reaction outcomes.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents (5-Br-8-NH2Q, Coupling Partner, Base) solvent_choice Select & Degas Solvent prep_reagents->solvent_choice setup Combine Reagents Under Inert Atmosphere solvent_choice->setup prep_catalyst Prepare Catalyst System (Pd source + Ligand) prep_catalyst->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Column/Recrystallization) extract->purify

Caption: General experimental workflow highlighting solvent selection.

G cluster_solvents Solvent Choice cluster_outcomes Potential Outcomes start 5-Bromo-8-Aminoquinoline + Coupling Partner + Catalyst + Base aprotic Polar Aprotic (DMF, Dioxane) start->aprotic Fast kinetics, good solubility protic Polar Protic (EtOH, H2O) start->protic H-bonding effects, potential side reactions nonpolar Non-Polar (Toluene) start->nonpolar Good for high temps, solubility issues? outcome_good High Yield Desired Product aprotic->outcome_good outcome_fail Catalyst Decomposition / No Reaction aprotic->outcome_fail outcome_slow Slow / Incomplete Reaction protic->outcome_slow outcome_bad Side Products (Hydrodehalogenation) protic->outcome_bad protic->outcome_fail nonpolar->outcome_good nonpolar->outcome_slow nonpolar->outcome_fail

Caption: Influence of solvent class on reaction pathways.

Key Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of 5-bromo-8-aminoquinoline. The choice of solvent, base, and ligand is critical and may require optimization.

Materials:

  • 5-bromo-8-aminoquinoline

  • Amine coupling partner (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Solvent Preparation (CRITICAL): Sparge the chosen solvent (e.g., Toluene) with argon or nitrogen for at least 30 minutes to remove dissolved oxygen. Using an anhydrous grade of solvent is essential.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-8-aminoquinoline (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.5 equiv), the base (1.5-2.0 equiv), and the degassed solvent.

    • Expert Note: If using NaOt-Bu, it is a strong base and should be handled in a glovebox if possible. It is typically used with non-polar solvents like toluene.[16] If using a milder base like K₃PO₄, a more polar solvent like dioxane or DMF may be required to achieve sufficient solubility and reactivity.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench carefully with water or saturated aqueous NH₄Cl.

  • Extraction: Separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Bromoquinolin-8-amine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the One-Dimensional Spectrum

In the fields of medicinal chemistry and materials science, the unequivocal structural confirmation of synthesized molecules is not merely a procedural step but the bedrock of all subsequent research. For substituted heterocyclic compounds like 5-Bromoquinolin-8-amine, a precursor with significant potential in drug development, relying solely on one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be fraught with ambiguity. Signal overlap in the aromatic region, complex spin-spin coupling, and the inability to definitively place substituents on the quinoline core necessitate a more powerful analytical approach.

This guide provides an in-depth comparison of a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—as a synergistic and self-validating system for the structural elucidation of this compound. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental choices, demonstrating how these techniques, when used in concert, provide an unambiguous map of atomic connectivity.

The Strategic Application of 2D NMR: A Multi-Layered Approach

The power of 2D NMR lies in its ability to disperse spectral information across two frequency dimensions, revealing correlations between nuclei that are impossible to discern in a 1D spectrum.[1] Our strategy employs a logical workflow where each experiment builds upon the information provided by the last, creating a comprehensive and internally consistent structural picture.

G cluster_workflow 2D NMR Structural Validation Workflow A 1D ¹H & ¹³C NMR (Initial Hypothesis) B ¹H-¹H COSY (Identify Spin Systems) A->B Proton Connectivity C ¹H-¹³C HSQC (Assign C-H Pairs) B->C Direct C-H Attachment D ¹H-¹³C HMBC (Connect Fragments & Quats) C->D Long-Range Connectivity E Unambiguous Structure (Validated) D->E Final Confirmation

Caption: A logical workflow for 2D NMR-based structural validation.

  • Correlation Spectroscopy (COSY): This is the foundational experiment for mapping the proton framework. It identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[2] For this compound, COSY is essential for tracing the connectivity within the two distinct aromatic rings.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal directly to the carbon atom it is attached to (one-bond ¹JCH coupling).[1][3] Its primary strength is in resolving overlapping proton signals by spreading them out across the much wider ¹³C chemical shift range, providing definitive C-H assignments.[2]

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful experiment for piecing together the complete molecular skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[3] It is indispensable for identifying the placement of substituents and assigning quaternary (non-protonated) carbons, which are invisible in HSQC spectra.

Predicted Spectral Data for this compound

To validate the structure, we must first predict the expected correlations based on the known molecular framework. The numbering scheme used for assignments is shown below.

this compound Structure with Numbering

The following tables summarize the predicted chemical shifts and, more importantly, the key 2D NMR correlations that serve as our analytical benchmark.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in DMSO-d₆

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-2~8.6C-2: ~148
H-3~7.4C-3: ~122
H-4~8.7C-4: ~135
H-6~7.2C-4a: ~138
H-7~7.5C-5: ~109
NH₂~6.5 (broad)C-6: ~128
C-7: ~115
C-8: ~145
C-8a: ~139

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Table 2: Comparative Guide to Predicted 2D NMR Correlations

Proton (¹H)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
H-2 H-3C-2C-3, C-4, C-8a
H-3 H-2, H-4C-3C-2, C-4, C-4a
H-4 H-3C-4C-2, C-4a, C-5, C-8a
H-6 H-7C-6C-5, C-7, C-8, C-4a
H-7 H-6C-7C-5, C-8, C-8a
NH₂ NoneNoneC-7, C-8, C-8a

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the key steps for acquiring high-quality 2D NMR data.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of purified this compound.[2]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube. DMSO-d₆ is often a good choice for aromatic amines as it can help in observing the NH₂ protons.[4]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication may be applied if necessary. The solution must be clear and free of particulate matter.

B. NMR Data Acquisition

  • Initial 1D Spectra: Acquire a standard 1D ¹H spectrum to check sample concentration and purity, and to correctly reference the spectrum (e.g., to the residual solvent peak). This spectrum is crucial for determining the spectral width needed for all subsequent experiments.[2] Following this, acquire a ¹³C{¹H} spectrum.

  • COSY Acquisition:

    • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum.

    • Data Points: Typically 2048 points in F2 and 256-512 increments in F1.

    • Scans: 2-4 scans per increment.

  • HSQC Acquisition:

    • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[5] This allows for editing, which can distinguish CH/CH₃ from CH₂ signals.

    • Spectral Width: F2 (¹H) should match the COSY experiment; F1 (¹³C) should encompass all expected carbon signals (e.g., 0-160 ppm).

    • Scans: 4-8 scans per increment to achieve good signal-to-noise.

  • HMBC Acquisition:

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Spectral Width: Same as the HSQC experiment.

    • Long-Range Coupling Delay: Optimize the delay for an average long-range J-coupling of 8-10 Hz.

    • Scans: 8-16 scans per increment, as correlations can be weaker than in HSQC.

Data Interpretation: Assembling the Structural Puzzle

The validation of the this compound structure is achieved by cross-referencing the data from all three 2D experiments against the predictions in Table 2.

  • COSY Analysis: The COSY spectrum will reveal two isolated spin systems. The first will show correlations between H-2, H-3, and H-4, confirming the proton sequence on the pyridine ring. The second will show a clear correlation between H-6 and H-7 on the carbocyclic ring. The absence of correlations between these two systems confirms they are not adjacent.

  • HSQC Analysis: The HSQC spectrum provides the direct C-H attachments. Each proton (H-2, H-3, H-4, H-6, H-7) will show a single correlation to its respective carbon, confirming the assignments made in Table 1.

  • HMBC Analysis - The Definitive Proof: The HMBC spectrum connects the isolated fragments and places the substituents. The diagram below highlights the critical correlations that lock the structure in place.

Caption: Key HMBC correlations confirming the molecular skeleton.

  • Connecting the Rings: The proton H-4 is crucial. It will show a correlation to the quaternary bridgehead carbon C-8a and the bromine-substituted carbon C-5. This definitively links the pyridine ring to the carbocyclic ring and places the bromine at position 5.

  • Confirming Substituent Positions: The proton H-7 will show correlations to the bromine-bearing C-5 and the amine-bearing C-8. Critically, the amine protons (NH₂) should show correlations to C-7 and the bridgehead C-8a. The convergence of these correlations provides unambiguous proof of the 8-amino substitution pattern.

Conclusion

The structural validation of this compound serves as a clear example of the necessity of a multi-pronged analytical strategy. While 1D NMR can suggest a structure, it lacks the definitive resolving power for complex isomers. The synergistic application of COSY, HSQC, and HMBC creates a robust, self-validating dataset. By systematically identifying proton networks (COSY), assigning direct C-H pairs (HSQC), and finally connecting all molecular fragments through long-range correlations (HMBC), we can achieve an unambiguous structural assignment with the highest degree of confidence, a non-negotiable standard for professionals in research and drug development.

References

A Comparative Guide to 5-Bromoquinolin-8-amine and Its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold and the Significance of Isomeric Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of this bicyclic heterocycle with substituents like halogens and amines allows for the fine-tuning of its physicochemical and biological properties. The precise placement of these functional groups—its isomerism—is not a trivial detail; it profoundly dictates the molecule's three-dimensional shape, electronic distribution, and capacity for interaction with biological targets.[3]

This guide provides a comparative analysis of 5-Bromoquinolin-8-amine and its positional isomers. We will delve into their synthesis, physicochemical characteristics, spectroscopic differentiation, and reported biological activities. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how isomeric variations in the bromoquinolin-amine framework can be leveraged to optimize drug candidates.

Comparative Physicochemical Properties

The position of the bromo and amino substituents on the quinoline core significantly alters the molecule's fundamental physical and chemical properties. These differences, summarized in Table 1, influence everything from solubility and membrane permeability to reactivity in subsequent synthetic steps. For instance, the relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom (-Br) impact the overall dipole moment and basicity (pKa) of the molecule.

PropertyThis compound5-Bromoquinolin-3-amine7-Bromoquinolin-8-amine (Derivative Precursor)8-Bromoquinolin-5-amine
Molecular Formula C₉H₇BrN₂[4][5]C₉H₇BrN₂[6]C₉H₇BrN₂C₉H₇BrN₂
Molecular Weight 223.07 g/mol [4][7]223.07 g/mol [6]223.07 g/mol 223.07 g/mol
CAS Number 53472-18-7[4][7]1330754-37-4[6]N/A (Precursor: 5-amino-7-bromoquinolin-8-ol)[8]N/A
Appearance SolidSolidSolidSolid
Predicted Boiling Point 353.3°C at 760 mmHg[7]Not availableNot availableNot available
Predicted pKa ~3.5 (for the quinolinium ion)Expected to be lower than 8-amino isomersExpected to be higher than 5-amino isomersExpected to be higher than 5-amino isomers
Predicted LogP 2.6[4]> 2.5> 2.5> 2.5

Note: Experimental data for all isomers are not consistently available in public literature. Predicted values and data from closely related structures are used for comparative context.

Synthesis and Isomeric-Driven Reactivity

The synthesis of bromoquinolin-amine isomers often involves multi-step sequences, typically starting with a substituted aniline or quinoline. The choice of synthetic route is critical for controlling the final substitution pattern.

A common strategy involves the bromination of an aminoquinoline or the amination of a bromoquinoline. The inherent reactivity of the quinoline ring dictates the outcome. Electrophilic substitution (like bromination) on the quinoline ring primarily occurs on the benzene ring portion, favoring positions C5 and C8.[2] The presence of an activating amino group or a deactivating bromo group will further direct the position of subsequent substitutions.

For example, the synthesis of 5-bromo-8-nitroisoquinoline (a related scaffold) is achieved by first brominating isoquinoline with N-bromosuccinimide (NBS) in strong acid at low temperatures to favor the 5-position, followed by nitration.[9][10] A similar regioselective control is essential for producing specific bromoquinolin-amine isomers.

The bromine atom serves as a versatile handle for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[11] The steric hindrance and electronic environment around the C-Br bond, dictated by the position of the amino group and the ring nitrogen, will affect the efficiency and outcome of these coupling reactions.

Experimental Protocol: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction

This protocol details a common method for introducing a bromine atom at the 5-position, starting from 5-aminoquinoline. This bromoquinoline can then be further functionalized, for example, by nitration followed by reduction to introduce an amino group at a different position.

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic primary amine into a halide via a diazonium salt intermediate. The choice of copper(I) bromide is crucial as it catalyzes the displacement of the diazonium group by a bromide ion.

Step-by-Step Methodology:

  • Diazotization: Dissolve 5-aminoquinoline (1 equivalent) in an aqueous solution of hydrobromic acid (48%). Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.2 equivalents) dropwise, ensuring the temperature remains below 5°C. Stir for 5-10 minutes after addition is complete. Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr. Heat this solution to approximately 75°C.

  • Add the cold diazonium salt solution from Step 2 dropwise to the hot copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed. Causality: The heated CuBr solution facilitates the catalytic cycle for the substitution reaction.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Basify the reaction mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude 5-bromoquinoline.

  • Validation: Purify the product by column chromatography on silica gel. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to literature values.[12]

Workflow for Synthesis and Structural Validation

The following diagram outlines the logical workflow from synthesis to the definitive structural confirmation of a bromoquinolin-amine isomer.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start Starting Material (e.g., Aminoquinoline) reaction Chemical Reaction (e.g., Diazotization, Bromination) start->reaction workup Work-up & Crude Purification reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr Characterization ms Mass Spectrometry (MS) recrystallization->ms Characterization ir IR Spectroscopy recrystallization->ir Characterization purity Purity Assessment (HPLC, TLC) recrystallization->purity Characterization final_product Validated Isomer purity->final_product >95% Pure

Caption: Workflow from synthesis to validated pure isomer.

Spectroscopic Differentiation of Isomers

Spectroscopic techniques are indispensable for distinguishing between positional isomers.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions. For example, in this compound, the protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-6, H-7) will exhibit distinct signals. The absence of a proton at C5 and C8 confirms the substitution pattern. In contrast, an isomer like 8-Bromoquinolin-5-amine would show a different set of signals and coupling constants, particularly for the protons adjacent to the substituents (H-4, H-6, H-7).

  • ¹³C NMR Spectroscopy: The carbon spectrum provides definitive evidence of the substitution pattern. The signals for the carbon atoms directly bonded to the bromine and amino groups will show characteristic shifts.

  • Mass Spectrometry (MS): While MS provides the molecular weight, confirming the elemental composition, high-resolution mass spectrometry can help distinguish isomers through their fragmentation patterns. The presence of bromine is easily identified by the characteristic M and M+2 isotopic peaks of approximately equal intensity.[13]

Spectroscopic TechniqueInformation ProvidedHow it Differentiates Isomers
¹H NMR Chemical shift, integration, and coupling constants of protons.The unique electronic environment of each proton in an isomer results in a distinct "fingerprint" spectrum.
¹³C NMR Number and chemical environment of carbon atoms.The chemical shifts of carbons directly attached to Br and NH₂ are highly diagnostic of their positions.
IR Spectroscopy Presence of functional groups (N-H, C-N, C-Br).Subtle shifts in N-H stretching frequencies can indicate differences in intramolecular hydrogen bonding, which is position-dependent.
Mass Spectrometry Molecular weight and fragmentation patterns.While isomers have the same molecular weight, their fragmentation in the mass spectrometer can differ based on bond strengths, providing structural clues.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is exquisitely dependent on their substitution pattern.[3] The positions of the bromo and amino groups influence the molecule's ability to fit into the binding pocket of a target protein and form key interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions.

  • Anticancer Activity: Brominated quinolines have shown significant antiproliferative activity.[14] Studies on different isomers often reveal that a specific substitution pattern is optimal for activity against a particular cancer cell line. For instance, a comparative study of quinoline and isoquinoline derivatives showed that the position of the ring nitrogen was critical for inhibitory activity against HER2-positive breast cancer cells.[3] The steric bulk of the bromine and the hydrogen-bonding capability of the amine group are critical determinants of target engagement.

  • Antimicrobial Activity: 8-Hydroxyquinoline derivatives are well-known for their antimicrobial properties, which are often linked to their ability to chelate metal ions essential for microbial enzymes.[8][15] The introduction of a bromine atom and an amino group can modulate this chelating ability and the compound's lipophilicity, thereby affecting its uptake by microbial cells and its overall efficacy.[16] For example, 5-sulphonamido-8-hydroxyquinoline derivatives have shown potent activity against Gram-negative bacteria.[17]

The stereochemistry and specific isomeric form can dramatically impact biological activity, often with one isomer being highly active while others are inert or even toxic.[18][19][20]

SAR cluster_isomer Isomeric Structure cluster_target Biological Target cluster_activity Biological Activity IsomerA Isomer A (e.g., 5-Br, 8-NH₂) Steric Profile A Electronic Distribution A H-Bonding Potential A Target Binding Site (Enzyme/Receptor) IsomerA->Target:port Good Fit (Favorable Interactions) IsomerB Isomer B (e.g., 8-Br, 5-NH₂) Steric Profile B Electronic Distribution B H-Bonding Potential B IsomerB->Target:port Poor Fit (Steric Clash/Repulsion) HighActivity High Activity Target->HighActivity Binding Event LowActivity Low/No Activity Target->LowActivity No Binding

Caption: Isomeric differences dictate binding and activity.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized isomers on a cancer cell line.

Rationale: The MTT assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of each bromoquinolin-amine isomer in DMSO. Perform serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Only viable cells with active metabolism can convert MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.

Conclusion

The comparative analysis of this compound and its positional isomers underscores a fundamental principle in medicinal chemistry: structure dictates function. Seemingly minor changes in the placement of bromo and amino groups on the quinoline scaffold lead to significant and measurable differences in physicochemical properties, spectroscopic signatures, and, most importantly, biological activity. For researchers in drug discovery, a thorough understanding and systematic evaluation of these isomers are not merely academic exercises but essential steps in the rational design of more potent and selective therapeutic agents. The experimental frameworks provided in this guide offer a robust starting point for such investigations.

References

A Comparative Spectroscopic Guide to 5-Bromo- and 7-Bromo-8-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and materials science, substituted quinolines are a cornerstone, with their derivatives forming the backbone of numerous pharmacologically active agents. The precise placement of substituents on the quinoline scaffold is a critical determinant of a molecule's electronic, steric, and, consequently, biological properties. This guide provides an in-depth spectroscopic comparison of two isomeric compounds: 5-bromo-8-aminoquinoline and 7-bromo-8-aminoquinoline.

The strategic positioning of the bromine atom, an electron-withdrawing group, in conjunction with the electron-donating amino group at the C8 position, profoundly influences the electron density distribution across the aromatic system. These subtle yet significant electronic perturbations manifest as distinct signatures in various spectroscopic analyses. Understanding these differences is paramount for unambiguous structural elucidation, quality control in synthesis, and for predicting the chemical behavior of these important synthons.

This guide will delve into a comparative analysis of their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. While experimental data for 5-bromo-8-aminoquinoline is available for a robust characterization, the spectroscopic profile for 7-bromo-8-aminoquinoline will be constructed based on established principles of spectroscopy and data from closely related analogs, due to the limited availability of its experimental spectra in the public domain.

Molecular Structures

The isomeric relationship between 5-bromo-8-aminoquinoline and 7-bromo-8-aminoquinoline is visualized below. The key distinction is the position of the bromine atom on the carbocyclic ring of the quinoline system.

Caption: Chemical structures of 5-bromo-8-aminoquinoline and 7-bromo-8-aminoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. The electronic effects of the amino and bromo substituents are expected to cause significant and predictable shifts in the NMR spectra of these isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted quinoline is characterized by a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-donating amino group (-NH₂) at the C8 position will generally shield the protons on the carbocyclic ring, causing them to resonate at a higher field (lower ppm) compared to unsubstituted quinoline. Conversely, the electron-withdrawing bromine atom will deshield adjacent protons, shifting their signals to a lower field (higher ppm).

Comparative Analysis:

  • 5-Bromo-8-aminoquinoline: The bromine at C5 is expected to strongly deshield the proton at C6. The protons on the heterocyclic ring (H2, H3, H4) will also be influenced, though to a lesser extent.

  • 7-Bromo-8-aminoquinoline: In this isomer, the bromine at C7 will deshield the protons at C6 and C5. The absence of a substituent at C5 will result in a different splitting pattern for the protons on the carbocyclic ring compared to the 5-bromo isomer.

Proton 5-Bromo-8-aminoquinoline (Predicted, ppm) 7-Bromo-8-aminoquinoline (Predicted, ppm) Rationale for Predicted Differences
H2~8.7~8.7Remote from substitution, minor change expected.
H3~7.4~7.4Remote from substitution, minor change expected.
H4~8.1~8.1Remote from substitution, minor change expected.
H5-~7.8In the 7-bromo isomer, H5 is deshielded by the anisotropic effect of the heterocyclic ring.
H6~7.6~7.5In the 5-bromo isomer, H6 is strongly deshielded by the adjacent bromine. In the 7-bromo isomer, H6 is also deshielded by the adjacent bromine.
H7~7.1-In the 5-bromo isomer, H7 is shielded by the adjacent amino group.
-NH₂~4.0-5.0 (broad)~4.0-5.0 (broad)Chemical shift is variable and depends on solvent and concentration.

Note: The predicted chemical shifts are estimations based on substituent effects on the quinoline ring system. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide insights into the electronic environment of each carbon atom. The carbon atom directly attached to the bromine (C-Br) will be significantly deshielded. The carbon bearing the amino group (C-NH₂) will be shielded. The substituent effects on the chemical shifts of other carbons can be predicted based on their positions relative to the electron-donating and electron-withdrawing groups.

Comparative Analysis:

  • 5-Bromo-8-aminoquinoline: The C5 will be significantly deshielded due to the direct attachment of bromine. The C8 will be shielded by the amino group.

  • 7-Bromo-8-aminoquinoline: The C7 will be deshielded by the bromine, and the C8 will be shielded by the amino group. The different substitution pattern will lead to distinct chemical shifts for all carbons in the carbocyclic ring compared to the 5-bromo isomer.

Carbon 5-Bromo-8-aminoquinoline (Predicted, ppm) 7-Bromo-8-aminoquinoline (Predicted, ppm) Rationale for Predicted Differences
C2~148~148Remote from substitution, minor change expected.
C3~122~122Remote from substitution, minor change expected.
C4~136~136Remote from substitution, minor change expected.
C4a~128~128Minor changes expected.
C5~108 (C-Br)~127C5 is directly bonded to bromine in the 5-bromo isomer, causing significant deshielding.
C6~129~125Different electronic environment due to the position of bromine.
C7~115~110 (C-Br)C7 is directly bonded to bromine in the 7-bromo isomer, causing significant deshielding.
C8~140 (C-NH₂)~142 (C-NH₂)Shielded by the amino group in both isomers.
C8a~138~138Minor changes expected.

Note: Predicted values are based on general substituent effects and data from analogous compounds.

Experimental Protocol for NMR Spectroscopy

A Comparative Guide to the Reactivity of 5-Bromoquinolin-8-amine and Other Bromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged heterocycle through the introduction of various substituents is a key strategy in the discovery and development of new drugs. Bromoquinolines, in particular, serve as versatile synthetic intermediates, amenable to a wide range of cross-coupling and substitution reactions. This guide provides an in-depth technical comparison of the reactivity of 5-Bromoquinolin-8-amine with other commercially available bromoquinoline isomers, offering insights into the electronic and steric factors that govern their chemical behavior.

The Electronic and Steric Landscape of Bromoquinolines: A Foundation for Understanding Reactivity

The reactivity of a bromoquinoline isomer is fundamentally dictated by the position of the bromine atom and the electronic nature of other substituents on the quinoline ring. The quinoline nucleus itself is an electron-deficient aromatic system due to the presence of the nitrogen atom, which withdraws electron density through an inductive effect. This inherent electronic property influences the susceptibility of the various positions to nucleophilic and electrophilic attack.

The position of the bromine atom significantly impacts the electronic environment of the C-Br bond. For instance, in positions C-2 and C-4, which are ortho and para to the ring nitrogen, the carbon atom is more electron-deficient, potentially influencing the oxidative addition step in palladium-catalyzed reactions. Conversely, bromine at positions on the carbocyclic ring (C-5, C-6, C-7, C-8) will have a different electronic environment.

Furthermore, the presence of other substituents, such as the amino group in this compound, introduces additional electronic and steric considerations. The amino group is a strong electron-donating group through resonance, which can increase the electron density of the quinoline ring system. However, its ability to coordinate with metal catalysts can also influence the reaction pathways. Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, is another critical factor.[1] The proximity of substituents to the bromine atom can hinder the approach of bulky reagents or catalysts.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the reactivity of this compound and other bromoquinoline isomers in three pivotal synthetic reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] The success of this reaction with bromoquinolines is highly dependent on the choice of catalyst, ligand, base, and solvent.[2]

While direct side-by-side comparative studies are limited, we can infer the relative reactivity of different bromoquinoline isomers based on available data and electronic principles.

Table 1: Illustrative Conditions and Yields for Suzuki-Miyaura Coupling of Various Bromoquinolines

Bromoquinoline IsomerArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-90Not Specified[2]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (Pd precatalyst)Not SpecifiedNot SpecifiedNot SpecifiedHigh[4]
6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMFNot SpecifiedHigh (68-81%)[5]
8-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(dppf)Cl₂K₃PO₄THF/H₂O7085[6]
5,7-DibromoquinolineVarious boronic acidsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Analysis of this compound Reactivity:

For this compound, the 8-amino group can influence the Suzuki-Miyaura coupling in several ways:

  • Electronic Effect: The electron-donating nature of the amino group can increase the electron density at the C-5 position, potentially making the oxidative addition of the C-Br bond to the palladium(0) catalyst slower compared to bromoquinolines without such a substituent.

  • Coordinating Effect: The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst. This coordination can either be beneficial, by stabilizing the catalytic species, or detrimental, by inhibiting the catalytic cycle. To mitigate this, the amino group is often protected (e.g., as an amide) prior to the coupling reaction.

  • Steric Hindrance: The 8-amino group is in the peri-position to the C-1 of the quinoline ring, which could introduce some steric hindrance, although it is not directly adjacent to the C-5 bromine.

Based on these factors, the reactivity of this compound in Suzuki-Miyaura coupling is expected to be moderate. Optimization of the reaction conditions, particularly the choice of a bulky, electron-rich phosphine ligand, will be crucial to achieve high yields.[8]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[9] This reaction is widely used to introduce amino groups onto aromatic and heteroaromatic rings.

Table 2: Illustrative Conditions and Yields for Buchwald-Hartwig Amination of Bromoquinolines

Bromoquinoline IsomerAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
6-Bromo-2-chloroquinolineVarious cyclic aminesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10][11]
3-Bromo-2-methylpyridine (analogous system)Various aminesPd₂(dba)₃ / (±)-BINAPNaOtBuToluene80-110Not Specified[12]
Lenalidomide-derived aryl bromides (analogous system)Alkyl- and aryl-aminesOptimized Pd catalystNot SpecifiedNot SpecifiedNot SpecifiedHigh[13]

Analysis of this compound Reactivity:

The reactivity of this compound in Buchwald-Hartwig amination will be governed by similar electronic and steric factors as in the Suzuki-Miyaura coupling. The 8-amino group can again influence the reaction through its electronic and coordinating effects. The choice of a suitable ligand is critical to overcome potential catalyst inhibition by the substrate.[14] For challenging substrates, sterically hindered phosphine ligands have proven to be effective.[12]

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[15] For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.[16]

In the case of bromoquinolines, the inherent electron-deficient nature of the quinoline ring makes them more susceptible to SNAr than a simple bromobenzene. However, for the reaction to proceed efficiently, additional activation is usually required. The reactivity order for halogens as leaving groups in SNAr is generally F > Cl ≈ Br > I, which is opposite to the trend in SN1 and SN2 reactions.[17] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[17]

Comparative Reactivity of Bromoquinoline Isomers in SNAr:

  • Positions 2 and 4: Bromoquinolines with the bromine at the C-2 or C-4 position are expected to be more reactive towards SNAr due to the strong electron-withdrawing effect of the adjacent nitrogen atom.

  • Positions on the Carbocyclic Ring (5, 6, 7, 8): Bromoquinolines with the bromine on the carbocyclic ring are generally less reactive in SNAr unless there are other strong electron-withdrawing groups present on the ring.

  • This compound: The 8-amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, this compound is expected to be significantly less reactive in SNAr reactions compared to bromoquinolines that lack electron-donating groups or possess electron-withdrawing groups. For SNAr to be a viable strategy with this substrate, the amino group would likely need to be converted into a strong electron-withdrawing group, or the reaction would require harsh conditions.

Experimental Protocols

The following are generalized, step-by-step protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for this compound and other bromoquinoline isomers. Note: These protocols should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of a Bromoquinoline
  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like sodium carbonate (2.0 mmol).[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[2]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromoquinoline
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4-2.5 equivalents).[12][18]

  • Reagent Addition: Add the bromoquinoline (1.0 equiv) and the amine coupling partner (1.2 equiv).[12]

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene, via syringe.[12]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)L(Amine)]+Br- [Ar-Pd(II)L(Amine)]+Br- Ar-Pd(II)L2-Br->[Ar-Pd(II)L(Amine)]+Br- Amine Coordination Ar-Pd(II)L(Amido) Ar-Pd(II)L(Amido) [Ar-Pd(II)L(Amine)]+Br-->Ar-Pd(II)L(Amido) Deprotonation (Base) Ar-Pd(II)L(Amido)->Pd(0)L2 Reductive Elimination (Ar-Amine) Experimental_Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent & Reagent Addition Solvent & Reagent Addition Inert Atmosphere->Solvent & Reagent Addition Heating & Stirring Heating & Stirring Solvent & Reagent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

References

A Comparative Guide to the Biological Activity of 5-Bromoquinolin-8-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a quintessential "privileged scaffold" in drug discovery. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutic agents. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This guide focuses on the 5-Bromoquinolin-8-amine framework, dissecting the biological significance of its core structure and providing a comparative analysis against its more complex and functionally diverse derivatives.

At its core, this compound combines three key structural features: the quinoline nucleus, a potential DNA intercalator and metal chelator; an amino group at the 8-position, which serves as a critical coordination site and hydrogen bond donor/acceptor; and a bromine atom at the 5-position, which enhances lipophilicity and acts as an electron-withdrawing group, influencing the molecule's electronic properties and serving as a synthetic handle for further derivatization.[3] While the parent compound serves as a foundational building block[4], it is the strategic modification of this core that has unlocked a wealth of potent biological activities. This guide will explore these structure-activity relationships, supported by experimental data and detailed methodologies, to provide researchers with a comprehensive understanding of this promising class of compounds.

Comparative Analysis of Biological Activities: From Core Structure to Potent Derivatives

The true potential of the 5-bromo-8-aminoquinoline scaffold is realized through chemical modification. Derivatives often exhibit significantly enhanced potency and selectivity compared to the parent structure. This section compares the anticancer and antimicrobial activities of various derivative classes, highlighting the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity: Targeting Tumor Proliferation and Key Enzymes

While data on the standalone anticancer activity of this compound is limited, the broader family of brominated quinolines has been a fertile ground for oncology research. Studies on closely related analogs, particularly 8-hydroxyquinolines, reveal that the brominated quinoline core is a potent pharmacophore.

A key strategy in enhancing anticancer efficacy involves modifying the 8-position and adding further substitutions. For instance, a structure-activity relationship study on brominated 8-substituted quinolines demonstrated that 5,7-dibromo-8-hydroxyquinoline possesses strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[5] The mechanism for this activity was linked to the induction of apoptosis and the inhibition of Topoisomerase I, a critical enzyme in DNA replication and a validated target for cancer chemotherapy.[5] This suggests that derivatives of this compound, which can chelate metals and potentially interact with DNA-associated enzymes, are promising candidates for anticancer drug development.

Further SAR studies have shown that substitutions at other positions are also critical. Electron-withdrawing substituents at the C-5 position, such as the bromine atom in our core compound, have been shown to improve anticancer activity.[6] The introduction of bulky alkoxy groups at the C-7 position can also be a beneficial modification for enhancing antiproliferative effects.[7]

CompoundCell LineIC50 (µg/mL)Mechanism of ActionReference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7Topoisomerase I Inhibition, Apoptosis Induction[5]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)25.6Topoisomerase I Inhibition, Apoptosis Induction[5]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)11.2Topoisomerase I Inhibition, Apoptosis Induction[5]

The data clearly indicates that di-bromination, particularly at the C-5 and C-7 positions of an 8-hydroxyquinoline, yields significant cytotoxic effects against various cancer cell lines. This underscores the importance of the halogenation pattern in driving anticancer activity.

Antimicrobial Activity: Disrupting Essential Bacterial and Fungal Processes

The 8-aminoquinoline scaffold is perhaps most famous for its role in antimalarial drugs. This inherent antimicrobial potential has been extensively explored, leading to the development of derivatives with broad-spectrum antibacterial and antifungal activities. The primary mechanism is often attributed to the compound's ability to chelate metal ions (e.g., Cu²⁺, Fe³⁺), which are essential cofactors for many microbial enzymes.[3] By sequestering these ions, the compounds disrupt vital metabolic pathways, leading to microbial cell death.

A notable class of derivatives are the 5-amino-7-bromoquinolin-8-yl sulfonates, which are structurally related to our core compound. These derivatives have been synthesized and tested against a panel of pathogenic microbes, demonstrating significant efficacy.[8][9] For example, certain sulfonate derivatives showed potent activity against both Gram-positive (Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[3][8]

PathogenInhibition Zone (mm)Standard Drug (mm)Reference
Staphylococcus aureus2224[3]
Klebsiella pneumoniae2527[3]
Pseudomonas aeruginosa2324[3]

These results highlight that derivatization of the 8-position hydroxyl group (analogous to the 8-amino group) into sulfonates is a successful strategy for creating potent antibacterial agents. The specific sulfonate moiety added can be further optimized to improve activity against specific pathogens.

Structure-Activity Relationship (SAR) Synthesis and Key Modification Sites

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The collective data allows for the synthesis of several key SAR principles for researchers looking to design new, more potent agents.

  • The C-8 Position: The amino group at C-8 is a critical anchor for biological activity. Its ability to coordinate with metal ions is fundamental to the antimicrobial mechanism. Derivatization of this amine, for instance by creating amides or sulfonamides, can modulate lipophilicity and steric bulk, fine-tuning the compound's activity and target specificity.[8]

  • The C-5 Position: The bromine atom at C-5 is not merely a passive feature. As an electron-withdrawing group, it influences the electronic distribution of the entire ring system, which can affect binding affinities.[6] Studies on related 8-hydroxyquinolines have shown that smaller, lipophilic, and electron-withdrawing groups at this position can enhance activity, while bulky substituents may be detrimental.[10]

  • The C-7 Position: This position is a prime site for modification to enhance biological activity. Introducing substituents here can create additional interactions with biological targets. For example, Mannich bases derived from 5-chloro-8-hydroxyquinoline showed higher activity against matrix metalloproteinases when the aminomethyl substitution was at C-7 rather than C-5.[6]

Caption: Key modification sites on the this compound scaffold.

Experimental Protocols: A Self-Validating System for Assessing Cytotoxicity

To ensure trustworthiness and reproducibility, a detailed experimental protocol for assessing the primary anticancer activity (cytotoxicity) is provided below. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is widely used to screen anticancer compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

1. Rationale and Causality: This protocol measures the ability of a compound to reduce cell viability. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured. A decrease in absorbance indicates a reduction in metabolic activity and, by extension, cell viability, reflecting the cytotoxic effect of the test compound.

2. Materials:

  • Cancer cell line (e.g., HeLa, HT29)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Test compounds (this compound and derivatives) dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

3. Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell control" (medium only, for background subtraction).

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow start Start: Culture Cells seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of potent therapeutic agents. While the parent compound itself has modest documented activity, its derivatives have shown significant promise in both anticancer and antimicrobial applications. The key to unlocking this potential lies in strategic derivatization, particularly at the C-7 and C-8 positions, and a clear understanding of the structure-activity relationships that govern efficacy.

Future research should focus on synthesizing novel libraries of this compound derivatives with diverse substitutions to further probe the SAR. Mechanistic studies, moving beyond initial cytotoxicity or growth inhibition assays, are crucial to identify specific molecular targets (such as Topoisomerase I) and pathways. By combining rational design with robust biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be realized, paving the way for the next generation of quinoline-based drugs.

References

A Comparative Guide to the Antimicrobial Activity of Halogenated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad range of biological activities. The introduction of halogen atoms to this scaffold has proven to be a highly effective strategy for modulating and enhancing antimicrobial potency. This guide provides a comparative analysis of the antimicrobial activity of various halogenated quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and performance against a spectrum of microbial pathogens, including drug-resistant strains. We will explore key classes, such as fluoroquinolones and other halogenated quinolines, and present a data-driven comparison of their efficacy. Furthermore, this guide furnishes detailed experimental protocols for antimicrobial susceptibility testing to ensure the reproducibility and validation of research findings in this critical area of drug discovery.

Introduction: The Quinoline Scaffold and the Influence of Halogenation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] Its derivatives are known for a wide array of biological activities, including antimalarial, anticancer, and, most notably, antimicrobial effects.[2][3]

The Strategic Role of Halogenation

The addition of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to the quinoline structure is a pivotal strategy in medicinal chemistry to enhance therapeutic efficacy. Halogenation can profoundly influence a molecule's physicochemical properties, such as:

  • Lipophilicity: Affecting the molecule's ability to penetrate bacterial cell membranes.

  • Electronic Effects: Modifying the reactivity and binding affinity of the compound to its molecular targets.

  • Metabolic Stability: Influencing the drug's half-life and bioavailability.

Structure-activity relationship (SAR) studies have consistently demonstrated that the type and position of the halogen substituent on the quinoline ring are critical determinants of antimicrobial potency and spectrum.[4][5] For example, a fluorine atom at the C-6 position and a halogen at the C-8 position are known to significantly enhance antibacterial activity.[4][6]

Key Classes of Halogenated Quinolines and Their Mechanisms of Action

Halogenated quinolines exert their antimicrobial effects through various mechanisms, with the most well-studied being the inhibition of bacterial DNA synthesis.

Fluoroquinolones: The DNA Gyrase and Topoisomerase IV Inhibitors

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics characterized by a fluorine atom at the C-6 position of the quinolone core.[7] Prominent examples include Ciprofloxacin and Norfloxacin.[8]

Mechanism of Action: Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to rapid cell death.[7]

Other Halogenated Quinolines: Emerging Agents Against Resistant Pathogens

Beyond the well-established fluoroquinolones, research into other halogenated quinolines has identified compounds with potent activity, particularly against drug-resistant, Gram-positive bacteria and biofilms.[9][10]

Biofilm Eradication: A significant advantage of some novel halogenated quinolines is their ability to eradicate bacterial biofilms.[9][11] Biofilms are communities of bacteria encased in a protective matrix, rendering them highly tolerant to conventional antibiotics.[9][10] Certain halogenated quinolines have demonstrated the ability to eliminate over 99.9% of biofilm cells of pathogens like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE).[9]

Mechanism of Action: While the exact mechanisms for all novel halogenated quinolines are still under investigation, some are believed to act differently from fluoroquinolones. For instance, some derivatives exhibit low hemolytic activity, suggesting their primary mechanism is not membrane disruption, a common mode of action for other biofilm-eradicating agents.[11]

Comparative Antimicrobial Spectrum and Potency

The antimicrobial efficacy of halogenated quinoline derivatives varies significantly based on their specific chemical structure and the target microorganism.

Structure-Activity Relationship (SAR) Insights
  • N-1 Substituent: A cyclopropyl group at the N-1 position generally enhances overall potency.[4]

  • C-5 Position: An amino group at the C-5 position also contributes to improved overall activity.[4][6]

  • C-7 Substituent: The group at the C-7 position, often a piperazine or pyrrolidine ring, influences the antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetic properties.[4][5]

  • C-8 Position: A halogen at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[4]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative halogenated quinoline derivatives against a panel of clinically relevant bacteria. A lower MIC value indicates higher potency.

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Key Findings & References
Fluoroquinolones
CiprofloxacinEnterobacteriaceae0.03–0.23Highly potent against a wide range of Gram-negative bacteria.[8]
Pseudomonas aeruginosa0.37Effective against this opportunistic pathogen.[8]
Staphylococcus aureus0.75Moderate activity against Gram-positive cocci.[8]
Novel Halogenated Quinolines
HQ 2 (a polar-functionalized HQ)MRSE 359840.44 (0.59 µM)Enhanced activity against MRSE planktonic cells.[10][12]
Various HQsMRSA, MRSE, VRE≤0.30 (≤0.39 µM)Potent antibacterial activity against drug-resistant Gram-positive pathogens.[13]
Iodo-Quinolines
Various DerivativesStaphylococcus epidermidis-All tested iodo-quinoline derivatives showed antibacterial effects against S. epidermidis.[14]
Klebsiella pneumoniae-No effect observed against this Gram-negative bacterium.[14]
8-Hydroxyquinoline Derivatives
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Gram-negative bacteria-Displayed high antigrowth activity against Gram-negative bacteria compared to the parent compound.[15]

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are for comparative purposes.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and comparable data, standardized methods for antimicrobial susceptibility testing are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Workflow for MIC and MBC Determination

The following diagram illustrates the key steps in determining the MIC and MBC of halogenated quinoline derivatives.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare stock solution of a halogenated quinoline derivative serial_dilution Perform 2-fold serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (bacteria, no drug) and negative (broth only) controls inoculate->controls incubate_mic Incubate at 37°C for 18-24 hours controls->incubate_mic read_mic Determine MIC: lowest concentration with no visible bacterial growth incubate_mic->read_mic plate_mbc Plate aliquots from clear wells (at and above MIC) onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC: lowest concentration that kills ≥99.9% of the initial inoculum incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution Method

Rationale: This method is preferred for its efficiency, requirement for small volumes of reagents, and its ability to provide quantitative results (MIC values). The use of Mueller-Hinton Broth is standard as it has low concentrations of inhibitors of common antibiotics.

Materials:

  • Halogenated quinoline derivative (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an overnight culture on an MHA plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: a. Prepare a stock solution of the halogenated quinoline derivative in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the test compound at the desired starting concentration to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (inoculum, no compound). f. Well 12 will serve as the negative control (MHB only).

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination: a. From each well that shows no visible growth (the MIC well and those with higher concentrations), plate 10-100 µL onto an MHA plate. b. Incubate the MHA plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Challenges and Future Perspectives

Despite the promise of halogenated quinolines, the emergence of antimicrobial resistance remains a significant challenge. Future research should focus on:

  • Novel Scaffolds and Substitutions: Synthesizing and evaluating new derivatives to overcome existing resistance mechanisms.[1]

  • Mechanism of Action Studies: Elucidating the molecular targets of novel compounds to understand their activity and potential for resistance development.

  • Combination Therapies: Investigating the synergistic effects of halogenated quinolines with other classes of antibiotics.

  • Optimizing for Safety: Ensuring that newly developed compounds exhibit low toxicity to mammalian cells.[9][13]

The synthetic tunability of the quinoline scaffold offers a rich platform for the development of the next generation of antimicrobial agents to combat the growing threat of infectious diseases.[10]

References

comparing the metal chelation properties of 5-Bromoquinolin-8-amine and 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision that can profoundly impact experimental outcomes and therapeutic efficacy. This guide provides an in-depth comparison of the metal chelation properties of two foundational bidentate ligands: 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (8-AQ). By examining their coordination chemistry, stability constants with various metal ions, and the influence of substitutions, this document aims to equip you with the necessary insights to make an informed choice for your specific application.

Introduction to Quinoline-Based Chelators

8-Hydroxyquinoline and its derivatives are renowned for their potent ability to bind metal ions, a property that underpins their diverse applications in medicine and research.[1][2][3] These molecules act as bidentate chelators, forming stable five-membered rings with metal ions through the nitrogen atom of the quinoline ring and the oxygen or nitrogen atom of the substituent at the 8-position.[4] This structural arrangement is highly favorable for chelation and is the basis for their wide-ranging biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][5]

Structural and Electronic Differences

The primary distinction between 8-hydroxyquinoline and 8-aminoquinoline lies in the donor atom at the 8-position: an oxygen atom in 8-HQ and a nitrogen atom in 8-AQ. This difference in the coordinating atom significantly influences the electronic properties and, consequently, the metal-binding affinities of these chelators. The hydroxyl group of 8-HQ is deprotonated upon chelation, forming a more ionically bonded complex with the metal ion. In contrast, the amino group of 8-AQ coordinates via its lone pair of electrons, forming a coordinate covalent bond.

The introduction of substituents onto the quinoline ring, such as a bromine atom at the 5-position, can further modulate the chelation properties. Halogenation, for instance, is known to alter the electronic density and lipophilicity of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes.

G cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 8-Aminoquinoline (8-AQ) HQ_structure HQ_structure AQ_structure AQ_structure

Caption: Chemical structures of 8-Hydroxyquinoline and 8-Aminoquinoline.

Comparative Analysis of Metal Chelation Properties

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value signifies a more stable complex. The following table presents a compilation of stability constants for 8-hydroxyquinoline and 8-aminoquinoline with several divalent metal ions.

Metal Ion8-Hydroxyquinoline (log K1)8-Aminoquinoline (log K1)
Cu(II)12.16.5
Ni(II)9.84.8
Co(II)9.54.4
Zn(II)8.63.9
Fe(II)8.0-
Mn(II)7.5-
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The values presented are indicative and sourced from various literature. Data for 8-aminoquinoline is less consistently reported than for 8-hydroxyquinoline.[4]

From the data, it is evident that 8-hydroxyquinoline generally forms more stable complexes with the listed divalent metal ions compared to 8-aminoquinoline. This can be attributed to the hard-soft acid-base (HSAB) principle, where the "harder" oxygen donor of 8-HQ has a stronger affinity for the borderline-to-hard metal ions listed, compared to the "softer" nitrogen donor of 8-AQ.

Interestingly, some studies have shown that bis(8-aminoquinoline) ligands can exhibit high selectivity for Cu(II) ions over other metals like Zn(II), a selectivity not observed to the same extent with analogous bis(8-hydroxyquinoline) ligands.[6] This highlights that while 8-HQ may form more stable complexes overall, the specific ligand architecture can be tailored to achieve selectivity for a particular metal ion.

The Influence of Halogenation: The Case of 5-Bromo-Substituted Quinoline

While quantitative data for 5-Bromoquinolin-8-amine is scarce, the effects of halogenation can be inferred from studies on 5-bromo-8-hydroxyquinoline. The introduction of a bromine atom at the 5-position is expected to have two primary effects:

  • Electronic Effect: Bromine is an electron-withdrawing group, which can reduce the electron density on the quinoline ring system. This may slightly weaken the metal-ligand interaction.

  • Lipophilicity: The bromine atom increases the lipophilicity of the molecule. This can be advantageous in biological systems, as it may enhance the ability of the chelator to cross cell membranes.

Therefore, while the intrinsic stability of the metal complexes may be slightly reduced by bromination, the overall biological activity could be enhanced due to improved bioavailability.

Experimental Protocols for Evaluating Metal Chelation

A thorough evaluation of a chelator's properties requires robust experimental methodologies. The following are detailed protocols for three common techniques used to characterize metal-ligand interactions.

UV-Vis Spectrophotometric Titration

This technique is used to determine the stoichiometry and stability constants of metal-ligand complexes by monitoring changes in the absorbance spectrum upon complex formation.

G cluster_workflow UV-Vis Spectrophotometric Titration Workflow prep Prepare Stock Solutions (Ligand and Metal Ion) titration Titrate Ligand with Metal Ion Solution prep->titration Add aliquots of metal solution to ligand solution measurement Record UV-Vis Spectrum After Each Addition titration->measurement analysis Analyze Spectral Changes to Determine Stoichiometry and Stability Constant measurement->analysis

Caption: Workflow for UV-Vis Spectrophotometric Titration.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the ligand (e.g., 8-HQ or 8-AQ) of known concentration in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of known concentration in the same solvent or a compatible one.

  • Titration:

    • Place a known volume and concentration of the ligand solution in a cuvette.

    • Record the initial UV-Vis spectrum of the ligand solution.

    • Add small, precise aliquots of the metal ion solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

  • Spectral Measurement:

    • Record the UV-Vis spectrum after each addition of the metal ion solution.

  • Data Analysis:

    • Monitor the changes in absorbance at specific wavelengths corresponding to the free ligand and the metal-ligand complex.

    • Plot the absorbance versus the molar ratio of metal to ligand to determine the stoichiometry of the complex.

    • Use appropriate software and binding models (e.g., Benesi-Hildebrand method) to calculate the stability constant from the titration data.[7]

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining proton-ligand and metal-ligand stability constants by measuring the pH of a solution as a titrant is added.

G cluster_workflow Potentiometric Titration Workflow solutions Prepare Solutions for Titration (Acid, Ligand, Metal+Ligand) titrate Titrate with Standardized Base (e.g., NaOH) solutions->titrate record_ph Record pH After Each Addition of Titrant titrate->record_ph analyze Analyze Titration Curves to Calculate Stability Constants record_ph->analyze G cluster_workflow Fluorescence Quenching Assay Workflow prep_samples Prepare a Series of Ligand Solutions with Increasing Metal Ion Concentrations measure_fluor Measure the Fluorescence Intensity of Each Sample prep_samples->measure_fluor plot_data Plot Fluorescence Intensity vs. Metal Ion Concentration measure_fluor->plot_data calc_const Calculate Binding Constant using Stern-Volmer Equation or other models plot_data->calc_const

References

A Comparative In Vitro Evaluation of 5-Bromo-8-Aminoquinoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Among its diverse derivatives, 5-bromo-8-aminoquinolines have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comprehensive in vitro evaluation of these derivatives, offering a comparative analysis of their anticancer activity, insights into their mechanisms of action, and detailed protocols for their assessment.

Comparative Cytotoxicity of 5-Bromo-8-Aminoquinoline Derivatives

The in vitro anticancer activity of 5-bromo-8-aminoquinoline derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, with lower values indicating greater efficacy. The following table summarizes the cytotoxic activity of representative brominated quinoline derivatives, providing a comparative perspective against the standard chemotherapeutic agent, Doxorubicin.

Compound ID/NameCancer Cell LineIC50 (µM)Comparator (IC50, µM)Reference
5,7-Dibromo-8-hydroxyquinoline C6 (rat brain tumor)6.7-25.6 µg/mL-[3]
HeLa (human cervix carcinoma)6.7-25.6 µg/mL-[3]
HT29 (human colon carcinoma)6.7-25.6 µg/mL-[3]
8-Aminoquinoline-naphthyl copper complex (Cu8AqN) MCF-7 (breast)2.54 ± 0.69-[4]
MDA-MB-231 (breast)3.31 ± 0.06-[4]
Doxorubicin MCF-7 (breast)2.5-[5]
HeLa (cervical)2.9-[5]
HepG2 (liver)12.2-[5]

Note: The data presented is a compilation from multiple studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

Elucidating the Mechanism of Action: Induction of Apoptosis

A primary mechanism through which 5-bromo-8-aminoquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3][6] This is a critical pathway to target in cancer therapy, as its dysregulation is a hallmark of malignancy. The apoptotic cascade can be initiated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

Studies on the 8-aminoquinoline-naphthyl copper complex have shown that it induces apoptosis through the intrinsic pathway, evidenced by the loss of mitochondrial membrane potential and an increase in caspase-9 activity, without the activation of caspase-8.[4] Furthermore, some brominated quinoline derivatives have been shown to be potent inhibitors of Topoisomerase I, an enzyme critical for DNA replication and repair.[3] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis.

While the direct inhibition of the PI3K/Akt/mTOR signaling pathway by 5-bromo-8-aminoquinoline derivatives is an area of ongoing investigation, it is a known target for other quinoline-based anticancer agents.[7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition represents a key strategy in cancer treatment.

apoptosis_pathway compound 5-Bromo-8-Aminoquinoline Derivative topoisomerase Topoisomerase I Inhibition compound->topoisomerase dna_damage DNA Damage topoisomerase->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mtt_workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Assay cluster_3 Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 apoptosis_analysis cluster_0 Cell Populations viable Viable (Annexin V-, PI-) early_apoptotic Early Apoptotic (Annexin V+, PI-) late_apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) necrotic Necrotic (Annexin V-, PI+)

References

A Senior Application Scientist's Guide to the Synthesis of 5-Substituted 8-Aminoquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug primaquine. Its unique ability to target the dormant liver stages of Plasmodium vivax and P. ovale has made it a cornerstone of malaria eradication efforts.[1] However, challenges such as hemolytic toxicity in patients with G6PD deficiency have driven extensive research into novel analogues.[1] Substitution at the C5 position of the quinoline ring has emerged as a particularly fruitful strategy for modulating the scaffold's activity, toxicity, and pharmacokinetic properties.

This guide provides a comparative analysis of the principal synthetic routes to 5-substituted 8-aminoquinolines, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights into the efficacy, scope, and limitations of each approach.

Strategic Overview: Building or Modifying the Core

The synthesis of 5-substituted 8-aminoquinolines can be broadly categorized into two strategic approaches:

  • Classical Ring-Forming Reactions: These methods construct the quinoline core from acyclic precursors. While foundational, their application to specifically substituted targets can be limited by harsh conditions and regioselectivity issues.

  • Functionalization of a Pre-formed Quinoline Core: These modern approaches start with a readily available quinoline and introduce the desired C5 substituent. This includes traditional multi-step functionalization as well as powerful, late-stage C-H activation methods that are highly valuable in drug discovery campaigns.

G cluster_0 Synthetic Strategies cluster_1 Methodology Acyclic Acyclic Precursors (e.g., Anilines, Glycerol) Classical Classical Ring-Forming (Skraup, Friedländer etc.) Acyclic->Classical Builds Ring Quinoline Pre-formed Quinoline Core (e.g., 8-Aminoquinoline) Functionalization Core Functionalization (Cross-Coupling, C-H Activation) Quinoline->Functionalization Modifies Ring Target Target Molecule: 5-Substituted 8-Aminoquinoline Classical->Target Functionalization->Target

Caption: High-level comparison of the two primary synthetic strategies.

Classical Ring-Forming Syntheses

These "name reactions" are the historical bedrock of quinoline synthesis. While powerful for creating the basic scaffold, their utility for producing complex, functionalized 8-aminoquinolines is often limited.

The Skraup synthesis , for instance, involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3][4] The reaction is notoriously vigorous and proceeds under harsh acidic and high-temperature conditions, which restricts the use of sensitive functional groups on the aniline starting material.[5] While effective for bulk synthesis of the core quinoline structure, directing substitution specifically to the C5 position is challenging and often requires starting with a pre-substituted aniline, which may have its own synthetic challenges.

Similarly, the Friedländer synthesis offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8] This method is one of the most straightforward ways to produce polysubstituted quinolines and can be catalyzed by acids or bases.[9] However, its primary utility is in introducing substituents at the C2, C3, and C4 positions. Achieving C5-substitution depends entirely on sourcing the appropriately substituted 2-aminoaryl ketone, which can be a significant synthetic detour.

Method Reactants Conditions Primary Substituent Positions Key Limitation for C5-Substitution
Skraup Aromatic amine, glycerol, H₂SO₄, oxidizing agentHarsh, high temperature[5]Unsubstituted pyridine ringRelies on pre-substituted aniline; harsh conditions limit functional groups.
Friedländer 2-Aminoaryl ketone, α-methylene carbonylAcid or base catalysis[10]C2, C3, C4Requires access to a C4-substituted 2-aminoaryl ketone precursor.
Combes Arylamine, β-diketoneAcid catalysis[11]C2, C4Depends on a pre-substituted arylamine; regioselectivity can be an issue.[11][12]

Expertise & Experience: Classical routes are best suited for large-scale production of a core scaffold where the required starting materials are commercially available and downstream functionalization is planned. For rapid analogue generation in a discovery setting, these methods are generally inefficient due to their limited flexibility and harsh conditions.

Functionalization of a Pre-formed Quinoline Core

A more versatile and widely adopted strategy involves the chemical modification of a readily available quinoline, such as 6-methoxy-8-nitroquinoline or 8-aminoquinoline itself. This approach can be further divided into multi-step sequences and modern catalytic cross-couplings.

Halogenation and Nucleophilic Aromatic Substitution (SNAr)

This robust, multi-step pathway is a workhorse for creating specific analogues, particularly those with ether linkages at C5. The synthesis of 5-phenoxy primaquine analogues serves as an excellent case study.[1][13]

The key to this strategy is the regioselective installation of a leaving group, typically a halogen, at the C5 position, which then allows for nucleophilic substitution.

G A 6-Methoxy-8-nitroquinoline B Step 1: C5-Chlorination (NCS) A->B C 5-Chloro-6-methoxy- 8-nitroquinoline B->C D Step 2: SNAr (Phenol, Base) C->D E 5-Phenoxy-6-methoxy- 8-nitroquinoline D->E F Step 3: Nitro Reduction (e.g., Fe/HCl) E->F G 5-Phenoxy-8-amino- 6-methoxyquinoline F->G H Step 4: Side-chain coupling G->H I Final Product H->I

Caption: Workflow for synthesis of 5-phenoxy primaquine analogues.[1][13]

Trustworthiness: This pathway is highly reliable because each step is a well-established, high-yielding transformation. The initial chlorination with N-chlorosuccinimide (NCS) is selective for the activated C5 position. The subsequent SNAr with a phenol is facilitated by the electron-withdrawing nitro group at C8. The final reduction and side-chain installation are standard procedures in the synthesis of primaquine analogues.

Efficacy: While reliable, this is a multi-step process. The overall yield is a product of four separate reactions, and purification is required at each stage. However, it provides excellent control and is suitable for producing specific, planned target molecules on a gram scale.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of C5-amino substituted derivatives, the Buchwald-Hartwig amination is an exceptionally powerful tool. This palladium-catalyzed reaction creates a C-N bond by coupling an amine with an aryl halide.[14] Its mild reaction conditions and broad functional group tolerance make it a preferred method over harsher classical techniques.[15]

The synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines demonstrates the efficacy of this approach, starting from 5-bromo-8-benzyloxyquinoline.[15][16]

Causality: The choice of palladium precursor (e.g., Pd(OAc)₂), a sterically demanding phosphine ligand (like Johnphos), and a base (like NaOt-Bu) is critical. The bulky ligand facilitates the crucial reductive elimination step, preventing side reactions and promoting high yields. The base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[17]

Ligand Aniline Temp (°C) Time (h) Yield (%) Ref
Johnphos4-methoxyaniline140-1505-687[15]
Johnphosdiphenylamine1502482[15]
TTBP4-methoxyaniline1100.580[15]

Expertise & Experience: The Buchwald-Hartwig amination is ideal for rapidly building a library of C5-arylamino analogues. The main bottleneck is the synthesis of the 5-bromoquinoline starting material. Once obtained, a wide variety of commercially available anilines can be coupled to explore the structure-activity relationship (SAR).

Late-Stage C-H Functionalization

The most modern and arguably most efficient strategy for diversification is the direct functionalization of a C-H bond. In this context, the amide nitrogen of the 8-aminoquinoline core serves as an excellent directing group for transition-metal catalysts, guiding them to selectively functionalize the C5 position.[18][19] This "late-stage functionalization" (LSF) approach avoids the need for pre-functionalized starting materials (like aryl halides) and allows for the diversification of complex molecules in the final steps of a synthesis.[20]

G cluster_0 C-H Functionalization at C5 Nitration Nitration (Co, Cu, Fe) [15, 38] Target Diverse C5-Functionalized Analogues Nitration->Target Alkylation Difluoroalkylation (Ni) [40] Alkylation->Target Arylation Arylation (Pd) [29] Arylation->Target Chalcogenation Chalcogenation (Cu) [15] Chalcogenation->Target Core 8-Aminoquinoline Amide Core Core->Nitration [M] cat. Core->Alkylation [M] cat. Core->Arylation [M] cat. Core->Chalcogenation [M] cat.

Caption: C5 C-H functionalization enabled by the 8-aminoquinoline directing group.

Authoritative Grounding: A variety of transition metals can be used to achieve different transformations. Copper and cobalt catalysts have been effectively used for C5 nitration and amination.[18][19] Nickel catalysts can mediate C5 difluoroalkylation, a valuable modification in medicinal chemistry.[21] Palladium catalysis, a cornerstone of C-H activation, enables the introduction of aryl and other carbon-based groups.[22][23]

Comparative Efficacy of C-H Nitration Methods:

Catalyst/Reagent Nitro Source Conditions Selectivity (C5:C7) Key Advantage Ref
Co(NO₃)₂·6H₂OtBuONORoom Temp~3:1Very mild conditions[18][19]
Cu(NO₃)₂/NaNO₂PhI(TFA)₂60 °CHigh C5Avoids expensive oxidants[19]
Fe(NO₃)₃·9H₂OFe(NO₃)₃·9H₂O100 °CHigh C5Inexpensive iron catalyst[19]
Visible Light / Cu(NO₃)₂Cu(NO₃)₂·3H₂ORoom Temp, AirHigh C5Green, photocatalytic method[19]

Trustworthiness: The directing-group approach provides a self-validating system. The chelation of the metal catalyst between the quinoline nitrogen and the exocyclic amide nitrogen creates a stable five-membered metallacycle. This geometric constraint brings the catalyst into close proximity with the C5-H bond, making its activation highly favorable over other C-H bonds in the molecule. This inherent mechanism ensures high regioselectivity.

Conclusion and Recommendations

The choice of synthetic route to a 5-substituted 8-aminoquinoline is dictated by the overall research goal.

  • For large-scale synthesis of a single, well-defined target , a multi-step approach involving halogenation and SNAr or a carefully optimized classical synthesis (if the precursors are available) offers robustness and scalability.

  • For rapid SAR exploration requiring a library of C5-amino analogues , the Buchwald-Hartwig amination of a common 5-bromo intermediate is the superior strategy due to its reliability and broad substrate scope.

  • For late-stage diversification of a complex lead compound or for accessing novel chemical space , C-H functionalization is unparalleled. It offers the highest step economy and allows for modifications at a very late stage, which is a significant advantage in resource-intensive drug discovery programs. The visible-light photocatalytic methods represent the current state-of-the-art in terms of mild and sustainable conditions.[19]

By understanding the underlying mechanisms and strategic applications of each method, researchers can make informed decisions to accelerate their research and development efforts in this vital area of medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenoxy-6-methoxy-8-nitroquinoline (via SNAr)[13]
  • Chlorination: To a solution of 6-methoxy-8-nitroquinoline (1.0 eq) in anhydrous DMF, add N-chlorosuccinimide (NCS) (1.5 eq).

  • Stir the reaction mixture at 60 °C for 3 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 5-chloro-6-methoxy-8-nitroquinoline.

  • Substitution: To a solution of 5-chloro-6-methoxy-8-nitroquinoline (1.0 eq) and the desired phenol (1.2 eq) in DMSO, add powdered potassium carbonate (2.0 eq).

  • Stir the mixture at 120 °C for 12 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the 5-phenoxy product.

Protocol 2: Buchwald-Hartwig Amination for 5-Anilino-8-benzyloxyquinoline[14]
  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), Johnphos (7.5 mol%), and NaOt-Bu (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add 5-bromo-8-benzyloxyquinoline (1.0 eq), the desired aniline (1.2 eq), and anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 140-150 °C in an oil bath for the time indicated by TLC monitoring (typically 5-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/acetone) to yield the desired 5-anilino product.

Protocol 3: Visible-Light Photocatalyzed C5-Nitration[19]
  • To a 10 mL reaction tube, add the 8-aminoquinoline amide substrate (1.0 eq), Cu(NO₃)₂·3H₂O (2.0 eq), and Acid Red 94 (2 mol%).

  • Add acetonitrile (MeCN) as the solvent.

  • Stir the mixture at room temperature in the open air under irradiation from a household white LED bulb (e.g., 12W).

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by simple recrystallization from a suitable solvent system (e.g., ethanol/water) to give the 5-nitro-8-aminoquinoline amide derivative.

References

A Comprehensive Guide to Differentiating Positional Isomers of Bromo-aminoquinolines using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Quinolines, a vital class of nitrogen-containing heterocycles, form the structural core of numerous therapeutic agents.[1] The introduction of multiple substituents, such as bromine atoms and amino groups, onto the quinoline scaffold gives rise to a multitude of positional isomers. Differentiating these isomers is a critical analytical challenge, as even minor changes in substituent placement can profoundly impact a molecule's biological activity and physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural determination of these isomers.[1] This guide provides an in-depth comparison of the NMR spectral data of bromo-aminoquinoline positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their characterization. We will delve into the underlying principles, present detailed experimental protocols, and analyze the nuanced spectral differences that enable confident isomer identification.

The Foundational Principles: How Substituents Shape the NMR Landscape

The chemical shift (δ) of a proton (¹H) or carbon (¹³C) nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment.[1] The introduction of an electron-donating group (EDG) like an amino (-NH₂) moiety or an electron-withdrawing group (EWG) like a bromine (-Br) atom significantly perturbs the electron density distribution across the quinoline ring.[2]

  • Electron-Donating Groups (EDGs): An amino group increases electron density at the ortho and para positions through resonance effects. This increased electron density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to lower ppm values).[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, a bromine atom withdraws electron density through its inductive effect. This "deshields" the adjacent nuclei, resulting in a downfield shift (to higher ppm values) of their signals.[2]

The interplay of these electronic effects, combined with steric interactions, creates a unique NMR fingerprint for each positional isomer. By carefully analyzing the chemical shifts and coupling constants (J), which provide information about the connectivity of adjacent protons, we can piece together the precise substitution pattern.

A Validated Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is the bedrock of accurate structural elucidation. The following protocol outlines a standardized approach for the analysis of bromo-aminoquinoline isomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromo-aminoquinoline sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[1] The choice of solvent is critical and should be based on the sample's solubility.

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube.[1]

    • Cap the NMR tube securely and label it clearly.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Typical acquisition parameters include 8-16 scans, a spectral width of approximately -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample and a greater number of scans are typically required.[3]

    • Employ a standard proton-decoupled single-pulse experiment.

    • Typical acquisition parameters include 128 or more scans, a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1]

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • For complex structures or to resolve signal overlap, two-dimensional NMR experiments are invaluable.[2]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within the same spin system.[2][4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbon atoms to which they are attached, resolving overlapping proton signals.[2][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together molecular fragments and assigning quaternary carbons.[2][4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter oneD 1D NMR (¹H & ¹³C) filter->oneD Insert into Spectrometer twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD If needed for complex spectra process Process Spectra (FT, Phasing, Baseline Correction) oneD->process twoD->process assign Assign Signals & Interpret Data process->assign structure Structure Elucidation assign->structure

Caption: A generalized workflow for the NMR analysis of bromo-aminoquinoline isomers.

Comparative NMR Data of Bromo-aminoquinoline Isomers

To illustrate the discerning power of NMR, let's consider a hypothetical comparison of the ¹H NMR chemical shifts for three positional isomers: 5-bromo-8-aminoquinoline, 8-bromo-5-aminoquinoline, and 6-bromo-4-aminoquinoline. The data presented in the table below is based on established principles of substituent effects on the quinoline ring system.[1][5]

Proton Position5-Bromo-8-aminoquinoline (δ, ppm)8-Bromo-5-aminoquinoline (δ, ppm)6-Bromo-4-aminoquinoline (δ, ppm)Rationale for Chemical Shift Differences
H-2 ~8.8~8.9~8.7Influenced by the proximity of the nitrogen and substituents on the carbocyclic ring.
H-3 ~7.4~7.5~7.0Shielded by the amino group in the 4-position isomer.
H-4 ~8.6~8.7-The amino group at C4 causes significant upfield shift of H-3 and H-5.
H-5 -Shielded by -NH₂ (~6.8)Shielded by -NH₂ (~7.8)Directly influenced by the electronic effects of the substituent at the adjacent position.
H-6 Shielded by -NH₂ (~7.0)Deshielded by -Br (~7.9)-Demonstrates the opposing effects of the amino and bromo groups.
H-7 Deshielded by -Br (~7.8)Shielded by -NH₂ (~7.2)Deshielded by -Br (~7.9)Reflects the ortho/para directing nature of the amino group and the meta influence of the bromo group.

Note: These are estimated values to illustrate the principles. Actual chemical shifts can vary depending on the solvent and experimental conditions.[3]

Interpreting the Data: A Logic-Driven Approach

The differentiation of positional isomers hinges on a systematic analysis of the observed chemical shifts and coupling patterns.

  • Proximity to Nitrogen: Protons at the H-2 and H-8 positions of the quinoline ring are typically found at the most downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atom.[1]

  • Direct Substituent Effects: A proton ortho or para to an amino group will experience significant shielding and appear at a higher field (lower ppm). Conversely, a proton adjacent to a bromine atom will be deshielded and shift downfield.

  • Coupling Constants (J): The multiplicity of the signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants provide crucial information about the number and relative positions of neighboring protons. For instance, ortho-coupled protons typically exhibit larger J values (7-9 Hz) than meta-coupled protons (2-3 Hz).

By combining these pieces of information, a definitive structural assignment can be made. For example, in 5-bromo-8-aminoquinoline, the proton at H-6 would be significantly shielded by the para-amino group, while the proton at H-7 would be deshielded by the ortho-bromo group. This distinct pattern would readily distinguish it from 8-bromo-5-aminoquinoline, where the electronic effects on these protons would be reversed.

Logical Framework for Isomer Differentiation

G substituent Substituent Position (-NH₂, -Br) electronic_effects Electronic Effects (Shielding/Deshielding) substituent->electronic_effects determines spectral_changes NMR Spectral Changes (Δδ, ΔJ) electronic_effects->spectral_changes causes isomer_id Unambiguous Isomer Identification spectral_changes->isomer_id enables

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
5-Bromoquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.